molecular formula C33H58N7O19P3S B15600119 3,11-Dihydroxydodecanoyl-CoA

3,11-Dihydroxydodecanoyl-CoA

カタログ番号: B15600119
分子量: 981.8 g/mol
InChIキー: DZLJAAGMXIQLHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,11-Dihydroxydodecanoyl-CoA is a useful research compound. Its molecular formula is C33H58N7O19P3S and its molecular weight is 981.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C33H58N7O19P3S

分子量

981.8 g/mol

IUPAC名

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,11-dihydroxydodecanethioate

InChI

InChI=1S/C33H58N7O19P3S/c1-20(41)9-7-5-4-6-8-10-21(42)15-24(44)63-14-13-35-23(43)11-12-36-31(47)28(46)33(2,3)17-56-62(53,54)59-61(51,52)55-16-22-27(58-60(48,49)50)26(45)32(57-22)40-19-39-25-29(34)37-18-38-30(25)40/h18-22,26-28,32,41-42,45-46H,4-17H2,1-3H3,(H,35,43)(H,36,47)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)

InChIキー

DZLJAAGMXIQLHC-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling 3,12-Dihydroxydodecanoyl-CoA: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Analyte: The scientific literature to date does not contain references to 3,11-Dihydroxydodecanoyl-CoA. This guide is therefore presented for a plausible structural isomer, 3,12-Dihydroxydodecanoyl-CoA , a molecule representing a long-chain fatty acyl-CoA with hydroxylation at the α and ω-1 positions. The methodologies detailed herein are foundational and can be adapted for the discovery and characterization of other novel dihydroxyacyl-CoA species.

This technical guide provides a comprehensive overview for the discovery, isolation, and characterization of 3,12-Dihydroxydodecanoyl-CoA. Tailored for researchers, scientists, and professionals in drug development, this document details the biosynthetic pathways, experimental protocols for isolation and analysis, and data interpretation.

Discovery and Biosynthesis

The discovery of novel lipid metabolites like 3,12-Dihydroxydodecanoyl-CoA is often the result of untargeted lipidomics studies aimed at identifying new signaling molecules or metabolic intermediates. Its biosynthesis is hypothesized to occur in a two-step process: the di-hydroxylation of dodecanoic acid followed by its activation to a coenzyme A (CoA) thioester.

Step 1: Dihydroxylation of Dodecanoic Acid

The initial and key step is the introduction of two hydroxyl groups onto the dodecanoyl chain. This is typically catalyzed by cytochrome P450 monooxygenases (CYPs). Specifically, ω-1 hydroxylation is a known activity of certain CYP4 family enzymes, while α-hydroxylation can be carried out by other P450s or fatty acid α-hydroxylases. The process involves the activation of molecular oxygen and its insertion into a C-H bond.

Step 2: Acyl-CoA Synthesis

The resulting 3,12-dihydroxydodecanoic acid is then activated to its CoA thioester by a long-chain acyl-CoA synthetase (ACSL). This reaction requires ATP and coenzyme A and proceeds through an acyl-adenylate intermediate. The substrate specificity of the ACSL is a critical determinant in the formation of the final product.

Experimental Protocols

Enzymatic Synthesis of 3,12-Dihydroxydodecanoic Acid

This protocol describes the in vitro synthesis of the dihydroxy fatty acid precursor using a cytochrome P450 enzyme.

Materials:

  • Dodecanoic acid

  • Recombinant human cytochrome P450 enzyme (e.g., a CYP4 family member for ω-1 hydroxylation and another appropriate CYP for 3-hydroxylation, or a single engineered CYP)

  • NADPH

  • Cytochrome P450 reductase

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Organic solvent (e.g., DMSO or ethanol) for dissolving dodecanoic acid

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Prepare a stock solution of dodecanoic acid in the chosen organic solvent.

  • In a reaction vessel, combine the reaction buffer, cytochrome P450 reductase, and the cytochrome P450 enzyme(s).

  • Initiate the reaction by adding the dodecanoic acid stock solution and NADPH.

  • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 1-4 hours).

  • Stop the reaction by adding an acid (e.g., 1 M HCl) to lower the pH to ~3.

  • Extract the hydroxylated fatty acids with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

  • The dried residue containing 3,12-dihydroxydodecanoic acid can be used for the next step or purified further by chromatography.

Chemoenzymatic Synthesis of 3,12-Dihydroxydodecanoyl-CoA

This protocol outlines the activation of the synthesized dihydroxy fatty acid to its CoA ester.

Materials:

  • Dried 3,12-dihydroxydodecanoic acid

  • Coenzyme A (CoA) lithium salt

  • Long-chain acyl-CoA synthetase (ACSL)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Dissolve the 3,12-dihydroxydodecanoic acid in a minimal amount of suitable solvent and prepare the reaction mixture containing the reaction buffer, ATP, MgCl₂, and CoA.

  • Add the ACSL enzyme to initiate the reaction.

  • Incubate the mixture at 37°C for 1-2 hours.

  • Purify the resulting 3,12-Dihydroxydodecanoyl-CoA using a C18 SPE cartridge.

    • Condition the cartridge with methanol (B129727) and then with the reaction buffer.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove unreacted CoA, ATP, and salts.

    • Elute the acyl-CoA with an appropriate organic solvent mixture (e.g., methanol/water).

  • Lyophilize the eluted fractions to obtain the purified 3,12-Dihydroxydodecanoyl-CoA.

Isolation and Purification from Biological Samples

The isolation of endogenous 3,12-Dihydroxydodecanoyl-CoA requires a robust extraction and purification strategy.

Tissue/Cell Extraction

Materials:

  • Tissue or cell sample

  • Homogenization buffer (e.g., 100 mM KH₂PO₄, pH 4.9)

  • 2-Propanol

  • Acetonitrile

  • Saturated (NH₄)₂SO₄

Procedure:

  • Homogenize the frozen tissue or cell pellet in ice-cold homogenization buffer.

  • Add 2-propanol and re-homogenize.

  • Add saturated (NH₄)₂SO₄ and acetonitrile, then vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the upper organic phase containing the acyl-CoAs.

HPLC Purification

High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying long-chain acyl-CoAs.

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity. The exact gradient will need to be optimized.

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect fractions corresponding to the expected retention time of 3,12-Dihydroxydodecanoyl-CoA for further analysis.

Characterization and Data Presentation

Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation and quantification of acyl-CoAs.

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Electrospray Ionization (ESI) in positive ion mode.

Analysis:

  • Precursor Ion Scan: For the precursor ion of 3,12-Dihydroxydodecanoyl-CoA. The exact mass can be calculated from its chemical formula (C₃₃H₅₈N₇O₁₉P₃S).

  • Product Ion Scan: Fragmentation of the precursor ion will yield characteristic product ions. A neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) is a hallmark of acyl-CoAs. Other fragments will be specific to the acyl chain.

Parameter Expected Value for 3,12-Dihydroxydodecanoyl-CoA
Chemical Formula C₃₃H₅₈N₇O₁₉P₃S
Monoisotopic Mass 981.2725 g/mol
Precursor Ion [M+H]⁺ m/z 982.2803
Key Fragment (Neutral Loss) m/z 475.2 (Loss of 507 Da)
Other Potential Fragments Ions corresponding to the fragmentation of the dihydroxy-dodecanoyl chain.
Table 1: Predicted Mass Spectrometry Data for 3,12-Dihydroxydodecanoyl-CoA.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. Due to the complexity of the acyl-CoA molecule, 2D NMR techniques (e.g., COSY, HSQC) are often required for full assignment.

Proton (¹H) Expected Chemical Shift Range (ppm)
Adenine H2, H88.0 - 8.5
Ribose H1'~6.1
-CH(OH)- (at C3)3.8 - 4.2
-CH(OH)- (at C12)3.5 - 3.8
-CH₂-S-2.9 - 3.2
Terminal -CH₃~0.9
Table 2: Representative ¹H NMR Chemical Shifts for Dihydroxyacyl-CoA structures.
Carbon (¹³C) Expected Chemical Shift Range (ppm)
Thioester C=O195 - 205
Adenine Carbons140 - 155
-C(OH)- (at C3)65 - 75
-C(OH)- (at C12)65 - 75
-CH₂-S-35 - 45
Terminal -CH₃~14
Table 3: Representative ¹³C NMR Chemical Shifts for Dihydroxyacyl-CoA structures.

Visualizations

Biosynthetic Pathway

Biosynthesis of 3,12-Dihydroxydodecanoyl-CoA Dodecanoic_acid Dodecanoic Acid Dihydroxy_acid 3,12-Dihydroxydodecanoic Acid Dodecanoic_acid->Dihydroxy_acid O₂, NADPH Acyl_CoA 3,12-Dihydroxydodecanoyl-CoA Dihydroxy_acid->Acyl_CoA ATP, CoA-SH CYP_enzyme Cytochrome P450 (Hydroxylation) CYP_enzyme->Dodecanoic_acid ACSL_enzyme Long-Chain Acyl-CoA Synthetase (ACSL) ACSL_enzyme->Dihydroxy_acid Experimental Workflow start Biological Sample (e.g., Tissue, Cells) extraction Lipid Extraction (Acyl-CoA Fraction) start->extraction hplc HPLC Purification (C18 Column) extraction->hplc lcms LC-MS/MS Analysis (Structure & Quantity) hplc->lcms nmr NMR Spectroscopy (Structural Confirmation) lcms->nmr bioactivity Biological Activity Assays nmr->bioactivity end Characterized Novel Metabolite bioactivity->end Potential Signaling Roles DHD_CoA 3,12-Dihydroxydodecanoyl-CoA Membrane Cell Membrane Integration DHD_CoA->Membrane Receptor Nuclear Receptor Activation (e.g., PPARs) DHD_CoA->Receptor Enzyme Enzyme Modulation DHD_CoA->Enzyme Metabolism Further Metabolism to Other Bioactive Lipids DHD_CoA->Metabolism Gene_Expression Modulation of Gene Expression Receptor->Gene_Expression Cellular_Response Cellular Response (e.g., Anti-inflammatory) Enzyme->Cellular_Response Gene_Expression->Cellular_Response

An In-depth Technical Guide on the Endogenous Function of 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the inferred endogenous function of 3,11-Dihydroxydodecanoyl-CoA, a specialized fatty acyl-CoA metabolite. While direct experimental evidence for this molecule is sparse, its structure strongly suggests a role as an intermediate at the intersection of two critical fatty acid metabolic pathways: omega-oxidation (ω-oxidation) and beta-oxidation (β-oxidation). This document synthesizes the current understanding of these pathways to propose a comprehensive view of the biosynthesis, metabolic fate, and potential physiological relevance of this compound. We provide available quantitative data for the key enzymatic steps, detailed experimental protocols for the analysis of related metabolites and enzyme activities, and visual representations of the pertinent biochemical pathways and workflows to support further research and therapeutic development.

Introduction: The Intersection of Omega- and Beta-Oxidation

Fatty acid oxidation is a fundamental process for energy production and the generation of signaling molecules. While beta-oxidation in mitochondria and peroxisomes is the primary catabolic pathway for most fatty acids, alternative routes exist to handle specific fatty acid substrates or to function under particular physiological conditions. One such pathway is omega-oxidation, which occurs in the smooth endoplasmic reticulum of the liver and kidneys. This pathway becomes particularly important for the metabolism of medium-chain fatty acids (10-12 carbons) and when beta-oxidation is impaired.

This compound is a C12 acyl-CoA with hydroxyl groups at the C3 and C11 positions. The 3-hydroxy group is a canonical intermediate of the beta-oxidation spiral. The 11-hydroxy group, being at the omega-1 position of a dodecanoyl (C12) chain, strongly points to its origin from the omega-oxidation pathway. Therefore, it is hypothesized that This compound is an intermediate in the peroxisomal beta-oxidation of dodecanedioic acid, a dicarboxylic acid formed from the omega-oxidation of dodecanoic acid (lauric acid) .

This guide will explore the sequential enzymatic reactions that lead to the formation and subsequent degradation of this dihydroxy-fatty acyl-CoA, providing the biochemical context for its endogenous function.

Proposed Metabolic Pathway of this compound

The metabolic journey to and from this compound involves a multi-organelle pathway beginning in the endoplasmic reticulum and concluding in the peroxisomes, with potential further metabolism of its products in the mitochondria.

Step 1: Omega-Oxidation of Dodecanoic Acid (Endoplasmic Reticulum)

The pathway is initiated with dodecanoic acid (lauric acid), a C12 saturated fatty acid.

  • ω-1 Hydroxylation: Dodecanoic acid is hydroxylated at the C11 position by a cytochrome P450 omega-hydroxylase, primarily from the CYP4A family (e.g., CYP4A11), to form 11-Hydroxydodecanoic acid. This reaction requires NADPH and molecular oxygen.

  • Oxidation to Aldehyde: The 11-hydroxy group is then oxidized to an aldehyde by an alcohol dehydrogenase (ADH), yielding 11-Oxododecanoic acid.

  • Oxidation to Carboxylic Acid: The terminal aldehyde is further oxidized by an aldehyde dehydrogenase (ALDH) to a carboxylic acid, forming the C12 dicarboxylic acid, dodecanedioic acid.

Step 2: Activation and Transport to Peroxisomes

  • CoA Thioesterification: Dodecanedioic acid is activated to its coenzyme A thioester, dodecanedioyl-CoA, by a dicarboxylyl-CoA synthetase. This activation can occur on either of the two carboxyl groups.

  • Peroxisomal Import: Dodecanedioyl-CoA is transported into the peroxisome, the primary site for the beta-oxidation of dicarboxylic acids.

Step 3: Peroxisomal Beta-Oxidation of Dodecanedioyl-CoA

Once inside the peroxisome, dodecanedioyl-CoA enters the beta-oxidation spiral. The formation of this compound occurs during the first cycle of this process:

  • Dehydrogenation: Dodecanedioyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase (ACOX) to introduce a double bond between C2 and C3, forming 2-Enoyl-11-hydroxydodecanoyl-CoA.

  • Hydration: A bifunctional protein (L-bifunctional protein, LBP, or D-bifunctional protein, DBP) hydrates the double bond, adding a hydroxyl group at C3. This reaction yields the target molecule, This compound .

  • Dehydrogenation: The 3-hydroxy group is then oxidized by the dehydrogenase activity of the bifunctional protein to a keto group, forming 3-Keto-11-hydroxydodecanoyl-CoA.

  • Thiolytic Cleavage: A peroxisomal thiolase cleaves the molecule, releasing acetyl-CoA and a C10 dicarboxylic acyl-CoA, which can undergo further rounds of beta-oxidation.

The shortened dicarboxylic acyl-CoAs continue through the beta-oxidation pathway until they are small enough (e.g., succinyl-CoA, adipyl-CoA) to be exported to the mitochondria for final oxidation in the citric acid cycle.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Transport cluster_peroxisome Peroxisome (Beta-Oxidation) dodecanoic_acid Dodecanoic Acid (C12) hydroxy_dodecanoic 11-Hydroxydodecanoic Acid dodecanoic_acid->hydroxy_dodecanoic CYP4A11 (ω-1 Hydroxylation) oxo_dodecanoic 11-Oxododecanoic Acid hydroxy_dodecanoic->oxo_dodecanoic ADH dodecanedioic_acid Dodecanedioic Acid oxo_dodecanoic->dodecanedioic_acid ALDH dodecanedioyl_coa Dodecanedioyl-CoA dodecanedioic_acid->dodecanedioyl_coa Dicarboxylyl-CoA Synthetase enoyl_coa 2-Enoyl-11-hydroxydodecanoyl-CoA dodecanedioyl_coa->enoyl_coa ACOX target_molecule This compound enoyl_coa->target_molecule Bifunctional Protein (Hydratase) keto_coa 3-Keto-11-hydroxydodecanoyl-CoA target_molecule->keto_coa Bifunctional Protein (Dehydrogenase) c10_dicarboxy_coa Decanedioyl-CoA (C10) keto_coa->c10_dicarboxy_coa Thiolase acetyl_coa Acetyl-CoA keto_coa->acetyl_coa Thiolase Further β-oxidation Further β-oxidation c10_dicarboxy_coa->Further β-oxidation protocol_lcms start Start: Plasma/Urine Sample add_is Add Internal Standard start->add_is extract Liquid-Liquid Extraction (MTBE) add_is->extract dry1 Evaporate to Dryness extract->dry1 derivatize Derivatize (Butanolic HCl, 65°C) dry1->derivatize dry2 Evaporate to Dryness derivatize->dry2 reconstitute Reconstitute in Mobile Phase dry2->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze MRM Analysis inject->analyze quantify Quantify against Calibration Curve analyze->quantify end End: Concentration of Dodecanedioic Acid quantify->end protocol_cyp4a11 start Start: Reconstituted Enzyme System prepare_mix Prepare Reaction Mix (CYP4A11, Reductase, Lauric Acid) start->prepare_mix preincubate Pre-incubate at 37°C prepare_mix->preincubate initiate Initiate with NADPH System preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (HCl) incubate->terminate extract Extract with MTBE terminate->extract analyze Derivatize (TMS) & Analyze by GC-MS extract->analyze calculate Calculate Km and Vmax analyze->calculate end End: Kinetic Parameters calculate->end

The Elusive Biosynthetic Pathway of 3,11-Dihydroxydodecanoyl-CoA: A Technical Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel lipid metabolic pathways may encounter unique molecules whose biosynthetic origins are not yet fully elucidated. One such molecule is 3,11-Dihydroxydodecanoyl-CoA. Despite extensive investigation into fatty acid metabolism, a specific, well-defined biosynthetic pathway for this dihydroxylated acyl-CoA derivative remains absent from the current scientific literature. This technical guide serves to summarize the existing, albeit indirect, knowledge that may relate to the potential formation of such a molecule and to highlight the gaps in our current understanding.

Introduction to Dihydroxylated Fatty Acyl-CoAs

Fatty acids and their activated forms, acyl-CoAs, are central players in cellular metabolism, serving as building blocks for complex lipids, signaling molecules, and energy sources. The functional diversity of these molecules is expanded through various modifications, including hydroxylation. Dihydroxylated fatty acyl-CoAs are a class of molecules that can arise from several metabolic routes, primarily through fatty acid oxidation and hydroxylation reactions catalyzed by specific enzyme families.

Potential Enzymatic Pathways for Dodecanoyl-CoA Dihydroxylation

While a direct pathway to this compound has not been described, considering the known mechanisms of fatty acid metabolism allows for speculation on its potential origins. The introduction of hydroxyl groups onto a dodecanoyl-CoA backbone would likely involve enzymes from the hydratase, dehydrogenase, and cytochrome P450 families.

Beta-Oxidation Machinery: The Source of 3-Hydroxyacyl-CoAs

The most common position for hydroxylation on a fatty acyl-CoA is at the C-3 position (beta-position). This occurs during the process of beta-oxidation, where a saturated fatty acyl-CoA is sequentially broken down. One of the core reactions in this cycle is the hydration of an enoyl-CoA intermediate by enoyl-CoA hydratase , which introduces a hydroxyl group at the C-3 position, forming a 3-hydroxyacyl-CoA. Subsequently, 3-hydroxyacyl-CoA dehydrogenase acts on this intermediate.

Cytochrome P450 Monooxygenases: Versatile Fatty Acid Hydroxylases

The introduction of a hydroxyl group at the C-11 position (ω-1 position for a C12 fatty acid) would likely be catalyzed by a cytochrome P450 (CYP) monooxygenase .[1][2][3] CYPs are a large family of enzymes known to hydroxylate a wide variety of substrates, including fatty acids.[1][4] Specifically, enzymes from the CYP4 family are well-characterized as fatty acid ω-hydroxylases, which introduce a hydroxyl group at the terminal methyl group. Hydroxylation at the ω-1 position is also a known activity of certain CYP enzymes.

A hypothetical pathway for the formation of this compound could therefore involve the combined action of the beta-oxidation machinery and a specific cytochrome P450 enzyme. Dodecanoyl-CoA could first be hydroxylated at the C-11 position by a CYP enzyme to form 11-hydroxydodecanoyl-CoA. This intermediate could then potentially enter the beta-oxidation pathway, where the action of acyl-CoA dehydrogenase and enoyl-CoA hydratase would result in the formation of this compound.

Logical Relationship of a Hypothetical Pathway

Hypothetical_Pathway Dodecanoyl_CoA Dodecanoyl-CoA 11-Hydroxydodecanoyl-CoA 11-Hydroxydodecanoyl-CoA Dodecanoyl_CoA->11-Hydroxydodecanoyl-CoA Cytochrome P450 (CYP) 11-Hydroxy-trans-Δ2-dodecenoyl-CoA 11-Hydroxy-trans-Δ2-dodecenoyl-CoA 11-Hydroxydodecanoyl-CoA->11-Hydroxy-trans-Δ2-dodecenoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 11-Hydroxy-trans-Δ2-dodecenoyl-CoA->this compound Enoyl-CoA Hydratase

Caption: A hypothetical pathway for the biosynthesis of this compound.

Quantitative Data and Experimental Protocols: A Knowledge Gap

A critical aspect of understanding any metabolic pathway is the availability of quantitative data, such as enzyme kinetics, substrate specificity, and metabolite concentrations. Similarly, detailed experimental protocols are essential for the replication and advancement of research.

Due to the absence of a described biosynthetic pathway for this compound in the scientific literature, there is a complete lack of such quantitative data and established experimental protocols. The following tables are therefore presented as templates that would need to be populated once the relevant enzymes and pathway are identified and characterized.

Table 1: Potential Enzyme Kinetics for this compound Biosynthesis

EnzymeSubstrateKm (µM)kcat (s⁻¹)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)
Cytochrome P450 (putative)Dodecanoyl-CoAN/AN/AN/AN/AN/A
Acyl-CoA Dehydrogenase11-Hydroxydodecanoyl-CoAN/AN/AN/AN/AN/A
Enoyl-CoA Hydratase11-Hydroxy-trans-Δ2-...N/AN/AN/AN/AN/A
N/A: Not Available

Table 2: Hypothetical Metabolite Concentrations in a Relevant Biological System

MetaboliteTissue/Cell TypeConcentration (µM)Condition 1Condition 2
Dodecanoyl-CoAN/AN/AN/AN/A
11-Hydroxydodecanoyl-CoAN/AN/AN/AN/A
This compoundN/AN/AN/AN/A
N/A: Not Available

Future Directions and Research Imperatives

The elucidation of the biosynthetic pathway for this compound requires a dedicated research effort. The following experimental approaches would be crucial in identifying and characterizing this pathway:

  • Metabolomic and Lipidomic Screening: Untargeted mass spectrometry-based metabolomics and lipidomics of various biological samples could identify the presence and relative abundance of this compound. This would provide crucial clues about the organisms, tissues, and conditions in which this molecule is produced.

  • In Vitro Enzyme Assays: Candidate cytochrome P450 enzymes could be screened for their ability to hydroxylate dodecanoyl-CoA at the C-11 position. Subsequently, the product, 11-hydroxydodecanoyl-CoA, could be used as a substrate for beta-oxidation enzymes to test for the formation of the dihydroxylated product.

  • Genetic and Molecular Biology Approaches: In organisms identified to produce this compound, gene knockout or knockdown studies of candidate enzymes (e.g., specific CYPs or beta-oxidation enzymes) could be performed to confirm their role in the pathway.

Conclusion

References

An In-depth Technical Guide on the Role of 3,11-Dihydroxydodecanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,11-Dihydroxydodecanoyl-CoA is a specialized long-chain acyl-coenzyme A (CoA) derivative that emerges from the interplay of several fatty acid metabolic pathways. While not a central component of mainstream fatty acid β-oxidation, its formation is indicative of metabolic states characterized by high fatty acid mobilization and flux through alternative oxidative routes, such as ω-oxidation. This technical guide provides a comprehensive overview of the metabolic context, enzymatic transformations, and potential physiological relevance of this compound. It details the proposed biosynthetic pathway, summarizes the functions of key enzymes, and presents relevant experimental protocols for the study of long-chain acyl-CoAs. The guide is intended to serve as a resource for researchers investigating fatty acid metabolism, metabolic disorders, and potential therapeutic targets within these pathways.

Introduction to Fatty Acid Metabolism

Fatty acids are fundamental energy sources and essential building blocks for complex lipids. Their catabolism, primarily through β-oxidation in the mitochondria and peroxisomes, is a tightly regulated process that yields significant amounts of ATP.[1] The metabolism of fatty acids is not limited to a single linear pathway; alternative routes such as α-oxidation and ω-oxidation provide mechanisms for the processing of diverse fatty acid structures and for handling metabolic overflow.

Long-chain acyl-CoA esters, the activated forms of fatty acids, are central players in these processes. They not only serve as substrates for catabolic and anabolic enzymes but also act as allosteric regulators of metabolic enzymes and as modulators of gene expression, influencing a wide range of cellular functions from energy homeostasis to cell signaling.[1]

The Metabolic Context of this compound

The presence of this compound is linked to metabolic conditions that lead to an increased flux of fatty acids through ω-oxidation. This pathway typically handles medium-chain fatty acids but becomes more active for longer-chain fatty acids when β-oxidation is impaired or overwhelmed.[1] The formation of 3,11-dihydroxydodecanoic acid, the precursor to the CoA ester, has been identified in the urine of children with conditions of elevated fatty acid mobilization.[2]

The proposed metabolic pathway suggests that this compound is derived from the ω-oxidation of 3-hydroxydodecanoic acid. This initial 3-hydroxy fatty acid can be generated during the β-oxidation of longer-chain fatty acids. The subsequent ω-oxidation introduces a hydroxyl group at the terminal (ω) carbon, followed by further oxidation to a carboxylic acid, creating a dicarboxylic acid. Shorter-chain 3-hydroxy dicarboxylic acids can then be further metabolized via β-oxidation.[2]

Proposed Biosynthetic Pathway of this compound

The formation and subsequent metabolism of this compound can be conceptualized in the following stages:

  • Generation of 3-Hydroxydodecanoic Acid: This intermediate can arise from the incomplete β-oxidation of a longer-chain fatty acid.

  • ω-Hydroxylation: Cytochrome P450 enzymes in the endoplasmic reticulum hydroxylate 3-hydroxydodecanoic acid at the ω-1 position, which for a 12-carbon chain is carbon 11, to form 3,11-dihydroxydodecanoic acid.[2]

  • Activation to Acyl-CoA: 3,11-dihydroxydodecanoic acid is transported into the cell and activated to this compound by a long-chain fatty-acid CoA ligase (also known as acyl-CoA synthetase). This reaction requires ATP and coenzyme A.

  • Mitochondrial Transport: For subsequent β-oxidation, this compound is converted to its carnitine ester, 3,11-dihydroxydodecanoylcarnitine, by carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane. The acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase.[3]

  • Re-conversion and β-Oxidation: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) converts the acylcarnitine back to this compound, which can then enter the β-oxidation spiral.[3]

Key Enzymes and Their Functions

The metabolism of this compound involves several key enzymes whose functions are summarized in the table below.

EnzymeAbbreviationLocationFunctionSubstrate(s)Product(s)
Cytochrome P450 ω-hydroxylaseCYP450Endoplasmic ReticulumCatalyzes the hydroxylation of the terminal methyl group of fatty acids.3-Hydroxydodecanoic acid, O₂, NADPH3,11-Dihydroxydodecanoic acid, H₂O, NADP⁺
Long-Chain Acyl-CoA SynthetaseACSLOuter Mitochondrial Membrane, ERActivates long-chain fatty acids by converting them to their CoA esters.[4]3,11-Dihydroxydodecanoic acid, ATP, CoAThis compound, AMP, PPi
Carnitine Palmitoyltransferase ICPT-IOuter Mitochondrial MembraneConverts long-chain acyl-CoAs to acylcarnitines for transport into the mitochondria.[3]This compound, L-Carnitine3,11-Dihydroxydodecanoylcarnitine, CoA
Carnitine-Acylcarnitine TranslocaseCACTInner Mitochondrial MembraneTransports acylcarnitines into the mitochondrial matrix in exchange for free carnitine.3,11-Dihydroxydodecanoylcarnitine (out), Carnitine (in)3,11-Dihydroxydodecanoylcarnitine (in), Carnitine (out)
Carnitine Palmitoyltransferase IICPT-IIInner Mitochondrial MembraneConverts acylcarnitines back to their corresponding acyl-CoAs within the mitochondrial matrix.[3]3,11-Dihydroxydodecanoylcarnitine, CoAThis compound, L-Carnitine
Acyl-CoA Dehydrogenase (Long-Chain)LCADMitochondrial MatrixCatalyzes the first step of β-oxidation, introducing a double bond between the α and β carbons.This compound, FAD2-Enoyl-3,11-dihydroxydodecanoyl-CoA, FADH₂
Enoyl-CoA HydrataseECHMitochondrial MatrixCatalyzes the hydration of the double bond to form a hydroxyl group.2-Enoyl-3,11-dihydroxydodecanoyl-CoA, H₂O3-Hydroxy-3,11-dihydroxydodecanoyl-CoA
3-Hydroxyacyl-CoA DehydrogenaseHADMitochondrial MatrixCatalyzes the oxidation of the hydroxyl group to a keto group.3-Hydroxy-3,11-dihydroxydodecanoyl-CoA, NAD⁺3-Keto-3,11-dihydroxydodecanoyl-CoA, NADH, H⁺
β-Ketoacyl-CoA ThiolaseThiolaseMitochondrial MatrixCatalyzes the thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA.3-Keto-3,11-dihydroxydodecanoyl-CoA, CoAAcetyl-CoA, 9-Hydroxydecanoyl-CoA

Experimental Protocols

Extraction of Long-Chain Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods for the analysis of various acyl-CoA species.

Materials:

  • Tissue or cell sample

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Ice-cold 2 M potassium bicarbonate (KHCO₃)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727)

  • Acetonitrile (B52724)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Homogenize the frozen tissue or cell pellet in ice-cold 10% TCA containing a known amount of the internal standard.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and neutralize it with 2 M KHCO₃.

  • Condition the SPE cartridge by washing with methanol followed by water.

  • Load the neutralized supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar molecules.

  • Elute the acyl-CoAs with a solution of methanol or acetonitrile.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[5]

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Separate the acyl-CoAs using a reversed-phase C18 column with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Perform detection using a tandem mass spectrometer in positive ion mode.

  • Monitor for specific precursor-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of the intact molecule, and characteristic product ions will include those corresponding to the CoA moiety.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

In Vitro Fatty Acid Oxidation Assay

This assay can be used to study the metabolism of 3,11-dihydroxydodecanoic acid in isolated mitochondria or cell homogenates.[6]

Materials:

  • Isolated mitochondria or cell homogenate

  • Radiolabeled [¹⁴C]3,11-dihydroxydodecanoic acid (requires custom synthesis)

  • Assay buffer (containing ATP, CoA, L-carnitine, and other necessary cofactors)

  • Scintillation cocktail and counter

Procedure:

  • Incubate the isolated mitochondria or cell homogenate with radiolabeled [¹⁴C]3,11-dihydroxydodecanoic acid in the assay buffer at 37°C.

  • Stop the reaction at various time points by adding perchloric acid.

  • Separate the radiolabeled substrate from the radiolabeled water-soluble metabolic products (e.g., [¹⁴C]acetyl-CoA) by a method such as ion-exchange chromatography or differential centrifugation and precipitation.

  • Measure the radioactivity in the aqueous phase using a scintillation counter. The rate of fatty acid oxidation is determined by the rate of production of water-soluble radiolabeled products.

Visualizations of Pathways and Workflows

fatty_acid_metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Membrane cluster_matrix Matrix 3_11_DHDDA 3,11-Dihydroxydodecanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 3_11_DHDDA->ACSL 3_11_DHDDA_CoA This compound CPT1 Carnitine Palmitoyl- transferase I (CPT-I) 3_11_DHDDA_CoA->CPT1 ACSL->3_11_DHDDA_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoA_in CoA CoA_in->ACSL 3_11_DHDDA_Carnitine 3,11-Dihydroxydodecanoyl- carnitine CPT1->3_11_DHDDA_Carnitine CACT CACT 3_11_DHDDA_Carnitine->CACT CPT2 Carnitine Palmitoyl- transferase II (CPT-II) 3_11_DHDDA_Carnitine->CPT2 Matrix_3_11_DHDDA_CoA This compound CPT2->Matrix_3_11_DHDDA_CoA Beta_Oxidation β-Oxidation Spiral Matrix_3_11_DHDDA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Proposed metabolic pathway for this compound.

experimental_workflow Sample Tissue or Cell Sample Extraction Acyl-CoA Extraction (TCA precipitation, SPE) Sample->Extraction In_Vitro_Assay In Vitro Oxidation Assay (Isolated Mitochondria) Sample->In_Vitro_Assay LC_MS LC-MS/MS Analysis (Quantification) Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Metabolic_Flux Metabolic Flux Analysis In_Vitro_Assay->Metabolic_Flux

Caption: General experimental workflow for studying acyl-CoAs.

Conclusion and Future Directions

This compound represents a metabolite at the crossroads of major and alternative fatty acid oxidation pathways. While its direct physiological role and the precise regulation of its formation are still under investigation, its presence points to the metabolic flexibility of cells in handling an overabundance or diverse array of fatty acids. Future research should focus on the definitive identification and quantification of this molecule in various physiological and pathological states. Elucidating the substrate specificity of the enzymes involved in its formation and degradation will be crucial for a complete understanding of its role in fatty acid metabolism. Such studies may reveal novel regulatory mechanisms and potential therapeutic targets for metabolic diseases.

References

An In-Depth Technical Guide to the Identification and Quantification of 3,11-Dihydroxydodecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids. The identification and quantification of specific acyl-CoA species are crucial for understanding cellular energy metabolism and the pathophysiology of various diseases.[1][2] This guide provides a comprehensive technical overview of a proposed methodology for the identification and quantification of a novel long-chain dihydroxy fatty acyl-CoA, 3,11-Dihydroxydodecanoyl-CoA, in biological samples. Due to the absence of published data on this specific molecule, this document outlines a robust analytical approach based on established methods for similar long-chain acyl-CoAs.[3][4] The core of this methodology is centered around ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific technique for the analysis of acyl-CoA species.[5][6]

Experimental Protocols

The successful identification and quantification of this compound necessitates a meticulous experimental workflow, from sample preparation to data analysis.

Synthesis of this compound Standard

For accurate quantification, a purified standard of this compound is essential for the preparation of calibration curves. A common method for the synthesis of acyl-CoAs involves the use of N-hydroxysuccinimide esters of the corresponding fatty acid.[7]

Protocol:

  • Synthesis of 3,11-dihydroxydodecanoic acid: This can be achieved through a multi-step organic synthesis route, likely starting from a commercially available precursor. The exact steps will depend on the desired stereochemistry.

  • Activation of 3,11-dihydroxydodecanoic acid: The synthesized fatty acid is then activated, for example, by converting it to its N-hydroxysuccinimide ester.

  • Thioesterification with Coenzyme A: The activated fatty acid is reacted with the free sulfhydryl group of Coenzyme A to form the desired this compound.

  • Purification: The synthesized acyl-CoA is purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the standard are confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biological Sample Preparation

The extraction of acyl-CoAs from biological matrices is a critical step that must be performed efficiently to ensure high recovery and prevent degradation.

Protocol for Tissue Samples:

  • Homogenization: Approximately 50-100 mg of frozen tissue is homogenized in a cold phosphate (B84403) buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Solvent Extraction: An organic solvent mixture, such as acetonitrile (B52724)/isopropanol, is added to the homogenate to precipitate proteins and extract the acyl-CoAs.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge (e.g., a C18 or a mixed-mode cation exchange cartridge) to purify the acyl-CoAs from other cellular components.

  • Elution and Concentration: The acyl-CoAs are eluted from the SPE cartridge, and the eluent is concentrated, often by evaporation under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS analysis, typically a mixture of water and acetonitrile with a small amount of acid.

UHPLC-MS/MS Analysis

The separation and detection of this compound are performed using a UHPLC system coupled to a tandem mass spectrometer.

Instrumentation and Conditions:

  • UHPLC System: A system capable of high-pressure gradients.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase:

    • Mobile Phase A: Water with an additive to improve peak shape and ionization, such as 0.1% formic acid or ammonium (B1175870) hydroxide.

    • Mobile Phase B: Acetonitrile with the same additive as Mobile Phase A.

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

MRM Transitions:

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode, corresponding to the fragmentation of the 3'-phospho-adenosine-5'-diphosphate moiety.[4][8][9] The precursor ion will be the [M+H]+ of this compound.

  • Precursor Ion (Q1): The calculated m/z for [C33H58N7O19P3S+H]+.

  • Product Ion (Q3) for Quantification: The fragment corresponding to the neutral loss of 507 Da.

  • Product Ion (Q3) for Confirmation: Another characteristic fragment, such as m/z 428.[8]

Data Presentation

Quantitative data obtained from the UHPLC-MS/MS analysis should be presented in a clear and organized manner to facilitate comparison across different biological samples.

Table 1: Hypothetical Quantitative Data for this compound in Various Biological Samples

Biological SampleSample GroupConcentration (pmol/mg tissue)Standard Deviation
LiverControlData to be determinedData to be determined
LiverTreatment AData to be determinedData to be determined
HeartControlData to be determinedData to be determined
HeartTreatment AData to be determinedData to be determined
BrainControlData to be determinedData to be determined
BrainTreatment AData to be determinedData to be determined
PlasmaControlData to be determinedData to be determined
PlasmaTreatment AData to be determinedData to be determined

Note: The values in this table are placeholders and would be populated with experimental data.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways.

Experimental_Workflow cluster_synthesis Standard Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 3,11-Dihydroxydodecanoic Acid Synthesis s2 Activation (e.g., NHS ester) s1->s2 s3 Thioesterification with CoA s2->s3 s4 Purification (SPE/HPLC) s3->s4 a1 UHPLC Separation s4->a1 Standard p1 Tissue Homogenization p2 Solvent Extraction p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Elution & Concentration p3->p4 p5 Reconstitution p4->p5 p5->a1 Sample Extract a2 Tandem Mass Spectrometry (MS/MS) a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for the analysis of this compound.

Hypothetical Signaling Pathway

Given that this compound is a dihydroxy long-chain acyl-CoA, it is plausible that it is an intermediate in a modified fatty acid β-oxidation pathway or a related metabolic route. The standard β-oxidation pathway involves a 3-hydroxyacyl-CoA intermediate.[10] The presence of a second hydroxyl group at the 11-position suggests a potential role in ω-oxidation or another modification pathway.

Fatty_Acid_Oxidation cluster_pathway Mitochondrial β-Oxidation Pathway fatty_acid Long-Chain Fatty Acid acyl_coa Long-Chain Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase enoyl_coa Trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase dihydroxy_intermediate This compound (Hypothetical Intermediate) acyl_coa->dihydroxy_intermediate Hydroxylation? hydroxyacyl_coa 3-L-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase tca TCA Cycle acetyl_coa->tca dihydroxy_intermediate->hydroxyacyl_coa Further Processing?

Caption: Hypothetical placement of this compound in fatty acid metabolism.

Conclusion

This technical guide outlines a comprehensive and robust methodology for the identification and quantification of the novel molecule this compound in biological samples. While the lack of existing literature on this specific compound necessitates a proposed approach, the protocols are based on well-established and validated techniques for the analysis of similar acyl-CoA species. The successful implementation of this workflow will enable researchers to explore the potential biological roles of this compound and its implications in health and disease.

References

An In-depth Technical Guide to the Structural Characterization of 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural characterization of 3,11-Dihydroxydodecanoyl-CoA. While specific experimental data for this molecule is not extensively available in public literature, this document outlines a robust, standard approach for its synthesis, purification, and detailed structural elucidation based on established analytical techniques for analogous long-chain acyl-CoA molecules.

Introduction to this compound

This compound is a long-chain fatty acyl-CoA molecule. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the biosynthesis of complex lipids. The presence of two hydroxyl groups on the dodecanoyl (12-carbon) chain suggests its potential role as an intermediate in specialized metabolic pathways, possibly involving fatty acid oxidation or the production of signaling molecules. Accurate structural characterization is paramount for understanding its precise biological function and for any potential therapeutic applications.

Proposed Structure and Physicochemical Properties

Based on its nomenclature, the proposed structure of this compound consists of a dodecanoyl chain with hydroxyl groups at positions 3 and 11, attached to a Coenzyme A molecule via a thioester linkage.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular FormulaC33H58N7O19P3SBased on the structure of Coenzyme A and a dihydroxydodecanoyl chain.
Monoisotopic Mass981.2875 g/mol Calculated based on the molecular formula.
Charge at pH 7.4-4Primarily due to the phosphate (B84403) groups of Coenzyme A.
XLogP3-2.5An estimate of its hydrophobicity.
Hydrogen Bond Donors12
Hydrogen Bond Acceptors21

Note: These properties are predicted and would require experimental verification.

Experimental Protocols

Chemical Synthesis of this compound

A plausible synthetic route would involve the synthesis of 3,11-dihydroxydodecanoic acid followed by its activation and coupling to Coenzyme A.

Workflow for Synthesis and Purification

G Workflow for Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_coupling Coupling to Coenzyme A cluster_purification Purification start Dodecanedioic acid monomethyl ester step1 Reduction of one carboxylic acid to an alcohol start->step1 step2 Protection of the alcohol group step1->step2 step3 Alpha-hydroxylation at C3 step2->step3 step4 Deprotection of the C11 alcohol step3->step4 step5 Activation of the C1 carboxylic acid (e.g., to N-hydroxysuccinimide ester) step4->step5 product Activated 3,11-dihydroxydodecanoate step5->product reaction Thioester formation product->reaction coa Coenzyme A (in aqueous buffer) coa->reaction hplc Reverse-Phase HPLC reaction->hplc lyophilization Lyophilization hplc->lyophilization final_product Pure this compound lyophilization->final_product

Caption: A logical workflow for the synthesis and purification of this compound.

Detailed Methodology:

  • Synthesis of 3,11-dihydroxydodecanoic acid: This can be achieved from a precursor like dodecanedioic acid monomethyl ester. One carboxylic acid group is selectively reduced to an alcohol (C11-OH). The remaining carboxylic acid can then be subjected to alpha-hydroxylation to introduce the hydroxyl group at the C3 position. Protecting group strategies would be necessary to ensure regioselectivity.

  • Activation of the Carboxylic Acid: The carboxylic acid of 3,11-dihydroxydodecanoic acid is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester.

  • Coupling with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer at a controlled pH (typically around 7.5-8.0) to form the thioester linkage.

  • Purification by HPLC: The reaction mixture is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol (B129727) or acetonitrile.[1]

  • Lyophilization: The purified fractions containing the product are pooled and lyophilized to obtain the final product as a solid.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the characterization of acyl-CoAs.[1][2]

Workflow for LC-MS/MS Analysis

G LC-MS/MS Workflow for Acyl-CoA Analysis sample Purified this compound hplc Reverse-Phase HPLC (C18 column) sample->hplc esi Electrospray Ionization (ESI) (Positive Ion Mode) hplc->esi ms1 MS1: Full Scan (Detect Precursor Ion [M+H]+) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid data Data Analysis ms1->data ms2 MS2: Product Ion Scan (Fragment and Detect Ions) cid->ms2 ms2->data

Caption: A standard workflow for the analysis of acyl-CoAs using LC-MS/MS.

Detailed Protocol:

  • Sample Preparation: The lyophilized product is reconstituted in a suitable solvent, typically a mixture of water and methanol.

  • Chromatography: Separation is performed on a C18 column using a gradient elution.

    • Mobile Phase A: Water with 5 mM ammonium acetate.[1]

    • Mobile Phase B: Methanol.[1]

    • Gradient: A typical gradient might start at a low percentage of B, increasing to a high percentage to elute the relatively hydrophobic long-chain acyl-CoA.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • MS1 Scan: A full scan is performed to identify the precursor ion, which would be the protonated molecule [M+H]+.

    • MS2 Scan (Tandem MS): The precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed.

Table 2: Predicted and Known MS/MS Fragments for Acyl-CoAs

Fragment DescriptionPredicted m/z for this compoundGeneral Acyl-CoA FragmentReference
[M+H]+982.29Varies[3]
[M+H - H2O]+964.28Loss of hydroxyl group
[M+H - 2H2O]+946.27Loss of two hydroxyl groups
Coenzyme A fragment (pantetheine phosphate)428.037428.037[3]
Coenzyme A fragment (phosphopantetheine)348.070348.070
Acylium ion [R-C≡O]+215.16Varies with acyl chain

Note: The fragmentation pattern would need to be confirmed experimentally. The presence of hydroxyl groups can lead to characteristic neutral losses of water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. Both 1H and 13C NMR would be essential for unambiguous structure confirmation.

Detailed Protocol:

  • Sample Preparation: The purified sample is dissolved in a suitable deuterated solvent, such as D2O.

  • 1H NMR Spectroscopy: A one-dimensional 1H NMR spectrum will show the chemical shifts, integrations, and coupling patterns of all protons. Key expected signals include:

    • Protons adjacent to the hydroxyl groups (at C3 and C11).

    • The alpha-protons to the thioester carbonyl group.

    • The characteristic signals of the Coenzyme A moiety.

  • 13C NMR Spectroscopy: A 13C NMR spectrum will show the chemical shifts of all carbon atoms. This is particularly useful for identifying the carbonyl carbon of the thioester and the carbons bearing the hydroxyl groups.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).

Table 3: Representative 13C NMR Chemical Shifts for Acyl-CoA Moieties

Carbon AtomRepresentative Chemical Shift (ppm)Reference
C1 (Thioester Carbonyl)~198[4]
C2 (alpha-carbon)~60[4]
C3 (beta-carbon)~208 (for a keto group)[4]

Note: The chemical shifts for this compound will be influenced by the hydroxyl substitutions and require experimental determination. The binding of acetoacetyl-CoA to an enzyme has been shown to cause significant shifts in the C1, C2, and C3 carbons, indicating a change in the electronic environment.[4]

Potential Biological Function and Signaling Pathways

Long-chain 3-hydroxyacyl-CoA molecules are key intermediates in fatty acid beta-oxidation. The presence of a second hydroxyl group at the ω-1 position (C11) suggests a possible role in ω-oxidation pathways, which are involved in the detoxification of fatty acids and the production of dicarboxylic acids.

Hypothetical Metabolic Pathway Involvement

G Hypothetical Metabolic Role of this compound dodecanoyl_coa Dodecanoyl-CoA omega_hydroxylation ω-1 Hydroxylation (Cytochrome P450) dodecanoyl_coa->omega_hydroxylation hydroxydodecanoyl_coa 11-Hydroxydodecanoyl-CoA omega_hydroxylation->hydroxydodecanoyl_coa beta_oxidation_start Beta-Oxidation Cycle hydroxydodecanoyl_coa->beta_oxidation_start target_molecule This compound beta_oxidation_start->target_molecule further_oxidation Further Oxidation / Other Pathways target_molecule->further_oxidation

Caption: A potential metabolic pathway leading to the formation of this compound.

This molecule could be a substrate for specific dehydrogenases or other modifying enzymes, potentially leading to the production of signaling molecules or intermediates for the synthesis of more complex lipids. Its structural elucidation is the first step toward understanding its role in such pathways.

Conclusion

The structural characterization of this compound requires a multi-faceted approach combining chemical synthesis with advanced analytical techniques. While this guide is based on established methodologies for similar compounds due to the limited specific data on the target molecule, the outlined workflows for synthesis, LC-MS/MS, and NMR spectroscopy provide a robust framework for its comprehensive analysis. The successful characterization of this molecule will be crucial for uncovering its biological significance and exploring its potential in metabolic research and drug development.

References

Enzymatic Synthesis of 3,11-Dihydroxydodecanoyl-CoA: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed enzymatic pathway for the synthesis of 3,11-Dihydroxydodecanoyl-CoA, a molecule of interest for various research and development applications. Due to the absence of a known natural biosynthetic pathway for this specific dihydroxylated fatty acyl-CoA, this guide outlines a chemoenzymatic or multi-enzyme cascade approach. The proposed synthesis involves three key enzymatic steps: ω-1 hydroxylation of dodecanoic acid, activation to its CoA ester, and subsequent β-oxidation to introduce the 3-hydroxy group.

Proposed Biosynthetic Pathway

The synthesis of this compound can be envisioned through a three-stage enzymatic cascade. The initial step involves the regioselective hydroxylation of dodecanoic acid at the C11 position, followed by the activation of the resulting 11-hydroxydodecanoic acid with Coenzyme A. The final step introduces the second hydroxyl group at the C3 position through a partial β-oxidation cycle.

Enzymatic_Synthesis_of_3_11_Dihydroxydodecanoyl_CoA cluster_0 Stage 1: ω-1 Hydroxylation cluster_1 Stage 2: β-Oxidation (Partial) Dodecanoyl_CoA Dodecanoyl-CoA CYP450 Cytochrome P450 ω-1 Hydroxylase Dodecanoyl_CoA->CYP450 NADPH + H+ O2 eleven_OH_Dodecanoyl_CoA 11-Hydroxydodecanoyl-CoA CYP450->eleven_OH_Dodecanoyl_CoA NADP+ H2O Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase eleven_OH_Dodecanoyl_CoA->Acyl_CoA_Dehydrogenase FAD trans_2_eleven_dihydroxy trans-Δ2-11-Hydroxydodecenoyl-CoA Acyl_CoA_Dehydrogenase->trans_2_eleven_dihydroxy FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_eleven_dihydroxy->Enoyl_CoA_Hydratase H2O three_eleven_dihydroxy This compound Enoyl_CoA_Hydratase->three_eleven_dihydroxy

Caption: Proposed enzymatic pathway for the synthesis of this compound.

Key Enzymes and Experimental Protocols

This section details the enzymes and corresponding experimental protocols for each stage of the proposed synthesis.

2.1. Stage 1: ω-1 Hydroxylation of Dodecanoyl-CoA

The introduction of a hydroxyl group at the C11 position of dodecanoyl-CoA is a critical first step. Cytochrome P450 monooxygenases (CYPs) are the primary candidates for this regioselective hydroxylation. Specifically, members of the CYP4A and CYP153A families have demonstrated activity on medium-chain fatty acids.

Enzyme: Cytochrome P450 ω-1 Hydroxylase (e.g., from the CYP4A or CYP153A family).

Experimental Protocol: Whole-Cell Biotransformation

This protocol is adapted from studies on fatty acid hydroxylation using recombinant E. coli.

  • Strain Cultivation:

    • Culture E. coli cells expressing the desired CYP450 monooxygenase and a suitable reductase partner (e.g., a putidaredoxin reductase) in a suitable medium (e.g., Terrific Broth) containing the appropriate antibiotic for plasmid maintenance.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue cultivation at a lower temperature (e.g., 18-25°C) for 12-24 hours to enhance soluble protein expression.

  • Biotransformation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

    • Resuspend the cells in the same buffer to a desired cell density (e.g., 10-50 g/L wet cell weight).

    • Add dodecanoyl-CoA to the cell suspension to a final concentration of 1-10 mM. A co-solvent like DMSO may be used to aid substrate solubility, but should be kept at a low concentration (<1% v/v).

    • Incubate the reaction mixture at a suitable temperature (e.g., 25-30°C) with shaking for 24-72 hours.

    • Monitor the reaction progress by periodically taking samples and analyzing them using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) after derivatization.

  • Product Extraction and Purification:

    • After the reaction, acidify the mixture to pH 2-3 with HCl to protonate the fatty acids.

    • Extract the hydroxylated fatty acid with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

    • Purify the 11-hydroxydodecanoic acid using silica (B1680970) gel column chromatography.

2.2. Stage 2: Acyl-CoA Ligation

The purified 11-hydroxydodecanoic acid needs to be activated to its corresponding CoA ester. This is achieved using an acyl-CoA synthetase.

Enzyme: Long-chain acyl-CoA synthetase (EC 6.2.1.3).

Experimental Protocol: In Vitro Enzymatic Ligation

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl2

      • 5 mM ATP

      • 2 mM Coenzyme A (CoA)

      • 1 mM 11-hydroxydodecanoic acid

      • Purified long-chain acyl-CoA synthetase (e.g., 0.1-1.0 µM)

  • Reaction Conditions:

    • Incubate the reaction mixture at 37°C for 1-4 hours.

    • Monitor the formation of 11-hydroxydodecanoyl-CoA by HPLC or by coupling the reaction to a subsequent enzymatic assay where the CoA ester is a substrate.

  • Purification:

    • The 11-hydroxydodecanoyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

2.3. Stage 3: Introduction of the 3-Hydroxy Group via Partial β-Oxidation

The final step involves the introduction of a hydroxyl group at the C3 position. This can be achieved by utilizing the first two enzymes of the β-oxidation pathway: acyl-CoA dehydrogenase and enoyl-CoA hydratase.

Enzymes:

  • Acyl-CoA dehydrogenase (long-chain specific, EC 1.3.8.7)

  • Enoyl-CoA hydratase (long-chain specific, EC 4.2.1.17)[1]

Experimental Protocol: Coupled In Vitro Enzymatic Reaction

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 50 mM Potassium phosphate buffer (pH 7.8)

      • 0.1 mM FAD (as a cofactor for acyl-CoA dehydrogenase)

      • 1 mM 11-hydroxydodecanoyl-CoA

      • Purified long-chain acyl-CoA dehydrogenase

      • Purified long-chain enoyl-CoA hydratase

  • Reaction Conditions:

    • Incubate the reaction at 30-37°C.

    • The reaction proceeds in two steps:

      • Acyl-CoA dehydrogenase will oxidize 11-hydroxydodecanoyl-CoA to trans-Δ²-11-hydroxydodecenoyl-CoA.

      • Enoyl-CoA hydratase will then hydrate (B1144303) the double bond to form this compound.

    • Monitor the reaction by HPLC-MS to detect the formation of the final product.

  • Purification:

    • Purify the final product, this compound, using preparative HPLC.

Data Presentation

Table 1: Key Enzymes in the Proposed Synthesis of this compound

Enzyme EC Number Function Source Organism (Examples) Substrate Product
Cytochrome P450 ω-1 Hydroxylase1.14.14.1Introduces a hydroxyl group at the ω-1 (C11) position.Bacillus megaterium, Rhodococcus sp., Human CYP4A11Dodecanoyl-CoA11-Hydroxydodecanoyl-CoA
Long-chain acyl-CoA synthetase6.2.1.3Activates the fatty acid with Coenzyme A.E. coli, Saccharomyces cerevisiae, Human11-Hydroxydodecanoic acid11-Hydroxydodecanoyl-CoA
Acyl-CoA dehydrogenase (long-chain)1.3.8.7Introduces a double bond between C2 and C3.Human, Pseudomonas sp.11-Hydroxydodecanoyl-CoAtrans-Δ²-11-Hydroxydodecenoyl-CoA
Enoyl-CoA hydratase (long-chain)4.2.1.17Hydrates the double bond to form a 3-hydroxy group.[1]Human, Pig hearttrans-Δ²-11-Hydroxydodecenoyl-CoAThis compound

Table 2: Representative Quantitative Data for Key Enzymatic Steps

Enzyme Substrate Km Vmax / kcat Yield/Conversion Reference
Human CYP4A11Lauric Acid~10-50 µM~5-20 min⁻¹Not widely reported for preparative scale(Data inferred from kinetic studies)
B. megaterium CYP102A1 (mutant)Dodecanoic AcidNot reportedNot reportedUp to 95% conversion(Data from engineered enzyme studies)
Rat long-chain acyl-CoA synthetaseOleic Acid~2-5 µM~10-15 µmol/min/mg>90%(Data from analogous substrates)
Pig heart enoyl-CoA hydrataseCrotonyl-CoA~20-30 µM~7000 U/mg>95%(Data from model substrates)

Note: The quantitative data presented are often from studies using analogous or model substrates due to the limited availability of data for the specific substrates in this proposed pathway. These values should be considered as starting points for experimental optimization.

Visualizations

Experimental_Workflow Start Start: Dodecanoic Acid Step1 Step 1: ω-1 Hydroxylation (Whole-cell biotransformation with recombinant E. coli) Start->Step1 Product1 11-Hydroxydodecanoic Acid Step1->Product1 Purification1 Extraction and Purification Product1->Purification1 Step2 Step 2: CoA Ligation (In vitro with Acyl-CoA Synthetase) Purification1->Step2 Product2 11-Hydroxydodecanoyl-CoA Step2->Product2 Purification2 SPE or HPLC Purification Product2->Purification2 Step3 Step 3: 3-Hydroxylation (In vitro with Acyl-CoA Dehydrogenase & Enoyl-CoA Hydratase) Purification2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overall experimental workflow for the synthesis of this compound.

Concluding Remarks

The enzymatic synthesis of this compound presents a viable alternative to traditional chemical synthesis, offering high selectivity and milder reaction conditions. The proposed multi-enzyme cascade leverages the specific functionalities of cytochrome P450 monooxygenases and β-oxidation enzymes. While this guide provides a foundational framework, further research and optimization are necessary to develop a robust and efficient production process. Key areas for future investigation include the screening and engineering of enzymes with improved activity and stability, as well as the optimization of reaction conditions for each step of the cascade. The development of a whole-cell biocatalyst co-expressing all the necessary enzymes could further streamline the synthesis and improve its economic feasibility.

References

The Emerging Biological Significance of Dihydroxy Fatty Acyl-CoAs: From Metabolic Intermediates to Signaling Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxy fatty acyl-Coenzyme A (DHFA-CoA) species, and their corresponding free fatty acids, represent a class of lipid molecules with burgeoning biological importance. While historically viewed as mere metabolic intermediates in pathways such as peroxisomal β-oxidation, recent evidence highlights their broader significance as precursors to potent signaling molecules and as potential biomarkers in a range of pathological conditions. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and biological roles of dihydroxy fatty acyl-CoAs and their derivatives. We delve into their involvement in inflammatory processes, neurodevelopment, and metabolic diseases. Furthermore, this document furnishes detailed experimental protocols for the extraction and quantification of these lipids and presents key signaling and metabolic pathways in a visualized format to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Dihydroxy Fatty Acyl-CoAs

Fatty acids are fundamental cellular components, serving as energy sources, structural elements of membranes, and precursors to signaling molecules. The activation of fatty acids to their coenzyme A (CoA) thioesters is a critical step that primes them for various metabolic fates. Dihydroxy fatty acyl-CoAs are a specific subclass of these activated fatty acids, characterized by the presence of two hydroxyl groups on the acyl chain. Their biological relevance stems from two primary roles:

  • Metabolic Intermediates: They are key intermediates in specific metabolic pathways, most notably the β-oxidation of unsaturated fatty acids within peroxisomes.

  • Precursors to Bioactive Lipids: The corresponding free dihydroxy fatty acids (DHFAs), derived from DHFA-CoAs, can act as signaling molecules or are precursors to more complex lipid mediators, such as leukotrienes and lipoxins, which are pivotal in regulating inflammation and immune responses.

Understanding the metabolism and function of DHFA-CoAs is crucial for elucidating their role in health and disease, and for identifying novel therapeutic targets.

Biosynthesis and Metabolism of Dihydroxy Fatty Acyl-CoAs

The generation of dihydroxy fatty acids, which are then activated to their CoA esters, primarily originates from the enzymatic oxidation of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA). Two major pathways are involved:

  • Lipoxygenase (LOX) Pathway: This pathway leads to the formation of hydroperoxyeicosatetraenoic acids (HPETEs), which are subsequently converted to various bioactive lipids, including leukotrienes and lipoxins. Some of these molecules are trihydroxy fatty acids, but their synthesis involves dihydroxy intermediates.

  • Cytochrome P450 (CYP) Epoxygenase Pathway: CYP enzymes convert PUFAs into epoxyeicosatrienoic acids (EETs). These EETs are then hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal dihydroxyeicosatrienoic acids (diHETrEs).[1]

Once formed, these DHFAs can be activated to DHFA-CoAs by acyl-CoA synthetases for entry into metabolic pathways.

Peroxisomal β-Oxidation

One of the key metabolic roles of dihydroxy fatty acyl-CoAs is in the β-oxidation of unsaturated fatty acids within peroxisomes.[2][3] This is particularly important for the degradation of fatty acids with double bonds at even-numbered carbons. The pathway involves a D-3-hydroxyacyl-CoA hydro-lyase, which converts D-(-)-3-hydroxyacyl-CoA into 2-trans-enoyl-CoA, allowing the β-oxidation spiral to proceed.[4]

Peroxisomal_Beta_Oxidation cluster_nodes Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Enoyl_CoA_Isomerase Enoyl-CoA Isomerase Unsaturated_Fatty_Acyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Enoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyacyl_CoA Epimerase 3-Hydroxyacyl-CoA Epimerase L_3_Hydroxyacyl_CoA->Epimerase Isomerization Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->Ketoacyl_CoA Oxidation D_3_Hydroxyacyl_CoA D-3-Hydroxyacyl-CoA Epimerase->D_3_Hydroxyacyl_CoA D_3_Hydroxyacyl_CoA_Hydro_Lyase D-3-Hydroxyacyl-CoA Hydro-Lyase D_3_Hydroxyacyl_CoA->D_3_Hydroxyacyl_CoA_Hydro_Lyase D_3_Hydroxyacyl_CoA_Hydro_Lyase->trans_2_Enoyl_CoA Forms trans-2-Enoyl-CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Peroxisomal β-oxidation of unsaturated fatty acids.

Biological Significance and Signaling Roles

While DHFA-CoAs are primarily metabolic intermediates, their corresponding free acid forms are emerging as critical signaling molecules and disease biomarkers.

Inflammation and Immune Response

Leukotrienes and lipoxins are potent lipid mediators derived from arachidonic acid that play opposing roles in inflammation.

  • Leukotriene B4 (LTB4): A pro-inflammatory molecule that stimulates neutrophil chemotaxis and activation.[5]

  • Lipoxin A4 (LXA4): An anti-inflammatory molecule that inhibits neutrophil migration and promotes the resolution of inflammation.[6][7]

These molecules underscore the importance of dihydroxy fatty acid derivatives in tightly regulating the immune response.

Inflammation_Signaling cluster_pro_inflammatory Pro-inflammatory cluster_anti_inflammatory Anti-inflammatory / Pro-resolution Arachidonic_Acid_Pro Arachidonic Acid LTA4_Pro Leukotriene A4 (LTA4) Arachidonic_Acid_Pro->LTA4_Pro 5-LOX LTB4 Leukotriene B4 (LTB4) LTA4_Pro->LTB4 LTA4 Hydrolase BLTR BLT Receptor LTB4->BLTR Neutrophil_Activation Neutrophil Activation (Chemotaxis, Degranulation) BLTR->Neutrophil_Activation Inflammation Inflammation Neutrophil_Activation->Inflammation Arachidonic_Acid_Anti Arachidonic Acid LTA4_Anti Leukotriene A4 (LTA4) Arachidonic_Acid_Anti->LTA4_Anti 5-LOX / 12/15-LOX (Transcellular) LXA4 Lipoxin A4 (LXA4) LTA4_Anti->LXA4 12/15-LOX LXA4->LTB4 Inhibits Generation ALXR ALX Receptor LXA4->ALXR Inhibit_Neutrophil Inhibition of Neutrophil Infiltration ALXR->Inhibit_Neutrophil Resolution Resolution of Inflammation Inhibit_Neutrophil->Resolution

Opposing roles of LTB4 and LXA4 in inflammation.
Neurodevelopment and Neurological Disorders

Recent studies have implicated dihydroxy fatty acids in neurodevelopment and neurodevelopmental disorders. Polyunsaturated fatty acids are crucial for brain development, and their metabolites can influence processes like neuroinflammation and neuronal outgrowth.[8][9][10] A notable study found a significant association between the levels of arachidonic acid-derived dihydroxy fatty acids in neonatal cord blood and the subsequent symptoms of Autism Spectrum Disorder (ASD).[1][11][12]

Specifically, higher levels of 11,12-diHETrE were linked to more severe social interaction deficits, while lower levels of 8,9-diHETrE were associated with more repetitive and restrictive behaviors.[11][13] This suggests that the metabolism of PUFAs to DHFAs during the fetal period may be critical for normal neurodevelopment.

Metabolic Diseases

Dihydroxy fatty acids are also being investigated as potential biomarkers for metabolic diseases. For instance, 11,12-diHETrE and 14,15-diHETrE have been identified as potential biomarkers for differentiating nonalcoholic fatty liver (NAFL) from the more severe nonalcoholic steatohepatitis (NASH).[14] This highlights the potential of lipidomic profiling of DHFAs in the diagnosis and staging of metabolic disorders. Furthermore, deficiencies in enzymes of the β-oxidation pathway, such as medium- and short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD), can lead to dysregulation of fatty acid oxidation, impacting body weight, thermogenesis, and insulin (B600854) secretion.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on dihydroxy fatty acids and related compounds.

Table 1: Bioactivity of Leukotriene B4 and Lipoxin A4 on Neural Stem Cells [6]

CompoundEffect on NSC ProliferationConcentration RangeIC50 (Antagonist)
Leukotriene B4 (LTB4)Stimulated3 to 100 nM2.7 µM
Lipoxin A4 (LXA4)AttenuatedAs low as 1 nMN/A

Table 2: Dihydroxy Fatty Acid Metabolites in Umbilical Cord Blood and Association with ASD [13]

MetaboliteMean Concentration (pg/mL ± SD)Association with ASD Symptoms
Total diHETrE3,445.7 ± 955.2Higher levels associated with increased ASD severity.
11,12-diHETrENot specified individuallyHigher levels associated with greater social affect impairment.
8,9-diHETrENot specified individuallyLower levels associated with more repetitive/restrictive behaviors.
14,15-diHETrENot specified individuallyHigher levels associated with increased ASD severity.

Experimental Protocols

Accurate quantification of dihydroxy fatty acyl-CoAs and their free acid counterparts is challenging but essential for understanding their biological roles. The following sections provide detailed methodologies for their extraction and analysis.

Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a widely used method for extracting total lipids from cells or tissues.[17][18][19][20]

Materials:

Procedure:

  • Sample Preparation: For cultured cells, start with a pellet of approximately 2-3 million cells. For tissues, start with 10-30 mg of tissue, preferably flash-frozen and ground to a powder.

  • Homogenization: Add 200 µL of cold methanol (containing appropriate internal standards) to the sample in a glass vial. Vortex thoroughly to precipitate proteins and homogenize the sample.

  • Solvent Addition: Add 400 µL of chloroform using a glass syringe. Vortex the mixture and incubate on ice for 10 minutes.

  • Phase Separation: Add 360 µL of water to induce phase separation. Vortex again and incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the sample at low speed (e.g., 600 rpm) for 5 minutes to separate the phases.

  • Collection: The mixture will separate into an upper aqueous/methanol layer and a lower chloroform layer containing the lipids. Carefully collect the bottom chloroform layer with a glass syringe and transfer it to a new clean glass vial.

  • Drying: Evaporate the chloroform under a stream of nitrogen or using a vacuum concentrator (e.g., SpeedVac) at room temperature.

  • Storage and Reconstitution: The dried lipid extract can be stored at -80°C. Before analysis, reconstitute the sample in an appropriate solvent, such as a 1:1 mixture of isopropanol (B130326) and methanol.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of lipid molecules, including DHFA-CoAs and DHFAs.[21][22][23]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

  • Chromatographic Separation:

    • Inject the reconstituted lipid extract onto a reverse-phase C18 column.

    • Use a gradient elution with two mobile phases. For example:

      • Mobile Phase A: Water with a modifier like 0.2% acetic acid or ammonium (B1175870) hydroxide.

      • Mobile Phase B: Acetonitrile or methanol with the same modifier.

    • The gradient is optimized to separate the analytes of interest based on their hydrophobicity.

  • Mass Spectrometry Detection:

    • The eluent from the HPLC is directed to the ESI source of the mass spectrometer.

    • Operate the mass spectrometer in either positive or negative ion mode, depending on the analytes. For fatty acyl-CoAs, positive ion mode is often more sensitive.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This provides high specificity and sensitivity.

    • For profiling of acyl-CoAs, a neutral loss scan of 507 Da (corresponding to the CoA moiety) in positive ion mode can be used to identify a wide range of acyl-CoA species.[22][23]

  • Quantification:

    • Generate a calibration curve using authentic standards of the analytes of interest.

    • Quantify the endogenous lipids by comparing their peak areas to the calibration curve and normalizing to the peak area of the internal standard added at the beginning of the extraction.

Experimental_Workflow cluster_workflow Sample Biological Sample (Cells, Tissue, Plasma) Internal_Standard Add Internal Standard Sample->Internal_Standard Extraction Lipid Extraction (e.g., Bligh & Dyer) Dry_Down Dry Extract (Nitrogen Stream) Extraction->Dry_Down Internal_Standard->Extraction Reconstitute Reconstitute in Injection Solvent Dry_Down->Reconstitute LC_Separation LC Separation (C18 Reverse Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM / Neutral Loss Scan) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results (Lipid Concentrations) Data_Analysis->Results

Workflow for the analysis of dihydroxy fatty acids.

Future Directions and Conclusion

The study of dihydroxy fatty acyl-CoAs and their derivatives is a rapidly evolving field. While their role as metabolic intermediates in peroxisomal β-oxidation is established, the full scope of their biological significance is still being uncovered. Future research should focus on:

  • Elucidating Novel Signaling Roles: Investigating whether DHFA-CoAs themselves, or novel derivatives, have direct signaling functions, perhaps through interaction with nuclear receptors or other proteins.

  • Expanding Biomarker Discovery: Validating the use of DHFAs as biomarkers in larger clinical cohorts for diseases like NASH, ASD, and other inflammatory or metabolic conditions.

  • Therapeutic Potential: Exploring the modulation of DHFA-producing pathways as a therapeutic strategy. For example, inhibitors of soluble epoxide hydrolase (sEH) are being investigated for their anti-inflammatory and anti-hypertensive effects, which are mediated by increasing the levels of epoxy fatty acids and altering the balance of dihydroxy fatty acids.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application Note for the Quantification of 3,11-Dihydroxydodecanoyl-CoA

This application note provides a detailed protocol for the quantification of this compound in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, this document outlines a robust starting point based on established methods for the analysis of long-chain acyl-CoAs (LCACoAs).[1][2][3] The provided protocols for sample preparation, chromatographic separation, and mass spectrometric detection will require optimization for the specific analyte and matrix of interest.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are critical intermediates in fatty acid metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids.[1][4] Dysregulation of acyl-CoA metabolism is implicated in various metabolic diseases, making their accurate quantification essential for research and drug development.[2] This document details an LC-MS/MS method that offers high sensitivity and selectivity for the analysis of molecules like this compound.[3]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction - SPE)

A fast and efficient SPE method is recommended to extract and concentrate acyl-CoAs from biological samples, minimizing sample handling and evaporation steps.[1][2]

Materials:

  • Ice-cold PBS

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile (B52724)

  • SPE cartridges (e.g., C18)

  • Centrifuge

Protocol:

  • Cell Harvesting: Rinse cultured cells with ice-cold PBS, scrape them into a centrifuge tube, and pellet by centrifugation at 1,000 rpm for 5 minutes at 4°C.[5]

  • Lysis: Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.[5]

  • Protein Precipitation: Add 270 µL of acetonitrile, vortex thoroughly, and centrifuge to pellet precipitated proteins.[5]

  • SPE Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol (B129727) followed by one column volume of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute the acyl-CoAs with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase, such as 50 mM ammonium (B1175870) acetate (B1210297) in 20%/80% acetonitrile/water.[6]

Alternative Sample Preparation for Tissue:

For tissue samples (100-200 mg), homogenization in a suitable buffer is required before protein precipitation and SPE.[1][3] An alternative extraction involves using a mixture of isopropanol, potassium phosphate (B84403) buffer, and acetic acid, followed by petroleum ether washes and a final extraction with methanol and chloroform.[7]

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.[1][3]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.5μm, 3.0x100mm)[7]

  • Mobile Phase A: 10 mM ammonium acetate in water[6] or 15 mM ammonium hydroxide (B78521) in 10% acetonitrile[7]

  • Mobile Phase B: Acetonitrile[6] or 15 mM ammonium hydroxide in 90% acetonitrile[7]

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-2 min at 2% B, ramp to 95% B over 11 min, hold for 4 min, then re-equilibrate.[6]

  • Flow Rate: 0.2 - 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 20 µL

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for the quantification of acyl-CoAs.[1][8]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): For this compound, the protonated molecule [M+H]+ would be calculated and selected.

  • Product Ion (Q3): A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[2] Therefore, a common product ion to monitor would be [M+H - 507]+. Collision energy (CE) and other source parameters should be optimized for the specific analyte.[9]

  • Collision Gas: Argon

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for long-chain acyl-CoAs, which can be used as a benchmark when developing a method for this compound.

Analyte (Example)Accuracy (%)Inter-run Precision (% CV)Intra-run Precision (% CV)Reference
Palmitoyl-CoA (C16:0)94.8 - 110.82.6 - 12.21.2 - 4.4[1][2]
Oleoyl-CoA (C18:1)94.8 - 110.82.6 - 12.21.2 - 4.4[1][2]
Stearoyl-CoA (C18:0)94.8 - 110.82.6 - 12.21.2 - 4.4[1][2]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells or Tissue) Homogenization Homogenization (for tissue) Lysis Cell Lysis & Protein Precipitation Sample->Lysis Homogenization->Lysis SPE Solid-Phase Extraction (SPE) Lysis->SPE DryReconstitute Dry & Reconstitute SPE->DryReconstitute LC Liquid Chromatography (LC) Separation DryReconstitute->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overview of the experimental workflow for this compound quantification.

Fatty Acid Metabolism Pathway

G FattyAcid Fatty Acid (e.g., Dodecanoic Acid) AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase AcylCoA Acyl-CoA (e.g., Dodecanoyl-CoA) AcylCoA_Synthetase->AcylCoA Hydroxylation Hydroxylation Steps AcylCoA->Hydroxylation Target This compound Hydroxylation->Target BetaOxidation β-Oxidation Target->BetaOxidation LipidSynthesis Lipid Synthesis Target->LipidSynthesis TCA TCA Cycle BetaOxidation->TCA

Caption: Simplified metabolic pathway involving long-chain acyl-CoAs.

References

Application Note & Protocol: Synthesis of 3,11-Dihydroxydodecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,11-Dihydroxydodecanoyl-CoA is a long-chain hydroxyacyl-CoA that may play a role in fatty acid metabolism and related signaling pathways. As a non-commercially available standard, its chemical synthesis is essential for enabling detailed in vitro and in vivo studies, including enzyme kinetics, metabolic flux analysis, and as a reference standard for mass spectrometry-based quantitative analyses. This document provides a detailed protocol for the multi-step synthesis, purification, and characterization of this compound. The protocol is divided into two main parts: the synthesis of the precursor 3,11-dihydroxydodecanoic acid, and its subsequent conversion to the coenzyme A thioester.

Part 1: Synthesis of 3,11-Dihydroxydodecanoic Acid

The synthesis of the 3,11-dihydroxydodecanoic acid precursor is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to achieve the desired regioselectivity. The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of 3,11-Dihydroxydodecanoic Acid

1. Protection of 10-undecenoic acid:

  • To a solution of 10-undecenoic acid in dichloromethane (B109758) (DCM), add a suitable protecting group for the carboxylic acid, for example, by converting it to a methyl or ethyl ester using methanol (B129727) or ethanol (B145695) under acidic conditions (e.g., catalytic sulfuric acid). This prevents the carboxylic acid from reacting with the Grignard reagent in a later step.

  • Purify the resulting ester by column chromatography.

2. Epoxidation of the terminal alkene:

  • Dissolve the protected 10-undecenoate in DCM and cool the solution in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide.

3. Grignard reaction for carbon-carbon bond formation:

  • In a separate flask, prepare a methylmagnesium bromide Grignard reagent from methyl bromide and magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the epoxide solution in diethyl ether in an ice bath.

  • Slowly add the prepared Grignard reagent to the epoxide solution. The Grignard reagent will attack the less sterically hindered carbon of the epoxide, resulting in the formation of the 11-hydroxy-dodecanoate with the methyl group at the terminal position.

  • Quench the reaction by the slow addition of saturated ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

4. Introduction of the 3-hydroxy group:

  • The ester obtained from the previous step is then selectively hydroxylated at the 3-position. This can be achieved through alpha-bromination of the ester followed by nucleophilic substitution with a hydroxide (B78521) source.

  • Alternatively, a method involving the formation of a silyl (B83357) enol ether and subsequent oxidation can be employed for more controlled hydroxylation.

5. Deprotection of the carboxylic acid:

  • Hydrolyze the ester group to the carboxylic acid using a suitable method, such as saponification with lithium hydroxide in a mixture of THF and water.

  • Acidify the reaction mixture with dilute hydrochloric acid to protonate the carboxylate.

  • Extract the 3,11-dihydroxydodecanoic acid with an organic solvent like ethyl acetate (B1210297).

  • Purify the final product by flash chromatography on silica (B1680970) gel.

6. Characterization of 3,11-dihydroxydodecanoic acid:

  • Confirm the structure and purity of the synthesized acid using:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To verify the carbon skeleton and the position of the hydroxyl groups.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the presence of hydroxyl and carboxylic acid functional groups.

Part 2: Synthesis of this compound

This part of the protocol details the conversion of the synthesized 3,11-dihydroxydodecanoic acid to its coenzyme A thioester. A common and effective method is the activation of the carboxylic acid using N,N'-carbonyldiimidazole (CDI).

Experimental Protocol: Synthesis of this compound

1. Activation of 3,11-dihydroxydodecanoic acid:

  • Dissolve 3,11-dihydroxydodecanoic acid in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Add N,N'-carbonyldiimidazole (CDI) to the solution and stir at room temperature. The reaction progress can be monitored by the evolution of carbon dioxide. This forms the highly reactive acyl-imidazolide intermediate.[1]

2. Thioesterification with Coenzyme A:

  • In a separate flask, dissolve Coenzyme A (free acid form) in an aqueous buffer solution (e.g., sodium bicarbonate, pH ~8).

  • Slowly add the activated acyl-imidazolide solution from the previous step to the Coenzyme A solution with vigorous stirring. Maintain the pH of the reaction mixture around 8 by adding small amounts of a dilute base if necessary.

  • Allow the reaction to proceed at room temperature for several hours or overnight.

3. Purification of this compound:

  • Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate or triethylammonium (B8662869) acetate) as the mobile phase.

  • Monitor the elution profile using a UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the fractions containing the desired product.

4. Characterization and Quantification of this compound:

  • Mass Spectrometry (MS): Confirm the identity of the product by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the this compound.

  • NMR Spectroscopy: For detailed structural confirmation, ¹H and ³¹P NMR can be performed.

  • Quantification: Determine the concentration of the purified product spectrophotometrically by measuring the absorbance at 260 nm, using the extinction coefficient for Coenzyme A (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ in water at pH 7.0).

Data Presentation

Parameter3,11-Dihydroxydodecanoic AcidThis compound
Molecular Formula C₁₂H₂₄O₄C₃₃H₅₈N₇O₁₉P₃S
Molecular Weight ( g/mol ) 232.32981.84
Purification Method Flash ChromatographyRP-HPLC
Characterization NMR, MS, IRMS, NMR, UV-Vis
Purity (typical) >95%>95%

Workflow and Pathway Diagrams

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_coa Part 2: CoA Synthesis cluster_analysis Analysis start1 10-Undecenoic Acid ester Protected 10-Undecenoate start1->ester Protection epoxide Epoxide Intermediate ester->epoxide Epoxidation (m-CPBA) hydroxy_ester 11-Hydroxy-dodecanoate epoxide->hydroxy_ester Grignard Reaction (CH3MgBr) dihydroxy_acid 3,11-Dihydroxydodecanoic Acid hydroxy_ester->dihydroxy_acid Hydroxylation & Deprotection activated_acid Acyl-Imidazolide Intermediate dihydroxy_acid->activated_acid Activation (CDI) final_product This compound activated_acid->final_product Thioesterification coa Coenzyme A coa->final_product purification Purification (RP-HPLC) final_product->purification characterization Characterization (MS, NMR) purification->characterization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and moisture-sensitive; handle under an inert atmosphere.

  • m-CPBA is a potentially explosive oxidizing agent; handle with care and avoid shock or friction.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Notes and Protocols for 3,11-Dihydroxydodecanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,11-Dihydroxydodecanoyl-CoA is a specialized long-chain acyl-coenzyme A derivative. Its unique dihydroxylated structure at positions 3 and 11 makes it a valuable tool for investigating specific enzymes within fatty acid metabolism and related signaling pathways. This document provides detailed application notes and protocols for the use of this compound in in vitro enzyme assays, targeting researchers in metabolic diseases, oncology, and drug discovery.

The presence of a hydroxyl group at the 3-position suggests its potential as a substrate for enzymes in the β-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase. The additional hydroxyl group at the 11-position indicates that it may also be a product of ω-1 hydroxylation by cytochrome P450 (CYP) enzymes, making it a key molecule for studying the interplay between different fatty acid metabolic routes.[1][2]

Potential Applications:

  • Enzyme Substrate: Serve as a specific substrate for novel or known 3-hydroxyacyl-CoA dehydrogenases, enoyl-CoA hydratases, or other enzymes involved in fatty acid metabolism.

  • Inhibitor Screening: Act as a tool in high-throughput screening campaigns to identify inhibitors of enzymes that recognize dihydroxylated fatty acyl-CoAs.

  • Pathway Elucidation: Help in delineating novel metabolic or signaling pathways involving dihydroxylated fatty acids.

  • Biomarker Identification: Use in assays to identify or validate biomarkers associated with defects in fatty acid oxidation.

Product Information

Parameter Specification
IUPAC Name S-coenzyme A 3,11-dihydroxydodecanoyl ester
Molecular Formula C33H60N7O19P3S
Molecular Weight 991.86 g/mol
Appearance White to off-white lyophilized powder
Purity ≥95% (HPLC)
Solubility Soluble in aqueous buffers (e.g., PBS, Tris-HCl)
Storage Store at -20°C or below. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles. Prepare aliquots for single use.

Data Presentation: Hypothetical Enzyme Kinetics

The following table presents hypothetical kinetic data for the interaction of this compound with a putative 3-hydroxyacyl-CoA dehydrogenase (HADH2). This data is for illustrative purposes and should be determined experimentally for the specific enzyme system under investigation.

Enzyme Substrate Km (µM) Vmax (µmol/min/mg) Reference Enzyme
HADH2 (putative)This compound25150L-3-hydroxyacyl-CoA dehydrogenase[3]
HADH2 (putative)3-Hydroxydodecanoyl-CoA15250L-3-hydroxyacyl-CoA dehydrogenase[3]
CYP4A11 (putative)3-Hydroxydodecanoyl-CoA5010 (nmol/min/mg)Cytochrome P450 ω-hydroxylase[2]

Signaling Pathways and Experimental Workflows

A. Potential Metabolic Pathway

The diagram below illustrates a potential metabolic pathway involving this compound, integrating β-oxidation and cytochrome P450-mediated hydroxylation.

Metabolic_Pathway Dodecanoyl_CoA Dodecanoyl-CoA Enoyl_CoA trans-Δ2-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxy_CoA 3-Hydroxydodecanoyl-CoA Enoyl_CoA->Hydroxy_CoA Enoyl-CoA Hydratase Dihydroxy_CoA This compound Hydroxy_CoA->Dihydroxy_CoA CYP450 ω-1 Hydroxylase Keto_CoA 3-Keto-11-hydroxydodecanoyl-CoA Dihydroxy_CoA->Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA 11-Hydroxydecanoyl-CoA + Acetyl-CoA Keto_CoA->Decanoyl_CoA β-Ketothiolase

Caption: Potential metabolic fate of this compound.

B. Experimental Workflow for Enzyme Assay

This diagram outlines the general workflow for an in vitro spectrophotometric assay to measure the activity of a 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare this compound and NAD+ solutions Mix_Reagents Combine buffer, NAD+, and substrate in cuvette Prep_Substrate->Mix_Reagents Prep_Enzyme Prepare purified enzyme solution Initiate_Reaction Add enzyme to initiate the reaction Prep_Enzyme->Initiate_Reaction Prep_Buffer Prepare reaction buffer Prep_Buffer->Mix_Reagents Equilibrate Equilibrate to assay temperature (e.g., 37°C) Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor absorbance at 340 nm (NADH production) over time Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate initial reaction rate (ΔAbs/min) Monitor_Absorbance->Calculate_Rate Determine_Kinetics Determine Km and Vmax using varying substrate concentrations Calculate_Rate->Determine_Kinetics

Caption: Workflow for a 3-hydroxyacyl-CoA dehydrogenase assay.

Experimental Protocols

Protocol 1: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of an HADH enzyme using this compound as a substrate. The assay monitors the production of NADH, which absorbs light at 340 nm.

Materials:

  • This compound

  • Purified HADH enzyme

  • NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized)

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.3

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of NAD+ in the Reaction Buffer.

    • Prepare a 1 mM stock solution of this compound in the Reaction Buffer.

    • Dilute the purified HADH enzyme in cold Reaction Buffer to a suitable concentration (e.g., 0.1 - 1.0 µg/µL). The optimal concentration should be determined empirically.

  • Assay Setup:

    • In a 1 mL cuvette, combine the following reagents:

      • 880 µL of Reaction Buffer

      • 50 µL of 10 mM NAD+ (final concentration: 0.5 mM)

      • 50 µL of 1 mM this compound (final concentration: 50 µM)

    • For the blank/control cuvette, substitute the substrate with 50 µL of Reaction Buffer.

  • Reaction and Measurement:

    • Incubate the cuvettes in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding 20 µL of the diluted HADH enzyme to each cuvette. Mix gently by pipetting.

    • Immediately start monitoring the increase in absorbance at 340 nm every 15 seconds for 5-10 minutes. Ensure the initial rate is linear.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol of NADH produced per minute.

    • Enzyme activity (U/mg) = (Rate in µmol/min) / (mg of enzyme in the reaction).

Protocol 2: In Vitro Assay for Cytochrome P450 (CYP) ω-1 Hydroxylase Activity

This protocol outlines a method to determine if this compound is a product of CYP-mediated hydroxylation of 3-hydroxydodecanoyl-CoA. This assay typically requires a source of CYP enzyme (e.g., human liver microsomes or recombinant CYP) and an NADPH-generating system. Product formation is measured by LC-MS/MS.

Materials:

  • 3-Hydroxydodecanoyl-CoA (substrate)

  • Human liver microsomes or recombinant CYP enzyme (e.g., CYP4A11)

  • NADPH-generating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Quenching solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture on ice:

      • Reaction Buffer

      • Human liver microsomes (e.g., 0.2 mg/mL final concentration)

      • 3-Hydroxydodecanoyl-CoA (e.g., 10 µM final concentration)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 30 minutes).

    • Terminate the reaction by adding an equal volume of cold quenching solution.

  • Sample Preparation and Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Analyze the sample for the presence of this compound using a validated LC-MS/MS method with a standard curve for quantification.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and enzymes. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for Cell Culture Experiments with 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals no available information on 3,11-Dihydroxydodecanoyl-CoA. As of late 2025, there are no published studies detailing the synthesis, biological function, or experimental use of this specific molecule. Consequently, the development of detailed application notes and protocols for cell culture experiments is not possible based on existing data.

The scientific community has explored other dihydroxy fatty acids, which have been shown to possess biological activities, such as anti-inflammatory and anti-platelet aggregation properties. Additionally, related molecules like 3-hydroxydicarboxylic acids have been identified as metabolites in certain metabolic disorders. However, this information is not directly transferable to this compound, as the specific positions of the hydroxyl groups and the presence of a Coenzyme A moiety would confer unique biochemical properties.

Researchers and drug development professionals interested in the potential effects of novel fatty acid derivatives are encouraged to first pursue the chemical synthesis and fundamental characterization of this compound. Subsequent in vitro studies could then be designed to elucidate its metabolic fate, cellular uptake, and potential impact on relevant signaling pathways.

Hypothetical Areas of Investigation

Should this compound become available for research, initial cell culture experiments could be designed to investigate its role in:

  • Lipid Metabolism: Its potential as a substrate for mitochondrial beta-oxidation or as a modulator of lipid droplet formation.

  • Inflammatory Signaling: Its ability to influence the production of inflammatory cytokines and mediators in immune cells.

  • Nuclear Receptor Activation: Its potential to act as a ligand for transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be regulated by fatty acids and their derivatives.

General Methodological Considerations for Novel Fatty Acid Derivatives

For researchers embarking on the study of a novel fatty acid derivative, the following general protocols and considerations may be adapted once the compound is characterized.

Preparation of Fatty Acid Stock Solutions

The solubility of long-chain fatty acyl-CoAs in aqueous media is typically low. Therefore, careful preparation of stock solutions is critical for reproducible experimental results.

  • Solvent Selection: Initially, dissolve the fatty acyl-CoA in a small amount of an organic solvent such as ethanol (B145695) or DMSO.

  • Complexing with BSA: For cell culture applications, it is advisable to complex the fatty acid derivative with fatty acid-free Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids in the bloodstream and improves their solubility and delivery to cells.

    • Prepare a stock solution of fatty acid-free BSA in serum-free cell culture medium.

    • Slowly add the dissolved fatty acyl-CoA to the BSA solution while vortexing to facilitate complex formation.

    • The molar ratio of the fatty acid derivative to BSA should be optimized, with ratios between 3:1 and 6:1 being common starting points.

  • Sterilization: Sterilize the final fatty acid-BSA complex solution by passing it through a 0.22 µm filter before adding it to cell cultures.

Cell Viability Assay

It is essential to determine the cytotoxic potential of a novel compound. A dose-response curve for cell viability should be established for each cell line used.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound-BSA complex. Include a vehicle control (BSA in medium) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT, MTS, or PrestoBlue™ assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value if applicable.

Gene Expression Analysis by quantitative PCR (qPCR)

To investigate the effect of this compound on gene expression, the transcription levels of target genes can be quantified using qPCR.

Protocol:

  • Cell Treatment: Treat cells with a non-toxic concentration of this compound-BSA complex for a predetermined time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using target-specific primers and a suitable master mix. Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the fold change in gene expression relative to the vehicle control.

Proposed Signaling Pathway for Investigation

Given that many fatty acid derivatives are known to influence metabolism and inflammation through nuclear receptors, a logical starting point for investigating the mechanism of action of this compound would be its potential interaction with the PPARα signaling pathway.

PPARa_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_11_DH_CoA_BSA This compound-BSA Complex 3_11_DH_CoA This compound 3_11_DH_CoA_BSA->3_11_DH_CoA Cellular Uptake PPARa PPARα 3_11_DH_CoA->PPARa Binding & Activation PPARa_RXR_inactive PPARα-RXR Complex (inactive) PPARa->PPARa_RXR_inactive RXR RXR RXR->PPARa_RXR_inactive PPARa_RXR_active PPARα-RXR Complex (active) PPARa_RXR_inactive->PPARa_RXR_active Conformational Change PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1) PPRE->Target_Genes Initiates

Caption: Hypothetical PPARα activation by this compound.

Experimental Workflow for Investigating PPARα Activation

The following diagram outlines a potential workflow to test the hypothesis that this compound activates PPARα.

Experimental_Workflow Start Hypothesis: This compound activates PPARα Cell_Culture Culture relevant cells (e.g., HepG2, primary hepatocytes) Start->Cell_Culture Treatment Treat cells with This compound-BSA Cell_Culture->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis qPCR qPCR for PPARα target genes (CPT1, ACOX1) Endpoint_Analysis->qPCR Western_Blot Western Blot for PPAα target protein expression Endpoint_Analysis->Western_Blot Reporter_Assay PPARα Reporter Gene Assay Endpoint_Analysis->Reporter_Assay Data_Analysis Data Analysis and Interpretation qPCR->Data_Analysis Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Conclusion on PPARα activation potential Data_Analysis->Conclusion

Caption: Workflow for assessing PPARα activation by a novel compound.

Disclaimer: The information provided above is intended for conceptual guidance only. All experimental protocols and hypotheses are based on general practices for studying novel fatty acid derivatives and are not based on any existing data for this compound. Researchers should rely on their own expertise and conduct thorough validation studies.

Application Notes and Protocols for the Study of 3,11-Dihydroxydodecanoyl-CoA as a Substrate for Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,11-Dihydroxydodecanoyl-CoA is a dihydroxylated long-chain acyl-coenzyme A molecule that has been identified in human urine, particularly in individuals with conditions of increased fatty acid mobilization or inhibited fatty acid oxidation.[1] Its presence suggests a role in fatty acid metabolism, likely arising from the ω-oxidation of 3-hydroxydodecanoic acid.[1] This metabolic pathway points to the involvement of several enzyme classes, including cytochrome P450 monooxygenases for the initial hydroxylation and subsequent action by enzymes of the β-oxidation pathway to form this compound and its downstream metabolites.

The study of enzymes that utilize this compound as a substrate is crucial for understanding the metabolic pathways of dihydroxylated fatty acids and their potential roles in health and disease. These enzymes represent novel targets for diagnostics and therapeutic intervention in metabolic disorders. These application notes provide a framework for the identification and characterization of novel enzymes acting on this compound, with detailed protocols for relevant enzyme assays.

Potential Enzyme Classes and Signaling Pathways

The metabolism of this compound is hypothesized to be integrated with the fatty acid β-oxidation pathway. The key enzyme classes that are likely to interact with this substrate include:

  • Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the initial α,β-dehydrogenation step in each cycle of β-oxidation.[2][3] Novel ACADs may exhibit specificity for dihydroxylated substrates.

  • Enoyl-CoA Hydratases: These enzymes catalyze the hydration of the double bond created by ACADs.

  • 3-Hydroxyacyl-CoA Dehydrogenases (HADs): These enzymes catalyze the oxidation of the 3-hydroxy group to a keto group. Given that the substrate is already hydroxylated at the 11-position, novel HADs may show unique substrate recognition.

  • Acyl-CoA Thioesterases: These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing coenzyme A and the free fatty acid.[4]

The overall proposed metabolic pathway is illustrated below.

Metabolic Pathway of this compound cluster_0 Upstream Biosynthesis cluster_1 β-Oxidation of Dihydroxylated Substrate 3-Hydroxydodecanoic Acid 3-Hydroxydodecanoic Acid Omega_Hydroxylase ω-Hydroxylase (Cytochrome P450) 3-Hydroxydodecanoic Acid->Omega_Hydroxylase Hydroxylation 3,11-Dihydroxydodecanoic Acid 3,11-Dihydroxydodecanoic Acid Omega_Hydroxylase->3,11-Dihydroxydodecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 3,11-Dihydroxydodecanoic Acid->Acyl_CoA_Synthetase Activation 3_11_Dihydroxydodecanoyl_CoA This compound Acyl_CoA_Synthetase->3_11_Dihydroxydodecanoyl_CoA Novel_ACAD Novel Acyl-CoA Dehydrogenase 3_11_Dihydroxydodecanoyl_CoA->Novel_ACAD Dehydrogenation Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Novel_ACAD->Enoyl_CoA_Hydratase Hydration Novel_HAD Novel 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Novel_HAD Dehydrogenation Thiolase Thiolase Novel_HAD->Thiolase Thiolysis Downstream_Metabolites Downstream Metabolites Thiolase->Downstream_Metabolites

Caption: Proposed metabolic pathway for this compound.

Data Presentation

For the characterization of novel enzymes acting on this compound, it is essential to determine their kinetic parameters. The following tables provide a template for summarizing such quantitative data.

Table 1: Substrate Specificity of a Novel Acyl-CoA Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound
Dodecanoyl-CoA
3-Hydroxydodecanoyl-CoA
Octanoyl-CoA

Table 2: Kinetic Parameters of a Novel 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound
3-Hydroxydodecanoyl-CoA
3-Hydroxyoctanoyl-CoA

Experimental Protocols

The following are detailed protocols for the assay of key enzymes that may utilize this compound as a substrate. These protocols are based on established methods for analogous enzymes and may require optimization for novel enzymes.

Protocol 1: Assay for Novel Acyl-CoA Dehydrogenase Activity

This protocol is adapted from the well-established electron-transferring flavoprotein (ETF) fluorescence reduction assay for ACADs.

Principle: The activity of an acyl-CoA dehydrogenase is measured by monitoring the reduction of ETF, which results in a decrease in its intrinsic fluorescence.

Materials:

  • Recombinant human electron-transferring flavoprotein (ETF)

  • This compound (substrate)

  • Other acyl-CoA substrates for specificity testing

  • Enzyme source (e.g., purified recombinant protein, cell lysate)

  • Assay Buffer: 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA

  • Anaerobic chamber or system for creating an anaerobic environment

  • Fluorescence spectrophotometer with excitation at 340 nm and emission at 490 nm

  • 96-well microplate (black, clear bottom)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in water or a suitable buffer. Determine the precise concentration spectrophotometrically.

    • Prepare working solutions of ETF and acyl-CoA substrates in Assay Buffer.

    • Prepare serial dilutions of the enzyme source.

  • Assay Setup:

    • Perform the assay in a 96-well microplate format inside an anaerobic chamber to prevent re-oxidation of reduced ETF by oxygen.

    • To each well, add the following in order:

      • Assay Buffer to a final volume of 200 µL.

      • ETF to a final concentration of 1-5 µM.

      • Enzyme source.

    • Incubate the plate for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

  • Initiation and Measurement:

    • Initiate the reaction by adding the acyl-CoA substrate (e.g., this compound to a final concentration range of 1-100 µM).

    • Immediately begin monitoring the decrease in ETF fluorescence at Ex/Em = 340/490 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decrease (ΔF/min).

    • Convert the rate to µmol of ETF reduced per minute using a standard curve of ETF fluorescence versus concentration.

    • Determine the specific activity (µmol/min/mg of protein).

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the acyl-CoA substrate and fit the data to the Michaelis-Menten equation.

ACAD_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, ETF, Substrate, Enzyme) Anaerobic_Setup Set up Assay in Anaerobic Chamber (96-well plate) Prepare_Reagents->Anaerobic_Setup Incubate Incubate at 37°C (5 min) Anaerobic_Setup->Incubate Initiate_Reaction Initiate with Acyl-CoA Substrate Incubate->Initiate_Reaction Measure_Fluorescence Monitor Fluorescence Decrease (Ex: 340nm, Em: 490nm) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Specific Activity and Kinetic Parameters Measure_Fluorescence->Data_Analysis HAD_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, NAD+, Substrate) Assay_Setup Set up Assay in Cuvette/Plate (Buffer, NAD+, Substrate) Prepare_Reagents->Assay_Setup Equilibrate Equilibrate and Record Baseline (5 min) Assay_Setup->Equilibrate Initiate_Reaction Initiate with Enzyme Equilibrate->Initiate_Reaction Measure_Absorbance Monitor Absorbance Increase at 340 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Specific Activity and Kinetic Parameters Measure_Absorbance->Data_Analysis

References

Application Notes and Protocols for the Analytical Separation of Dihydroxyacyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyacyl-CoA isomers are critical intermediates in fatty acid metabolism and are implicated in various physiological and pathological processes. The accurate separation and quantification of these isomers are paramount for understanding their roles in cellular signaling and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the analytical separation of dihydroxyacyl-CoA isomers, focusing on advanced chromatographic techniques.

The primary challenges in the analysis of dihydroxyacyl-CoA isomers lie in their structural similarity, particularly the presence of stereoisomers (e.g., 3R- and 3S-hydroxy) and positional isomers, which exhibit nearly identical physicochemical properties.[1] Specialized analytical methods are therefore required to achieve their resolution.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most effective techniques for the separation and quantification of dihydroxyacyl-CoA isomers. For the resolution of enantiomers, chiral chromatography is indispensable.

Key Considerations for Method Development:
  • Compound Polarity and Stability: Acyl-CoA thioesters are polar molecules and can be susceptible to degradation. Careful sample handling and optimized chromatographic conditions are crucial.[1]

  • Matrix Effects: Biological samples introduce a complex matrix that can interfere with the analysis. Appropriate sample preparation, such as solid-phase extraction (SPE), is often necessary to minimize these effects.[1]

  • Isomer Type: The choice of analytical technique will depend on the type of isomers being separated. While reversed-phase HPLC is suitable for separating positional isomers, it is generally inadequate for resolving enantiomers without a chiral stationary phase or a chiral derivatizing agent.[1]

Experimental Protocols

Protocol 1: Chiral HPLC-UV for Separation of 3-Hydroxyacyl-CoA Enantiomers

This protocol is adapted from established methods for the separation of similar compounds, such as 3-hydroxyhexadecanoyl-CoA enantiomers, and is applicable to a range of 3-hydroxyacyl-CoA isomers.[1]

Objective: To separate the 3R- and 3S-enantiomers of a dihydroxyacyl-CoA.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm particle size[1]

  • Mobile Phase: Acetonitrile and Water (optimization of the ratio, e.g., 70:30 v/v, may be required)[1]

  • Sample Solvent: Mobile phase

  • Dihydroxyacyl-CoA standard or sample extract

Procedure:

  • System Preparation: Equilibrate the Chiralpak AD-RH column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.[1]

  • Sample Preparation: Dissolve the dihydroxyacyl-CoA standard or sample extract in the mobile phase. If using biological extracts, a solid-phase extraction (SPE) clean-up is recommended.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the prepared sample onto the column.

  • Detection: Monitor the elution of the isomers using a UV detector at a wavelength of 260 nm (the absorbance maximum for the adenine (B156593) ring of Coenzyme A).

  • Data Analysis: Identify and quantify the peaks corresponding to the separated enantiomers based on their retention times and peak areas.

Protocol 2: UPLC-MS/MS for Sensitive Quantification of Dihydroxyacyl-CoA Isomers in Biological Samples

This protocol provides a highly sensitive and specific method for the quantification of dihydroxyacyl-CoA isomers in complex biological matrices.

Objective: To achieve sensitive and quantitative analysis of dihydroxyacyl-CoA isomers from biological samples.

Instrumentation and Materials:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Reversed-phase UPLC column (e.g., C18, 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Sample extraction solution: Acetonitrile/Methanol/Water (e.g., 2:2:1 v/v/v).

  • Internal standard (e.g., a stable isotope-labeled dihydroxyacyl-CoA).

Procedure:

  • Sample Extraction:

    • Homogenize the biological tissue or cell pellet in the cold extraction solution.

    • Centrifuge to pellet proteins and other debris.

    • Collect the supernatant containing the acyl-CoAs.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase.

  • UPLC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B to elute the dihydroxyacyl-CoA isomers. A typical gradient might be from 5% B to 95% B over 10 minutes.

    • Set the flow rate to a value appropriate for the column dimensions (e.g., 0.3 mL/min).

    • Maintain the column at a constant temperature (e.g., 40°C).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for each dihydroxyacyl-CoA isomer and the internal standard. The precursor ion will be the [M+H]+ of the intact dihydroxyacyl-CoA, and a common product ion results from the fragmentation of the Coenzyme A moiety (e.g., m/z corresponding to the phosphopantetheine fragment).

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the dihydroxyacyl-CoA standard.

    • Quantify the amount of each isomer in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical techniques described. Note that specific values for retention time and resolution will vary depending on the exact dihydroxyacyl-CoA isomer, the specific column used, and the precise chromatographic conditions.

ParameterChiral HPLC-UVUPLC-MS/MS
Analyte 3-Hydroxyacyl-CoA EnantiomersDihydroxyacyl-CoA Isomers
Stationary Phase Chiralpak AD-RHC18 Reversed-Phase
Limit of Detection (LOD) ~5 pmol1-5 fmol
Limit of Quantification (LOQ) ~10 pmol5-10 fmol
Typical Retention Time 10 - 25 min5 - 15 min
Resolution (Rs) for Isomers > 1.5 (for baseline separation)Dependent on positional isomerism
Recovery > 85%90 - 111%

Visualizations

Experimental Workflow for UPLC-MS/MS Analysis

G Experimental Workflow for UPLC-MS/MS Analysis of Dihydroxyacyl-CoA Isomers cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing homogenization Homogenization in Extraction Solvent centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Solvent Evaporation supernatant->evaporation reconstitution Reconstitution in Initial Mobile Phase evaporation->reconstitution injection Sample Injection reconstitution->injection uplc UPLC Separation (C18 Column) injection->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Quantification against Calibration Curve msms->quantification

Caption: UPLC-MS/MS workflow for dihydroxyacyl-CoA isomer analysis.

Fatty Acid β-Oxidation Pathway

G Fatty Acid β-Oxidation Pathway Showing Dihydroxyacyl-CoA Intermediates cluster_peroxisome Peroxisomal β-Oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->L_HydroxyacylCoA Enoyl-CoA Hydratase (+ H2O) KetoacylCoA 3-Ketoacyl-CoA L_HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA β-Ketothiolase (+ CoA-SH) AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase (+ CoA-SH) D_HydroxyacylCoA D-3-Hydroxyacyl-CoA EnoylCoA_p trans-Δ2-Enoyl-CoA EnoylCoA_p->D_HydroxyacylCoA Enoyl-CoA Hydratase 2 (+ H2O)

References

Application Notes and Protocols for Stable Isotope Labeling and Tracing of 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,11-Dihydroxydodecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A molecule. Such molecules are key intermediates in various metabolic pathways, including fatty acid β-oxidation and elongation. Understanding the metabolic fate of this compound is crucial for elucidating its role in cellular energy homeostasis, lipid signaling, and the pathology of metabolic diseases. Stable isotope labeling is a powerful technique that enables the tracing of molecules through metabolic pathways without the use of radioactive materials.[1][2] By replacing one or more atoms in the molecule with a heavy isotope (e.g., ¹³C or ²H), its journey through cellular processes can be monitored using mass spectrometry.[1][3] This application note provides a detailed protocol for the use of stable isotope-labeled this compound to trace its metabolic fate in cell culture systems.

Principle of the Method: The core principle involves introducing a stable isotope-labeled version of this compound into a biological system, such as a cell culture. The labeled molecule will be metabolized by the cells, and the heavy isotope will be incorporated into downstream metabolites. By using liquid chromatography-mass spectrometry (LC-MS/MS), it is possible to distinguish between the labeled and unlabeled metabolites based on their mass difference.[4][5][6][7] This allows for the qualitative and quantitative tracking of the metabolic pathways involving this compound.[1][8]

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₁₂]-3,11-Dihydroxydodecanoyl-CoA

This protocol outlines a plausible, though generalized, synthetic route for uniformly ¹³C-labeled this compound. The synthesis of complex, isotopically labeled molecules is a specialized task and would typically be performed in collaboration with a synthetic chemistry core facility or a commercial vendor.

Materials:

  • [U-¹³C₁₂]-Dodecanedioic acid

  • Borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • HPLC system for purification

  • Mass spectrometer for verification

Procedure:

  • Reduction of the Carboxylic Acid: The [U-¹³C₁₂]-dodecanedioic acid is selectively reduced at one of the carboxylic acid groups to a hydroxyl group using a mild reducing agent like borane dimethyl sulfide complex in anhydrous THF. The reaction is carefully monitored to prevent over-reduction to the diol.

  • Protection of the Hydroxyl Group: The newly formed hydroxyl group is protected using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in subsequent steps.

  • Hydroxylation at C11: A stereoselective hydroxylation is introduced at the 11-position. This can be achieved through various methods, such as microbial hydroxylation or a multi-step chemical synthesis involving the introduction of a double bond followed by epoxidation and ring-opening.

  • Activation of the Carboxylic Acid: The remaining carboxylic acid group is activated for coupling with Coenzyme A. This is typically done by forming an N-hydroxysuccinimide (NHS) ester using DCC and NHS in anhydrous DMF.

  • Coupling with Coenzyme A: The NHS-activated fatty acid is reacted with the trilithium salt of Coenzyme A in an appropriate buffer to form the [U-¹³C₁₂]-3,11-Dihydroxydodecanoyl-CoA.

  • Deprotection: The protecting group on the 3-hydroxyl is removed under appropriate conditions.

  • Purification: The final product is purified by high-performance liquid chromatography (HPLC).

  • Verification: The identity and isotopic enrichment of the final product are confirmed by high-resolution mass spectrometry.

Protocol 2: Cell Culture and Labeling

This protocol describes how to label cultured cells with the synthesized [U-¹³C₁₂]-3,11-Dihydroxydodecanoyl-CoA.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed if necessary to remove competing fatty acids.[9]

  • [U-¹³C₁₂]-3,11-Dihydroxydodecanoyl-CoA stock solution (in a suitable solvent like ethanol (B145695) or DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare the complete culture medium supplemented with the desired concentration of [U-¹³C₁₂]-3,11-Dihydroxydodecanoyl-CoA. A typical starting concentration might be in the range of 10-100 µM. A vehicle control (medium with the solvent used for the labeled compound) should also be prepared.

  • Labeling: When the cells reach the desired confluency, aspirate the old medium, wash the cells once with PBS, and add the prepared labeling medium.

  • Incubation: Incubate the cells for a specific period (e.g., 1, 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled fatty acyl-CoA. The incubation time will depend on the specific metabolic pathway being investigated.

  • Harvesting: After the incubation period, proceed immediately to the metabolite extraction protocol.

Protocol 3: Metabolite Extraction

This protocol details the extraction of metabolites from the labeled cells. It is crucial to quench metabolic activity rapidly to get an accurate snapshot of the metabolic state.

Materials:

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Quenching: Place the cell culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis: Vortex the tubes vigorously for 1 minute to ensure complete cell lysis.

  • Centrifugation: Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Storage: The extracts can be stored at -80°C until analysis by LC-MS/MS.

Protocol 4: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of acyl-CoAs by LC-MS/MS. Specific parameters will need to be optimized for the instrument being used.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • C18 reversed-phase HPLC column.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • Metabolite extracts from Protocol 3.

Procedure:

  • Sample Preparation: Prior to injection, the metabolite extracts may require further clean-up, such as solid-phase extraction, to remove interfering substances.[5]

  • Chromatographic Separation: Inject the sample onto the C18 column and separate the metabolites using a gradient of mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

  • Mass Spectrometry Detection: The mass spectrometer should be operated in positive ion mode. For targeted analysis, use Multiple Reaction Monitoring (MRM) to detect the specific transitions of the parent and expected labeled daughter ions of this compound and its downstream metabolites. For untargeted analysis, acquire full scan data to identify all labeled species.

  • Data Analysis: The resulting data will show peaks corresponding to both unlabeled (natural abundance) and ¹³C-labeled metabolites. The degree of isotopic enrichment can be calculated by comparing the peak areas of the labeled and unlabeled forms of each metabolite.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for easy comparison.

Table 1: Isotopic Enrichment of Key Metabolites after 8 hours of Labeling with [U-¹³C₁₂]-3,11-Dihydroxydodecanoyl-CoA.

MetaboliteUnlabeled (M+0) Peak AreaLabeled (M+12) Peak Area% Isotopic Enrichment
This compound1.2 x 10⁵8.5 x 10⁶98.6%
Downstream Metabolite A5.4 x 10⁶2.1 x 10⁶28.0%
Downstream Metabolite B9.8 x 10⁵1.5 x 10⁵13.3%
Downstream Metabolite C2.3 x 10⁷4.6 x 10⁵2.0%

Table 2: Fold Change in Metabolite Levels in Labeled vs. Control Cells.

MetabolitePeak Area (Control)Peak Area (Labeled)Fold Change
This compound1.3 x 10⁵8.6 x 10⁶+66.2
Downstream Metabolite A5.5 x 10⁶7.5 x 10⁶+1.4
Downstream Metabolite B1.0 x 10⁶1.1 x 10⁶+1.1
Downstream Metabolite C2.4 x 10⁷2.3 x 10⁷-0.96

Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the workflows and potential metabolic pathways.

synthesis_workflow cluster_synthesis Synthesis of [U-13C12]-3,11-Dihydroxydodecanoyl-CoA start [U-13C12]-Dodecanedioic acid reduction Selective Reduction start->reduction protection Hydroxyl Protection reduction->protection hydroxylation C11 Hydroxylation protection->hydroxylation activation Carboxylic Acid Activation hydroxylation->activation coupling Coupling with Coenzyme A activation->coupling deprotection Deprotection coupling->deprotection purification HPLC Purification deprotection->purification verification Mass Spectrometry Verification purification->verification end [U-13C12]-3,11-Dihydroxydodecanoyl-CoA verification->end

Caption: Synthetic workflow for labeled this compound.

experimental_workflow cluster_experiment Experimental Workflow for Isotope Tracing cell_culture Cell Culture Seeding labeling Labeling with [U-13C12]-3,11-Dihydroxydodecanoyl-CoA cell_culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Interpretation analysis->data_processing

Caption: Overall experimental workflow for stable isotope tracing.

metabolic_pathway cluster_pathway Potential Metabolic Fate of this compound start [13C]-3,11-Dihydroxydodecanoyl-CoA beta_oxidation β-Oxidation Pathway start->beta_oxidation elongation Fatty Acid Elongation start->elongation acetyl_coa [13C]-Acetyl-CoA beta_oxidation->acetyl_coa longer_fas [13C]-Longer Chain Fatty Acids elongation->longer_fas tca_cycle TCA Cycle acetyl_coa->tca_cycle lipid_synthesis Complex Lipid Synthesis longer_fas->lipid_synthesis labeled_lipids [13C]-Labeled Lipids tca_cycle->labeled_lipids lipid_synthesis->labeled_lipids

Caption: Potential metabolic pathways of this compound.

References

Application Notes and Protocols: 3-Hydroxydodecanoyl-CoA in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxydodecanoyl-CoA is a crucial intermediate in the mitochondrial fatty acid β-oxidation of dodecanoic acid (a 12-carbon saturated fatty acid). As a specific long-chain 3-hydroxyacyl-CoA, its concentration and flux are pivotal indicators of metabolic health and are of significant interest in the study of various metabolic diseases. Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques to quantify such metabolites, offering insights into cellular energy status, metabolic pathway dysregulation, and potential therapeutic targets. These application notes provide an overview of the significance of 3-Hydroxydodecanoyl-CoA in lipidomics research and detailed protocols for its analysis.

Applications in Lipidomics Research

The study of 3-Hydroxydodecanoyl-CoA and other long-chain acyl-CoAs has significant applications in several areas of biomedical research and drug development:

  • Biomarker for Fatty Acid Oxidation Disorders (FAODs): The accumulation of 3-hydroxydodecanoyl-CoA and related 3-hydroxyacyl-CoAs is a key diagnostic marker for inherited metabolic disorders such as Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency.[1][2][3] Lipidomics profiling of acyl-CoAs in patient samples (plasma, tissues) can aid in the diagnosis, monitoring of disease progression, and evaluation of therapeutic interventions.[4]

  • Understanding Metabolic Diseases: Dysregulation of fatty acid oxidation is implicated in the pathophysiology of obesity, type 2 diabetes, and cardiovascular diseases.[5][6] Quantitative lipidomics of 3-hydroxydodecanoyl-CoA can help elucidate the molecular mechanisms underlying these conditions, particularly regarding mitochondrial dysfunction and insulin (B600854) resistance.

  • Drug Discovery and Development: Targeting enzymes in the fatty acid β-oxidation pathway is a strategy for the development of drugs for metabolic and cardiovascular diseases. Lipidomics analysis of 3-hydroxydodecanoyl-CoA can be employed to assess the efficacy and mechanism of action of candidate drugs that modulate fatty acid metabolism.

  • Cancer Research: Altered lipid metabolism is a hallmark of many cancers. The role of specific fatty acid oxidation intermediates like 3-hydroxydodecanoyl-CoA in cancer cell proliferation and survival is an active area of investigation.[7]

Signaling and Metabolic Pathways

3-Hydroxydodecanoyl-CoA is a central molecule in the mitochondrial fatty acid β-oxidation spiral. This pathway is the primary mechanism for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.

Fatty_Acid_Beta_Oxidation cluster_Mitochondrial_Matrix Mitochondrial Matrix cluster_Citric_Acid_Cycle Citric Acid Cycle Dodecanoyl_CoA Dodecanoyl-CoA trans_2_Dodecenoyl_CoA trans-2-Dodecenoyl-CoA Dodecanoyl_CoA->trans_2_Dodecenoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxydodecanoyl_CoA 3-Hydroxydodecanoyl-CoA trans_2_Dodecenoyl_CoA->L_3_Hydroxydodecanoyl_CoA Enoyl-CoA Hydratase _3_Ketododecanoyl_CoA 3-Ketododecanoyl-CoA L_3_Hydroxydodecanoyl_CoA->_3_Ketododecanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Decanoyl_CoA Decanoyl-CoA _3_Ketododecanoyl_CoA->Decanoyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketododecanoyl_CoA->Acetyl_CoA β-Ketothiolase CAC Citric Acid Cycle (ATP Production) Acetyl_CoA->CAC

Figure 1: Mitochondrial β-oxidation of Dodecanoyl-CoA.

Quantitative Data Presentation

The following table summarizes representative quantitative data for acyl-CoAs in biological samples, as determined by UHPLC-MS/MS. Note that absolute concentrations can vary significantly depending on the biological matrix, physiological state, and analytical methodology.

Acyl-CoA SpeciesSample TypeConcentration Range (pmol/mg tissue)Reference
Acetyl-CoA (C2)Mouse Liver50 - 150[8][9]
Malonyl-CoA (C3)Mouse Liver1 - 5[8][9]
Butyryl-CoA (C4)Mouse Liver0.5 - 2[8][9]
Hexanoyl-CoA (C6)Mouse Liver0.1 - 0.5[8][9]
Octanoyl-CoA (C8)Mouse Liver0.1 - 0.4[8][9]
Decanoyl-CoA (C10)Mouse Liver0.05 - 0.2[8][9]
Dodecanoyl-CoA (C12) Mouse Liver0.05 - 0.15 [8][9]
3-Hydroxydodecanoyl-CoA Not ReportedNot Reported
Palmitoyl-CoA (C16)Mouse Liver5 - 15[8][9]
Stearoyl-CoA (C18)Mouse Liver1 - 5[8][9]
Oleoyl-CoA (C18:1)Mouse Liver2 - 8[8][9]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissues

This protocol is adapted from methodologies described for the comprehensive analysis of acyl-CoA species from tissues and cells.[8][9][10]

Materials:

  • Frozen tissue sample (e.g., liver, heart, muscle)

  • Internal Standard (IS) solution (e.g., C17-CoA in 10 mM TEAA in methanol)

  • Acetonitrile:Isopropanol (3:1, v/v), pre-chilled to -20°C

  • 0.1 M Phosphate (B84403) buffer (pH 6.7)

  • Glacial acetic acid

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge capable of 16,000 x g at 4°C

  • Lyophilizer (speed-vac)

Procedure:

  • Weigh approximately 20-50 mg of frozen tissue in a pre-chilled tube.

  • Add 400 µL of cold acetonitrile:isopropanol (3:1).

  • Add 20 µL of the internal standard spiking mix.

  • Homogenize the tissue sample thoroughly.

  • Add 100 µL of 0.1 M phosphate buffer (pH 6.7) and vortex for 30 seconds.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 15 µL of glacial acetic acid.

  • Dry the extract completely using a lyophilizer.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50 µL of 50 mM ammonium (B1175870) acetate).

Protocol 2: Quantitative Analysis of 3-Hydroxydodecanoyl-CoA by UHPLC-MS/MS

This protocol outlines a general method for the analysis of acyl-CoAs using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[8][9][11][12]

Instrumentation:

  • UHPLC system (e.g., Agilent 1290, Waters Acquity)

  • Reversed-phase C18 column (e.g., Phenomenex Kinetex, 2.6 µm, 2.1 x 150 mm)

  • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Mobile Phase A: 5 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 95% acetonitrile, 5% water + 5 mM ammonium acetate

  • Flow Rate: 300 µL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 20% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • 3-Hydroxydodecanoyl-CoA: The precursor ion will be the [M+H]+ adduct. The specific product ion would need to be determined by direct infusion of a standard, but a common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion.

    • Internal Standard (C17-CoA): Monitor the appropriate precursor-product ion transition.

  • Collision Energy and other MS parameters: Optimize for each specific acyl-CoA and the instrument used.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Tissue_Homogenization Tissue Homogenization with Internal Standard Extraction Liquid-Liquid Extraction Tissue_Homogenization->Extraction Drying Lyophilization Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution UHPLC UHPLC Separation (Reversed-Phase C18) Reconstitution->UHPLC MSMS Tandem Mass Spectrometry (MRM Mode) UHPLC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification against Standard Curve Peak_Integration->Quantification Data_Analysis Statistical Analysis Quantification->Data_Analysis

Figure 2: Experimental workflow for acyl-CoA analysis.

Conclusion

The quantitative analysis of 3-Hydroxydodecanoyl-CoA and other acyl-CoAs is a powerful tool in lipidomics research, providing critical insights into fatty acid metabolism in health and disease. The protocols outlined here provide a foundation for researchers to develop and implement robust analytical methods for these important biomolecules. Further research to establish reference ranges for 3-Hydroxydodecanoyl-CoA in various biological matrices will be invaluable for clinical and diagnostic applications.

References

Application Note & Protocol: A Proposed Method for the Quantification of 3,11-Dihydroxydodecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,11-Dihydroxydodecanoyl-CoA is a long-chain hydroxyacyl-CoA that may play a role in various metabolic pathways. The precise measurement of its levels in biological matrices is crucial for understanding its physiological function and for the development of therapeutics targeting related metabolic disorders. Currently, there is a lack of established and validated assays specifically for this compound. This document outlines a proposed, robust, and sensitive method for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This proposed method is based on established principles for the analysis of other long-chain acyl-CoAs and offers a starting point for researchers to develop a validated assay. The methodology described herein covers sample preparation, including solid-phase extraction (SPE) for the enrichment of the analyte, followed by chromatographic separation and detection by tandem mass spectrometry.

Materials and Methods

This section details the necessary reagents, consumables, and equipment for the proposed LC-MS/MS method.

Reagents and Consumables:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., ¹³C-labeled) is recommended. If unavailable, a structurally similar long-chain acyl-CoA can be used.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

  • Autosampler vials, inserts, and caps

  • Pipette tips and microcentrifuge tubes

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

  • Homogenizer (for tissue samples)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • Vortex mixer

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis cluster_3 Data Processing Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection SPE_Conditioning SPE Cartridge Conditioning Sample_Loading Sample Loading Supernatant_Collection->Sample_Loading SPE_Conditioning->Sample_Loading Washing Washing Step Sample_Loading->Washing Elution Elution of Acyl-CoAs Washing->Elution Drying Drying under Nitrogen Elution->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Peak_Integration Peak Integration LC_MS_MS->Peak_Integration Quantification Quantification using Internal Standard Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol

1. Sample Preparation (Extraction)

  • For tissue samples, weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold extraction buffer (e.g., 2:1:1 Methanol:Acetonitrile:Water).

  • For cultured cells, wash the cell pellet with ice-cold PBS, and then add 1 mL of ice-cold extraction buffer.

  • Add the internal standard to each sample at a known concentration.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant for SPE.

2. Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the supernatant from the sample preparation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry the eluate under a gentle stream of nitrogen.

3. LC-MS/MS Analysis

  • Reconstitute the dried sample in 100 µL of injection solvent (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).

  • Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

LC Conditions (Proposed):

ParameterValue
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40°C
GradientStart at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate

MS/MS Conditions (Proposed):

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120°C
Desolvation Temperature350°C
Multiple Reaction Monitoring (MRM) TransitionsPrecursor Ion (Q1): Proposed m/z corresponding to [M+H]⁺ of this compound. Product Ion (Q3): Proposed characteristic fragment ion (e.g., loss of the phosphopantetheine moiety).

Note: The exact MRM transitions for this compound and the internal standard need to be determined experimentally by direct infusion of the analytical standards.

Data Presentation: Proposed Quantitative Parameters

The following table summarizes the target performance characteristics for the proposed assay. These values should be determined during method validation.

ParameterTarget Value
Limit of Detection (LOD)< 1 ng/mL
Limit of Quantification (LOQ)< 5 ng/mL
Linearity (r²)> 0.99
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85-115%

Biological Context: Fatty Acid Beta-Oxidation

The measurement of specific acyl-CoAs is often relevant to the study of fatty acid metabolism. The diagram below illustrates the general pathway of mitochondrial fatty acid beta-oxidation, where various acyl-CoA dehydrogenases, hydratases, and thiolases are involved. This compound would be a substrate or product within such a pathway, likely involving specific hydroxylases.

G cluster_mod Hypothetical Modification Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA Trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Dihydroxydodecanoyl_CoA This compound Fatty_Acyl_CoA->Dihydroxydodecanoyl_CoA Hydroxylase(s) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Dihydroxydodecanoyl_CoA->Hydroxyacyl_CoA Further Oxidation?

Caption: General fatty acid β-oxidation pathway with hypothetical entry of this compound.

Conclusion

This application note provides a detailed, proposed protocol for the quantification of this compound using LC-MS/MS. While this method is based on established analytical techniques for similar molecules, it requires validation to ensure its accuracy, precision, and robustness for specific research applications. This document serves as a comprehensive guide for researchers and scientists to develop a reliable assay for this and other long-chain hydroxyacyl-CoAs.

Troubleshooting & Optimization

Technical Support Center: Overcoming 3,11-Dihydroxydodecanoyl-CoA Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 3,11-Dihydroxydodecanoyl-CoA. Given the inherent instability of long-chain acyl-CoA esters, particularly those with additional hydroxyl functional groups, this guide provides troubleshooting advice and frequently asked questions (FAQs) to help ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: The instability of this compound in solution can be attributed to several factors. The thioester bond is susceptible to hydrolysis, especially at non-optimal pH values. The presence of two hydroxyl groups can also increase the molecule's reactivity and susceptibility to oxidation. Key causes of degradation include:

  • pH-mediated hydrolysis: Both acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond, releasing Coenzyme A and 3,11-dihydroxydodecanoic acid.

  • Oxidation: The hydroxyl groups and the thioester linkage can be susceptible to oxidation, particularly in the presence of dissolved oxygen or metal ions.

  • Enzymatic degradation: If working with biological samples, endogenous thioesterases can rapidly hydrolyze the molecule.

  • Repeated freeze-thaw cycles: These can lead to localized changes in concentration and pH, promoting degradation.[1]

  • Temperature: Higher temperatures accelerate the rate of all degradation reactions.

Q2: What is the recommended procedure for preparing and storing a stock solution of this compound?

A2: To maximize the stability of your stock solution, we recommend the following procedure:

  • Solvent Selection: Dissolve the lyophilized powder in a slightly acidic buffer (pH 5-6) to minimize hydrolysis. A common choice is a potassium phosphate (B84403) buffer.[2] For some applications, reconstitution in a non-aqueous solvent like methanol (B129727) just prior to use may be suitable.[3]

  • Concentration: Prepare a concentrated stock solution to minimize the effects of adsorption to container surfaces.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1]

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.[1][3]

Q3: I am observing low or no activity in my enzymatic assay that uses this compound as a substrate. What could be the problem?

A3: Low or no enzyme activity is a common issue when working with unstable substrates. Here are some potential causes and solutions:

  • Substrate Degradation: The most likely culprit is that the this compound has degraded. Prepare fresh dilutions from a properly stored stock aliquot immediately before each experiment.

  • Suboptimal Assay Conditions: Ensure the pH and buffer composition of your assay are compatible with both the enzyme's optimal activity and the stability of the substrate.

  • Inhibitors: Contaminants in your reagents or buffers could be inhibiting the enzyme.

  • Incorrect Substrate Specificity: Verify that your enzyme has activity towards a dihydroxylated C12 acyl-CoA. It may have a preference for different chain lengths or hydroxylation patterns.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Biological Samples
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis/Tissue Homogenization Ensure thorough disruption of the sample. For tissues, consider using a glass homogenizer on ice.[1]
Enzymatic Degradation During Extraction Work quickly and keep samples on ice at all times.[1] Consider adding a thioesterase inhibitor to your extraction buffer if compatible with downstream applications.
Chemical Degradation During Extraction Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) to improve stability.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and not allowed to dry out before loading the sample. Optimize the wash and elution conditions for your specific molecule.[1]
Issue 2: Inconsistent Results in Assays
Potential Cause Troubleshooting Steps
Pipetting Inaccuracy Use properly calibrated pipettes, especially for viscous solutions. Pre-wetting the pipette tip can improve accuracy.
Variable Substrate Concentration Prepare fresh dilutions of this compound for each experiment. Avoid using previously diluted solutions.
Incomplete Reaction Quenching If your assay requires stopping the reaction, ensure the quenching step is rapid and complete to prevent further enzymatic activity.
Adsorption to Surfaces At low concentrations, long-chain acyl-CoAs can adsorb to plasticware. Consider using low-adhesion microcentrifuge tubes and pipette tips.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Materials:

    • Lyophilized this compound

    • 10 mM Potassium Phosphate buffer, pH 6.0, sterile-filtered

    • Low-adhesion microcentrifuge tubes

  • Procedure:

    • Equilibrate the lyophilized powder to room temperature before opening the vial to prevent condensation.

    • Reconstitute the powder in the 10 mM potassium phosphate buffer (pH 6.0) to a final concentration of 1-5 mM.

    • Gently vortex to dissolve.

    • Immediately aliquot into single-use volumes in low-adhesion microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen.

    • Store at -80°C.

Protocol 2: Quantification by HPLC

This is a general protocol and may require optimization for your specific instrument and column.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 5 µm particle size)

  • Mobile Phase:

  • Procedure:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from a low to a high concentration of acetonitrile over approximately 20-30 minutes.

    • Monitor the absorbance at 254 nm.

    • The retention time will be specific to this compound and can be determined using a pure standard.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Experimental Use reconstitute Reconstitute in Acidic Buffer (pH 5-6) aliquot Aliquot into Single-Use Volumes reconstitute->aliquot freeze Flash Freeze (Liquid N2) aliquot->freeze store Store at -80°C freeze->store thaw Thaw Single Aliquot on Ice store->thaw dilute Dilute Immediately Before Use thaw->dilute use Use in Assay dilute->use

Caption: Recommended workflow for preparing and using this compound to minimize degradation.

troubleshooting_workflow start Low/Inconsistent Assay Signal check_substrate Is the substrate solution freshly prepared? start->check_substrate prepare_fresh Prepare fresh substrate dilution from a new -80°C aliquot check_substrate->prepare_fresh No check_assay_cond Are assay conditions (pH, temp) optimal for stability? check_substrate->check_assay_cond Yes prepare_fresh->check_assay_cond optimize_assay Optimize assay buffer and temperature check_assay_cond->optimize_assay No check_enzyme Verify enzyme activity with a stable, known substrate check_assay_cond->check_enzyme Yes further_investigation Investigate other factors (inhibitors, etc.) optimize_assay->further_investigation check_enzyme->further_investigation

Caption: A logical workflow for troubleshooting low or inconsistent signals in assays using this compound.

References

Technical Support Center: 3,11-Dihydroxydodecanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 3,11-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance detection sensitivity and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for the quantitative analysis of long-chain fatty acyl-CoAs, including hydroxylated species like this compound.[1][2] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices. For enhanced sensitivity, especially at low endogenous concentrations, derivatization of the hydroxyl groups prior to LC-MS/MS analysis can be employed.

Q2: I am having trouble with the stability of my this compound samples. What are the best practices for sample handling and storage?

A2: Acyl-CoA esters are known to be unstable. To ensure sample integrity, it is crucial to handle them at low temperatures and minimize freeze-thaw cycles. For short-term storage (hours), keep samples on ice. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C. The use of antioxidants and acidic conditions can also help to improve stability. It is also recommended to process samples as quickly as possible to minimize degradation.

Q3: Are there commercially available standards for this compound?

Q4: Can I use a fluorescent assay to detect this compound?

A4: While there are no specific fluorescent probes designed for this compound, it is theoretically possible to adapt existing fluorescent assays for long-chain acyl-CoAs. These assays often rely on enzymatic reactions where the acyl-CoA is a substrate, leading to the production of a fluorescent product. However, the specificity and sensitivity of such an assay for a dihydroxylated species would need to be carefully validated.

Troubleshooting Guides

This section provides solutions to common problems encountered during the detection of this compound using LC-MS/MS.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization of the analyte. 2. Degradation of the analyte during sample preparation or storage. 3. Suboptimal chromatography leading to broad peaks. 4. Matrix effects (ion suppression).[4][5]1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Consider using a different ionization mode (e.g., APCI). Employ derivatization to enhance ionization efficiency. 2. Follow best practices for sample handling (see FAQ A2). Use a stable isotope-labeled internal standard to correct for degradation. 3. Optimize the LC gradient, flow rate, and column chemistry. Ensure the injection solvent is compatible with the mobile phase.[6] 4. Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample if possible. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Incompatible injection solvent. 4. Column degradation or contamination.[6]1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH or ionic strength. Consider a different column chemistry. 3. Ensure the injection solvent is weaker than or similar in strength to the initial mobile phase. 4. Flush the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times 1. Fluctuations in pump pressure or flow rate. 2. Changes in mobile phase composition. 3. Column temperature variations. 4. Column equilibration issues.[7]1. Check the LC system for leaks and ensure the pump is properly primed. 2. Prepare fresh mobile phases daily and ensure they are thoroughly mixed. 3. Use a column oven to maintain a stable temperature. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Background Noise 1. Contaminated mobile phase, solvents, or glassware. 2. Carryover from previous injections. 3. Bleed from the LC column or other system components.[7]1. Use high-purity solvents and reagents. Thoroughly clean all glassware. 2. Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. 3. Use a high-quality, low-bleed column. Flush the system to remove contaminants.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol describes a solid-phase extraction (SPE) method for enriching long-chain acyl-CoAs from cellular or tissue lysates.

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Nitrogen evaporator

Procedure:

  • Homogenize the biological sample in a suitable buffer on ice.

  • Add the internal standard to the homogenate.

  • Precipitate proteins by adding two volumes of cold acetonitrile.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dilute with an equal volume of water containing 0.1% formic acid.

  • Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 30% methanol in water.

  • Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5 (adjusted with ammonium hydroxide)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): [M+H]+ for this compound

  • Product Ion (Q3): Characteristic fragment ions (e.g., loss of the acyl chain, fragments of the CoA moiety). These will need to be determined by infusing a standard. A common neutral loss for acyl-CoAs is 507 Da.[1]

  • Source Parameters: Optimize spray voltage, gas flows, and temperatures for the specific instrument.

Quantitative Data Summary:

Parameter LC-MS/MS Fluorescent Assay (Hypothetical)
Limit of Detection (LOD) Low fmol to pmol range[1]Dependent on enzyme kinetics and probe
Limit of Quantification (LOQ) Low fmol to pmol rangeDependent on enzyme kinetics and probe
Linearity (R²) >0.99Typically >0.98
Precision (%RSD) <15%<20%
Specificity High (based on mass-to-charge ratio and fragmentation pattern)Moderate to High (dependent on enzyme specificity)

Visualizations

Signaling Pathway: Beta-Oxidation of Fatty Acids

This compound is a potential intermediate in the beta-oxidation of hydroxylated fatty acids. This pathway is crucial for energy production from lipids.

Beta_Oxidation cluster_peroxisome Peroxisomal Oxidation (Hypothetical) cluster_mitochondria Mitochondrial Beta-Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Dihydroxy_Intermediate This compound Dihydroxy_Intermediate->Hydroxyacyl_CoA Beta-Oxidation Enzymes LongChain_DiHFA Long-Chain Dihydroxy Fatty Acid Dihydroxy_Acyl_CoA Dihydroxyacyl-CoA LongChain_DiHFA->Dihydroxy_Acyl_CoA Acyl-CoA Synthetase Dihydroxy_Acyl_CoA->Dihydroxy_Intermediate Further Oxidation/ Hydration Steps

Caption: Hypothetical involvement of this compound in fatty acid beta-oxidation.

Experimental Workflow: LC-MS/MS Analysis

The following diagram outlines the key steps in the quantitative analysis of this compound from biological samples.

LCMS_Workflow Sample_Collection 1. Sample Collection (Tissue/Cells) Extraction 2. Extraction & Protein Precipitation Sample_Collection->Extraction SPE 3. Solid-Phase Extraction (C18) Extraction->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LC_Separation 5. LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection 6. MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

References

Technical Support Center: 3,11-Dihydroxydodecanoyl-CoA Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of 3,11-Dihydroxydodecanoyl-CoA from tissue samples. The information provided is based on established methods for long-chain acyl-CoA extraction and may require optimization for this specific dihydroxy-acyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of long-chain acyl-CoAs, including this compound, from tissue samples.

Question: I am observing very low or no recovery of my target analyte. What are the potential causes and how can I troubleshoot this?

Answer:

Low recovery is a frequent challenge in the extraction of long-chain acyl-CoAs. Several factors, from initial sample handling to the final extraction steps, can contribute to this issue. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Cell Lysis and Homogenization: The dense nature of some tissues can prevent the complete release of intracellular contents.

    • Troubleshooting:

      • Ensure the tissue is thoroughly frozen in liquid nitrogen and ground to a fine powder before homogenization.

      • Use a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) for efficient tissue disruption.

      • Optimize the homogenization buffer-to-tissue ratio to ensure effective lysis.

  • Analyte Degradation: Long-chain acyl-CoAs are susceptible to enzymatic and chemical degradation.

    • Troubleshooting:

      • Perform all extraction steps on ice or at 4°C to minimize enzymatic activity.

      • Use pre-chilled solvents and tubes.

      • Work quickly to reduce the time samples are exposed to potential degradation.

      • Consider the addition of antioxidants to the homogenization buffer.

  • Inefficient Extraction from the Homogenate: The choice of organic solvent is critical for effectively partitioning the acyl-CoAs from the aqueous phase.

    • Troubleshooting:

      • A commonly used and effective solvent mixture is acetonitrile/isopropanol.

      • Ensure vigorous vortexing or mixing after the addition of the organic solvent to maximize the interaction with the homogenate.

  • Poor Retention or Elution during Solid-Phase Extraction (SPE): SPE is a critical step for purification and concentration, and its efficiency depends on proper column conditioning, sample loading, washing, and elution.

    • Troubleshooting:

      • Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol (B129727) followed by water) to activate the stationary phase.

      • Optimize the pH of the sample and loading buffer to ensure the analyte is in the correct ionic state for binding to the SPE sorbent.

      • The wash steps are crucial for removing interfering substances. However, a wash solvent that is too strong can lead to the loss of the analyte. Test different solvent strengths for the wash steps.

      • Ensure the elution solvent is strong enough to completely desorb the analyte from the SPE sorbent. It may be necessary to test different solvents or solvent mixtures.

Question: My LC-MS analysis shows significant peak tailing and poor peak shape for my analyte. What could be causing this?

Answer:

Poor peak shape in LC-MS analysis of acyl-CoAs can be attributed to several factors, often related to the column chemistry and mobile phase composition.

  • Secondary Interactions with the Column: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the phosphate (B84403) groups of the CoA moiety, leading to peak tailing.

    • Troubleshooting:

      • Use a high-purity, end-capped C18 column to minimize silanol interactions.

      • Operate the mobile phase at a high pH (e.g., using ammonium (B1175870) hydroxide) to deprotonate the silanol groups and reduce their interaction with the analyte.[1]

      • Consider using a column with a different stationary phase, such as one designed for polar compounds.

  • Buildup of Matrix Components on the Column: Repeated injections of tissue extracts can lead to the accumulation of lipids and other matrix components on the column, which can degrade its performance.

    • Troubleshooting:

      • Incorporate a robust column wash step in your LC gradient to remove strongly retained matrix components after each run.[1]

      • Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove as much of the matrix as possible before injection.

  • Inappropriate Reconstitution Solvent: The solvent used to reconstitute the final extract can affect the peak shape if it is too different from the initial mobile phase conditions.

    • Troubleshooting:

      • Reconstitute your sample in a solvent that is similar in composition and strength to the initial mobile phase of your LC gradient.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store tissue samples to ensure the stability of this compound?

A1: To maintain the integrity of long-chain acyl-CoAs, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction. This rapid freezing minimizes enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.

Q2: Which internal standard is most appropriate for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., ¹³C- or ²H-labeled this compound). If this is not available, a structurally similar odd-chain or dihydroxy-acyl-CoA that is not endogenously present in the tissue can be used. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for long-chain acyl-CoA analysis.[2]

Q3: Can I use a simple protein precipitation method instead of solid-phase extraction?

A3: While simple protein precipitation with a solvent like 80% methanol is a faster method, it may result in a less clean extract with more significant matrix effects in the subsequent LC-MS analysis. Solid-phase extraction (SPE) is highly recommended for tissue samples to remove interfering substances such as phospholipids (B1166683) and salts, leading to improved data quality and assay robustness.

Q4: What are the expected recovery rates for long-chain acyl-CoA extraction from tissues?

A4: With an optimized protocol involving homogenization, solvent extraction, and solid-phase extraction, recovery rates for long-chain acyl-CoAs are typically in the range of 70-80%, though this can vary depending on the specific acyl-CoA and the tissue type.[3]

Quantitative Data on Extraction Efficiency

The following table summarizes reported recovery rates for long-chain acyl-CoA extraction from tissues using different methodologies. Note that these are for general long-chain acyl-CoAs and may vary for this compound.

Extraction MethodTissue Type(s)Analyte(s)Average Recovery (%)Reference
Homogenization, Acetonitrile/2-Propanol Extraction, SPERat LiverVarious Long-Chain Acyl-CoAs93-104% (extraction), 83-90% (SPE)Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue
Homogenization, Acetonitrile Extraction, Oligonucleotide Purification ColumnRat Heart, Kidney, MuscleVarious Long-Chain Acyl-CoAs70-80%[3]
Reversed Bligh-Dyer Extraction, C18 SPECanine Renal Cortex, Murine LiverVarious Long-Chain Acyl-CoAsNot explicitly stated, but sufficient for pmol detection[2]

Detailed Experimental Protocol

This protocol describes a general method for the extraction of long-chain acyl-CoAs from tissue, which can be adapted for this compound.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9

  • Internal Standard Solution (e.g., Heptadecanoyl-CoA)

  • Extraction Solvent: Acetonitrile/Isopropanol (3:1, v/v), pre-chilled to -20°C

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18 or a mixed-mode cation exchange)

  • SPE Conditioning Solvents: Methanol, Water

  • SPE Wash Solvent 1: 2% Formic Acid in water

  • SPE Wash Solvent 2: Methanol

  • SPE Elution Solvent: 2-5% Ammonium Hydroxide in Methanol

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution Solvent: 50% Methanol in water with 10 mM ammonium acetate

Procedure:

  • Tissue Pulverization:

    • Weigh the frozen tissue (~50-100 mg).

    • Place the tissue in a pre-chilled mortar and add liquid nitrogen.

    • Grind the tissue to a fine powder using the pestle.

  • Homogenization:

    • Transfer the powdered tissue to a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 4 mL of the pre-chilled Extraction Solvent to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not let the cartridge dry out.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 3 mL of SPE Wash Solvent 1.

      • Wash the cartridge with 3 mL of SPE Wash Solvent 2.

    • Elution: Elute the acyl-CoAs with 2 mL of the SPE Elution Solvent into a clean collection tube.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the Reconstitution Solvent.

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis tissue Frozen Tissue powder Pulverized Tissue tissue->powder Liquid N2 Grinding homogenate Homogenization (KH2PO4 Buffer + IS) powder->homogenate extract Solvent Extraction (ACN/IPA) homogenate->extract supernatant Supernatant Collection extract->supernatant Centrifugation load Load Supernatant supernatant->load condition Condition Cartridge (MeOH, H2O) condition->load wash Wash (2% FA, MeOH) load->wash elute Elute (NH4OH in MeOH) wash->elute dry Dry Extract elute->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for this compound extraction.

References

Technical Support Center: Optimizing Chromatographic Separation of 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 3,11-Dihydroxydodecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound?

A1: this compound is a relatively polar long-chain fatty acyl-CoA due to its two hydroxyl groups. The main challenges in its chromatographic separation include:

  • Poor peak shape (tailing or fronting): This can be caused by interactions with the stationary phase, improper mobile phase composition, or column overload.

  • Low retention in reversed-phase chromatography: The hydroxyl groups increase the polarity of the molecule, which can lead to early elution and co-elution with other polar analytes.

  • Sample stability: Long-chain acyl-CoAs can be prone to degradation. Proper sample handling and storage are crucial.

  • Low detection sensitivity: This can be a challenge, especially when dealing with low abundance species in complex biological matrices.

Q2: Which type of chromatography is best suited for this compound analysis?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is the most common and effective technique. C18 columns are widely used for the separation of long-chain fatty acyl-CoAs.

Q3: How can I improve the retention of this compound on a C18 column?

A3: To enhance retention of this polar analyte, you can:

  • Use a lower initial concentration of the organic solvent in your mobile phase gradient.

  • Employ a shallower gradient to increase the separation window.

  • Consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative selectivity.

Q4: What are the recommended storage conditions for this compound samples and standards?

A4: To prevent degradation, it is recommended to store samples and standards at -80°C. Avoid repeated freeze-thaw cycles. For analysis, prepare fresh dilutions in a suitable solvent and keep them on ice or in a cooled autosampler.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound.

Issue 1: Poor Peak Shape (Tailing or Asymmetry)
Possible Cause Recommended Solution
Secondary Interactions with Column Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase.
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol), or if the problem persists, replace the column.
Issue 2: Low or No Signal
Possible Cause Recommended Solution
Sample Degradation Ensure proper sample handling and storage. Prepare fresh samples and standards for each analysis.
Suboptimal MS Parameters Optimize mass spectrometry parameters, including ionization source settings (e.g., spray voltage, gas flow), and collision energy for MS/MS analysis. For acyl-CoAs, a neutral loss scan of 507 Da in positive ion mode is often used for identification.[1]
Low Analyte Concentration Concentrate the sample using solid-phase extraction (SPE) or a similar technique.
Detector Malfunction Check the detector performance with a known standard.
Issue 3: Variable Retention Times
Possible Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.
Fluctuations in Temperature Use a column oven to maintain a stable temperature throughout the analysis.
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Pump Malfunction Check the pump for leaks and ensure it is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of this compound

This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.

1. Sample Preparation (from biological matrix): a. Homogenize the tissue or cell sample in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v). b. Centrifuge to pellet proteins and other insoluble material. c. Collect the supernatant and dry it under a stream of nitrogen. d. Reconstitute the dried extract in a solvent compatible with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-2 min: 5% B
  • 2-15 min: 5-95% B
  • 15-18 min: 95% B
  • 18-18.1 min: 95-5% B
  • 18.1-22 min: 5% B
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • Precursor Ion (Q1): [M+H]⁺ of this compound.
  • Product Ion (Q3): Product ion resulting from the neutral loss of the phosphopantetheine group (neutral loss of 507 Da).[1]
  • Optimize collision energy and other source parameters for your specific instrument.

Quantitative Data Summary

The following tables provide typical parameters for the chromatographic separation of long-chain fatty acyl-CoAs, which can be used as a starting point for optimizing the analysis of this compound.

Table 1: Example UPLC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Example Mass Spectrometry Parameters for Acyl-CoA Analysis

ParameterValue
Ionization Mode ESI+
Scan Type MRM
Spray Voltage 3.5 kV
Capillary Temperature 300°C
Sheath Gas Flow Rate 35 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)
Collision Energy Optimized for specific analyte

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MS Mass Spectrometry UPLC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Chromatographic Issue Identified Issue What is the issue? Start->Issue PeakShape Poor Peak Shape Issue->PeakShape Peak Shape LowSignal Low/No Signal Issue->LowSignal Signal VariableRT Variable Retention Time Issue->VariableRT Retention Time PS_Sol1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) PeakShape->PS_Sol1 PS_Sol2 Reduce Injection Volume/ Dilute Sample PeakShape->PS_Sol2 PS_Sol3 Change Sample Solvent PeakShape->PS_Sol3 PS_Sol4 Flush/Replace Column PeakShape->PS_Sol4 LS_Sol1 Check Sample Stability/ Prepare Fresh LowSignal->LS_Sol1 LS_Sol2 Optimize MS Parameters LowSignal->LS_Sol2 LS_Sol3 Concentrate Sample LowSignal->LS_Sol3 VRT_Sol1 Ensure Column Equilibration VariableRT->VRT_Sol1 VRT_Sol2 Use Column Oven VariableRT->VRT_Sol2 VRT_Sol3 Prepare Fresh Mobile Phase VariableRT->VRT_Sol3

Caption: Troubleshooting decision tree for common chromatographic issues.

References

challenges in the chemical synthesis of 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 3,11-Dihydroxydodecanoyl-CoA.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing significantly lower than expected yields in our synthesis of this compound. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the synthesis of long-chain acyl-CoAs are a common challenge. Several factors could be contributing to this issue:

    • Incomplete Activation of the Carboxylic Acid: The initial step of activating the carboxylic acid of 3,11-dihydroxydodecanoic acid is crucial for efficient coupling with Coenzyme A (CoA). If the activation is incomplete, the subsequent reaction will have a low yield.

      • Solution: Ensure that the activating agent (e.g., N,N'-carbonyldiimidazole) is fresh and used in the correct stoichiometric ratio. The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the activated intermediate.[1]

    • Poor Solubility of Reactants: Long-chain fatty acids and Coenzyme A have different solubility profiles, which can hinder the reaction.

      • Solution: Employ a solvent system that can solubilize both reactants effectively. Anhydrous solvents are recommended for the acylation step.[1]

    • Side Reactions: The hydroxyl groups at positions 3 and 11 can undergo side reactions, such as acylation, if not properly protected.

      • Solution: Implement a protecting group strategy for the hydroxyl groups.[2][3] Silyl (B83357) ethers are a common choice for protecting hydroxyl groups and can be selectively removed under mild conditions.[2]

    • Degradation of Coenzyme A: Coenzyme A is susceptible to degradation, especially at non-optimal pH or in the presence of oxidizing agents.

      • Solution: Maintain the pH of the reaction mixture within the optimal range for CoA stability. Use freshly prepared CoA solutions and handle them under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Issue 2: Difficulty in Purifying the Final Product

  • Question: We are struggling to purify this compound from the reaction mixture. What purification methods are most effective?

  • Answer: The purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature. Here are some recommended purification strategies:

    • Solid-Phase Extraction (SPE): This is an effective method for separating the desired product from unreacted starting materials and byproducts.

      • Protocol: An oligonucleotide purification column or a C18 solid-phase extraction cartridge can be used. The crude reaction mixture is loaded onto the column, and after washing with an appropriate buffer to remove impurities, the product is eluted with a solvent like 2-propanol or acetonitrile.[4]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful technique for obtaining highly pure this compound.

      • Protocol: A C18 column is typically used with a gradient elution system. A common mobile phase consists of a buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile.[5] The elution can be monitored by UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of CoA.

Issue 3: Presence of Unidentified Impurities in the Final Product

  • Question: Our final product shows several unidentified peaks in the HPLC chromatogram. What could be the source of these impurities and how can we avoid them?

  • Answer: The presence of impurities can arise from several sources throughout the synthetic process.

    • Side Products from Unprotected Hydroxyl Groups: As mentioned earlier, the hydroxyl groups can react with the activated carboxylic acid, leading to the formation of esters or other byproducts.

      • Solution: Utilize a robust protecting group strategy for the hydroxyl groups.

    • Oxidation of the Thiol Group of CoA: The free thiol group of Coenzyme A can be oxidized to form disulfides.

      • Solution: Perform the reaction under an inert atmosphere and consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) during purification (if compatible with downstream applications).

    • Incomplete Removal of Protecting Groups: If protecting groups are used, their incomplete removal will result in a heterogeneous final product.

      • Solution: Optimize the deprotection conditions (reagents, reaction time, and temperature) to ensure complete removal of the protecting groups. Monitor the deprotection reaction by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is a suitable protecting group for the hydroxyl groups in 3,11-dihydroxydodecanoic acid?

A1: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are excellent choices for protecting hydroxyl groups during this synthesis.[2] They are stable under the conditions required for carboxylic acid activation and coupling with CoA but can be readily removed under mild acidic conditions that do not affect the acyl-CoA thioester bond.

Q2: What is the best method for activating the carboxylic acid of 3,11-dihydroxydodecanoic acid?

A2: Activation using N,N'-carbonyldiimidazole (CDI) to form the corresponding acyl-imidazolide is a highly effective and mild method.[1] This intermediate reacts cleanly with the thiol group of Coenzyme A to form the desired thioester.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, you can visualize the spots using a UV lamp (for CoA-containing species) and/or a suitable staining reagent. LC-MS is a more powerful technique that allows you to identify the masses of the starting materials, intermediates, and the final product.

Q4: What are the optimal storage conditions for this compound?

A4: Long-chain acyl-CoAs are best stored as a lyophilized powder or in a buffered aqueous solution at -80°C. Avoid repeated freeze-thaw cycles. Storing under an inert atmosphere can also help to prevent oxidative degradation.

Quantitative Data Summary

ParameterTypical RangeNotes
Yield of Acyl-CoA Synthesis 75% - 95%Based on Coenzyme A as the limiting reagent, with proper protecting group strategy and optimized coupling conditions.[6]
Purity (by HPLC) >95%Achievable with a combination of solid-phase extraction and reverse-phase HPLC.
Recovery from Purification 70% - 80%For solid-phase extraction methods.[4]

Experimental Protocols

Protocol 1: Protection of Hydroxyl Groups in 3,11-Dihydroxydodecanoic Acid

  • Dissolve 3,11-dihydroxydodecanoic acid in an anhydrous solvent (e.g., dichloromethane).

  • Add a suitable base (e.g., imidazole (B134444) or triethylamine).

  • Add the silylating agent (e.g., TBDMS-Cl) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the protected acid by column chromatography.

Protocol 2: Synthesis of 3,11-Di(O-TBDMS)-dodecanoyl-CoA

  • Dissolve the protected 3,11-di(O-TBDMS)-dodecanoic acid in an anhydrous solvent (e.g., tetrahydrofuran).

  • Add N,N'-carbonyldiimidazole and stir at room temperature for 1-2 hours to form the acyl-imidazolide.

  • In a separate flask, dissolve Coenzyme A trilithium salt in an appropriate buffer (e.g., aqueous sodium bicarbonate).

  • Add the activated acyl-imidazolide solution dropwise to the Coenzyme A solution under an inert atmosphere.

  • Stir the reaction mixture at room temperature for several hours or overnight.

  • Monitor the reaction progress by HPLC or LC-MS.

Protocol 3: Deprotection and Purification

  • Acidify the reaction mixture to a pH of 4-5 with a dilute acid (e.g., HCl) to quench the reaction.

  • To remove the silyl protecting groups, treat the crude product with a mild acidic reagent such as acetic acid in THF/water or a buffered fluoride (B91410) source (e.g., TBAF).

  • Monitor the deprotection by LC-MS.

  • Purify the final product, this compound, using solid-phase extraction followed by preparative reverse-phase HPLC as described in the troubleshooting section.

Visualizations

Synthesis_Workflow Start 3,11-Dihydroxydodecanoic Acid Protect Protection of Hydroxyl Groups (e.g., TBDMS-Cl, Imidazole) Start->Protect Protected_Acid 3,11-Di(O-TBDMS)-dodecanoic Acid Protect->Protected_Acid Activate Carboxylic Acid Activation (CDI) Protected_Acid->Activate Activated_Intermediate Acyl-Imidazolide Intermediate Activate->Activated_Intermediate Couple Coupling Reaction Activated_Intermediate->Couple CoA Coenzyme A CoA->Couple Protected_AcylCoA Protected Acyl-CoA Couple->Protected_AcylCoA Deprotect Deprotection (e.g., TBAF or mild acid) Protected_AcylCoA->Deprotect Final_Product This compound Deprotect->Final_Product Purify Purification (SPE and/or HPLC) Final_Product->Purify

Caption: Workflow for the chemical synthesis of this compound.

Troubleshooting_Tree Problem Low Yield or Impurities Incomplete_Activation Incomplete Acid Activation? Problem->Incomplete_Activation Side_Reactions Side Reactions? Problem->Side_Reactions Purification_Issue Purification Difficulty? Problem->Purification_Issue Solution_Activation Use fresh activating agent Ensure anhydrous conditions Incomplete_Activation->Solution_Activation Yes Solution_Protect Implement hydroxyl protecting groups Side_Reactions->Solution_Protect Yes Solution_Purification Use SPE followed by HPLC Purification_Issue->Solution_Purification Yes

Caption: Troubleshooting decision tree for synthesis challenges.

References

minimizing sample degradation of 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3,11-Dihydroxydodecanoyl-CoA during experimental procedures. The information is based on best practices for handling long-chain fatty acyl-CoAs, as specific data for this dihydroxy derivative is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors contributing to the degradation of long-chain acyl-CoAs like this compound include:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH.[1][2]

  • Oxidation: The fatty acyl chain, particularly if it contains any degree of unsaturation (though dodecanoyl is saturated), and the hydroxyl groups can be susceptible to oxidation.[3][4][5][6][7][8][9][10][11]

  • Enzymatic Degradation: Cellular extracts or biological samples may contain acyl-CoA thioesterases or other enzymes that can cleave the molecule.[12]

  • Physical Stress: Repeated freeze-thaw cycles and exposure to high temperatures can lead to degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored as a lyophilized powder or in an anhydrous organic solvent at low temperatures. Aqueous solutions are less stable and should be prepared fresh and used immediately.

Storage FormatTemperatureRecommended Duration
Lyophilized Powder-80°C> 1 year
Anhydrous Organic Solvent (e.g., Acetonitrile)-80°CUp to 6 months
Aqueous Solution (pH 4-6)-80°C (aliquoted)< 1 week

Q3: How can I assess the purity and degradation of my this compound sample?

A3: The most effective method for assessing the purity and detecting degradation products is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15][16][17][18] This technique allows for the separation of the parent molecule from potential degradation products (e.g., the free fatty acid, coenzyme A) and their sensitive detection. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it is less specific than MS.[19][20][21][22]

Troubleshooting Guides

Issue 1: Loss of biological activity or inconsistent experimental results.

This issue may be due to the degradation of your this compound stock solution.

Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of the thioester bond Prepare fresh aqueous solutions for each experiment. If a stock solution must be made, use an acidic buffer (pH 4-6) and store in aliquots at -80°C to minimize freeze-thaw cycles.Consistent biological activity and experimental results.
Oxidative damage Degas aqueous solutions and overlay with an inert gas (e.g., argon or nitrogen) before sealing and freezing. Avoid exposure to air and light.Reduced formation of oxidized byproducts.
Enzymatic degradation from sample matrix If working with cell lysates or tissue extracts, consider immediate quenching of enzymatic activity (e.g., with acid or organic solvent) and rapid extraction of the acyl-CoA.Preservation of the intact this compound.
Incorrect storage Ensure the compound is stored at -80°C as a lyophilized powder or in an anhydrous organic solvent. Avoid repeated freeze-thaw cycles of aqueous stocks.Long-term stability of the compound.
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

The presence of additional peaks in your chromatogram likely indicates the presence of degradation products.

Possible Degradation Product Identification Method Preventative Measure
3,11-Dihydroxydodecanoic acid and Coenzyme A Mass spectrometry will show peaks corresponding to the mass of the free fatty acid and Coenzyme A.Maintain acidic pH (4-6) in aqueous solutions to minimize thioester hydrolysis.
Oxidized derivatives Mass spectrometry will show peaks with an increase in mass corresponding to the addition of oxygen atoms (e.g., +16 Da for a hydroxyl group, +32 Da for a hydroperoxide).Handle the compound under an inert atmosphere and use degassed solvents. Consider adding antioxidants like BHT to organic solutions, though compatibility with your experiment must be verified.
Adducts with buffer components Mass spectrometry may reveal peaks with masses corresponding to the parent molecule plus a component from your buffer.Use high-purity solvents and buffer components.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • Lyophilized this compound

    • Anhydrous acetonitrile (B52724) (or other suitable organic solvent)

    • Nuclease-free water

    • Acidic buffer (e.g., 10 mM Ammonium Acetate, pH 5.0)

    • Inert gas (Argon or Nitrogen)

    • Low-retention microcentrifuge tubes

  • Procedure for Anhydrous Organic Stock (Recommended for long-term storage):

    • Allow the lyophilized powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Under an inert atmosphere (e.g., in a glove box or using a stream of argon/nitrogen), add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (e.g., 10 mM).

    • Gently vortex to dissolve the powder completely.

    • Aliquot the solution into pre-chilled, low-retention tubes.

    • Flush the headspace of each aliquot with inert gas before sealing.

    • Store immediately at -80°C.

  • Procedure for Aqueous Stock (Recommended for immediate use):

    • Prepare the desired acidic buffer and degas it by sparging with an inert gas for 15-20 minutes.

    • Weigh the required amount of lyophilized this compound in a low-retention tube.

    • Add the calculated volume of the degassed acidic buffer to achieve the desired concentration.

    • Gently vortex to dissolve.

    • Use the solution immediately. If short-term storage is necessary, flush with inert gas and store at -80°C for no longer than one week. Avoid freeze-thaw cycles.

Protocol 2: LC-MS/MS Method for Assessing Stability
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15][16][17][18]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM):

      • Parent Ion (Q1): The m/z of protonated this compound.

      • Fragment Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., the adenosine (B11128) diphosphate (B83284) fragment).

      • Monitor for the MRM transition of potential degradation products as well (e.g., free Coenzyme A).

  • Sample Analysis:

    • Prepare a dilution series of a freshly prepared, high-purity standard of this compound to create a standard curve.

    • Dilute the test sample to fall within the range of the standard curve.

    • Inject the standards and samples and acquire the data.

    • Quantify the amount of intact this compound in the sample by comparing its peak area to the standard curve.

    • Analyze the chromatogram for the presence of peaks corresponding to degradation products.

Visualizations

Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis pH > 6 Water Oxidation Oxidation This compound->Oxidation Oxygen Light Enzymatic_Degradation Enzymatic_Degradation This compound->Enzymatic_Degradation Acyl-CoA Thioesterases 3,11-Dihydroxydodecanoic_Acid 3,11-Dihydroxydodecanoic Acid Hydrolysis->3,11-Dihydroxydodecanoic_Acid Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A Oxidized_Derivatives Oxidized_Derivatives Oxidation->Oxidized_Derivatives Cleaved_Fragments Cleaved_Fragments Enzymatic_Degradation->Cleaved_Fragments

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis Start Start Storage_Handling Proper Storage & Handling Start->Storage_Handling Solution_Prep Fresh Solution Preparation Storage_Handling->Solution_Prep Experiment Perform Experiment Solution_Prep->Experiment Quenching Quench Reaction (if applicable) Experiment->Quenching Extraction Acyl-CoA Extraction Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Recommended workflow for experiments using this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Purity Assess Purity by LC-MS/MS Inconsistent_Results->Check_Purity Degradation_Detected Degradation Detected? Check_Purity->Degradation_Detected Review_Storage Review Storage Conditions Degradation_Detected->Review_Storage Yes Continue_Experiment Continue Experiment Degradation_Detected->Continue_Experiment No Review_Handling Review Solution Handling Review_Storage->Review_Handling Optimize_Protocol Optimize Experimental Protocol Review_Handling->Optimize_Protocol

Caption: A logical flow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Mass Spectrometry of 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of 3,11-Dihydroxydodecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for this compound in positive and negative ion modes?

A1: For this compound (Chemical Formula: C₃₃H₅₈N₇O₁₉P₃S), the monoisotopic mass is approximately 997.28 g/mol . In positive ion mode, you should primarily look for the protonated molecule [M+H]⁺ at m/z 998.29. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 996.27 is expected. The [M-H]⁻ signal may be more intense than the [M+H]⁺ signal[1].

Q2: What is the most characteristic fragmentation pattern for acyl-CoAs in positive ion mode tandem mass spectrometry (MS/MS)?

A2: The most common and diagnostic fragmentation for acyl-CoAs, including this compound, is a neutral loss of 507.0 Da from the [M+H]⁺ precursor ion[1][2]. This loss corresponds to the cleavage of the 3'-phospho-AMP moiety, leaving the acyl-pantetheine portion of the molecule. Another common fragment ion observed is at m/z 428.4, which arises from the fragmentation of the coenzyme A portion[1][3].

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: Acyl-CoAs are known to be unstable in aqueous solutions and can be prone to hydrolysis[4]. To improve stability, it is recommended to keep samples cold (4°C) and to use solvents with lower water content when possible. Some methods suggest using acidic conditions or specific buffers to minimize degradation. It is also crucial to minimize the time between sample preparation and analysis.

Q4: Should I use positive or negative ion mode for the analysis of this compound?

A4: Both positive and negative ion modes can be used for the analysis of acyl-CoAs[1]. While positive ion mode provides the characteristic neutral loss of 507 Da, negative ion mode may offer a more intense precursor ion signal[1]. The choice of polarity will depend on the specific instrumentation and experimental goals. It is often beneficial to test both modes during method development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal for the Precursor Ion
Possible Cause Troubleshooting Step
Sample Degradation Prepare fresh samples and keep them at 4°C. Minimize the time the sample is in the autosampler.
Poor Ionization Efficiency Optimize electrospray ionization (ESI) source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Try both positive and negative ion modes.
Incorrect Mass Spectrometer Settings Ensure the mass spectrometer is properly calibrated. Verify that the scan range includes the expected m/z of the precursor ion (e.g., m/z 998.3 in positive mode).
Sample Matrix Effects Dilute the sample to reduce ion suppression from matrix components. If working with complex biological samples, consider solid-phase extraction (SPE) for sample cleanup.
Issue 2: Unexpected or Unclear Fragmentation Pattern in MS/MS
Possible Cause Troubleshooting Step
Inappropriate Collision Energy Optimize the collision energy (CE) for the specific precursor ion. Start with a range of CE values to determine the optimal setting for generating informative fragments. The choice of collision energy is a critical parameter in tandem mass spectrometry[5][6].
In-source Fragmentation Reduce the fragmentor or cone voltage to minimize fragmentation within the ion source.
Presence of Isomers If other hydroxyacyl-CoA isomers are present, they may produce similar precursor ions but different fragment ions. Improve chromatographic separation to resolve potential isomers. Derivatization can also help distinguish between isomers[7].
Contamination Run a blank injection to check for system contamination. Ensure all solvents and vials are clean.
Issue 3: Poor Chromatographic Peak Shape or Retention
Possible Cause Troubleshooting Step
Incompatible Mobile Phase For reversed-phase chromatography, ensure the mobile phase composition is appropriate for retaining a polar molecule like an acyl-CoA. A gradient elution with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an aqueous phase with a suitable additive (e.g., formic acid or ammonium (B1175870) acetate) is typically used.
Column Overloading Reduce the injection volume or the sample concentration.
Secondary Interactions with the Column Use a column with end-capping to minimize interactions with residual silanols. Ensure the pH of the mobile phase is appropriate for the analyte's charge state.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound
  • Standard Preparation:

    • Prepare a stock solution of this compound standard in a solvent mixture such as methanol/chloroform (2:1, v/v).

    • For infusion and optimization, dilute the stock solution to a final concentration of approximately 1 µM in a 50:50 (v/v) mixture of water and acetonitrile containing a suitable buffer like 30 mM triethylammonium (B8662869) acetate (B1210297) (TEAA)[1].

  • Extraction from Biological Matrices (General Guideline):

    • Homogenize the tissue or cell sample in a pre-chilled extraction solvent, for example, a mixture of methanol, acetonitrile, and water (2:2:1, v/v/v)[4].

    • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C[8].

    • Collect the supernatant for LC-MS/MS analysis. For complex samples, a solid-phase extraction (SPE) cleanup step may be necessary.

Protocol 2: LC-MS/MS Method for this compound
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm particle size) is suitable[4].

    • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure good separation.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is typical.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and/or negative mode.

    • MS1 Scan: Scan a mass range that includes the precursor ion (e.g., m/z 800-1200).

    • MS/MS Analysis: Select the precursor ion of this compound (e.g., m/z 998.3) for collision-induced dissociation (CID).

    • Collision Energy (CE): Optimize the CE to obtain the desired fragmentation. This is instrument-dependent but can be started around 30-50 eV.

    • Product Ion Scan: Scan for expected product ions, including the neutral loss of 507 Da.

Data Presentation

Table 1: Expected m/z Values for this compound and its Fragments
Ion Species Description Expected m/z (Positive Mode) Expected m/z (Negative Mode)
Precursor Ion[M+H]⁺ / [M-H]⁻998.29996.27
Fragment 1[M+H - 507]⁺ (Loss of 3'-phospho-AMP)491.29N/A
Fragment 2Coenzyme A fragment428.4N/A
Fragment 3Acyl chain fragment (hypothetical)VariesVaries

Visualizations

Fragmentation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard This compound Standard Cleanup Solid-Phase Extraction (Optional) Standard->Cleanup Standard->Cleanup Extraction Extraction from Biological Matrix Extraction->Cleanup Extraction->Cleanup LC Reversed-Phase LC Cleanup->LC Cleanup->LC MS ESI-MS LC->MS Elution LC->MS MSMS Tandem MS (CID) MS->MSMS Precursor Ion Selection (m/z 998.3) MS->MSMS Spectrum Mass Spectrum MSMS->Spectrum MSMS->Spectrum Identification Fragment Identification Spectrum->Identification Spectrum->Identification Quantification Quantification Identification->Quantification Identification->Quantification

Caption: Experimental workflow for the analysis of this compound.

Fragmentation_Pathway cluster_fragments Primary Fragments cluster_neutral_loss Neutral Loss Precursor [M+H]⁺ m/z 998.3 Fragment1 [M+H - 507]⁺ m/z 491.3 Precursor->Fragment1 Fragment2 CoA Fragment m/z 428.4 Precursor->Fragment2 NL1 Loss of 3'-phospho-AMP (507.0 Da) Precursor->NL1 NL1->Fragment1

Caption: Proposed fragmentation of this compound in positive ESI-MS/MS.

References

Technical Support Center: Analysis of 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 3,11-Dihydroxydodecanoyl-CoA and other long-chain acyl-CoAs by LC-MS/MS.

Troubleshooting Guide

Q1: I am observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?

A1: Yes, poor reproducibility and accuracy are common indicators of matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the sample matrix, such as phospholipids (B1166683) or salts, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3][4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the reliability of quantitative results.[1][4]

Q2: My analyte signal for this compound is significantly lower than expected, even at high concentrations. What could be the problem?

A2: A consistently low analyte signal, particularly when a stable isotope-labeled internal standard (SIL-IS) is not used, strongly suggests ion suppression.[4][5] This is a frequent manifestation of matrix effects where other compounds in the sample compete with your analyte for ionization, leading to a reduced signal intensity.[1][6] Phospholipids are a major cause of ion suppression in the analysis of biological samples like plasma or tissue extracts.[3]

Q3: How can I confirm that matrix effects are impacting my this compound analysis?

A3: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1][7] A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the baseline signal of the infused analyte indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.

  • Pre- and Post-Extraction Spike Comparison: This quantitative approach directly measures the matrix effect.[4][5][7] You compare the analyte's peak area in a sample where the standard is added after extraction (post-extraction spike) to the peak area of a standard in a clean solvent at the same concentration. The ratio of these two peak areas provides a quantitative measure of the matrix effect (Matrix Factor). A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q4: What are the primary strategies to minimize or eliminate matrix effects in my experiments?

A4: The core strategies revolve around improving sample cleanup, optimizing chromatographic separation, and utilizing appropriate internal standards.[1][2][5][7] A systematic approach combining these methods is often the most effective.[8]

Frequently Asked Questions (FAQs)

Q5: Which sample preparation technique is most effective at reducing matrix effects for this compound analysis?

A5: The choice of sample preparation is critical. While simple protein precipitation (PPT) is fast, it is often the least effective at removing interfering matrix components.[8] More rigorous techniques are recommended:

  • Liquid-Liquid Extraction (LLE): LLE can effectively remove many interfering substances. By adjusting the pH of the aqueous sample, you can optimize the extraction of your analyte into an immiscible organic solvent while leaving many matrix components behind.[3]

  • Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup.[5][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to be particularly effective at removing a broad range of matrix components, leading to a significant reduction in matrix effects.[8]

Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniqueEffectiveness in Reducing Matrix EffectsAnalyte RecoveryThroughput
Protein Precipitation (PPT) Low[8]HighHigh
Liquid-Liquid Extraction (LLE) Moderate to High[3][8]Variable, can be low for polar analytes[8]Moderate
Solid-Phase Extraction (SPE) High[5][8]HighModerate to High
Mixed-Mode SPE Very High[8]HighModerate

Q6: Can I just dilute my sample to reduce matrix effects?

A6: Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1][7] However, this approach is only feasible if the concentration of this compound in your samples is high enough to remain detectable after dilution.[1][7] Excessive dilution may compromise the sensitivity of your assay.[3]

Q7: How important is a stable isotope-labeled internal standard (SIL-IS) for my analysis?

A7: Using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects in LC-MS/MS analysis.[1][5][9] A SIL-IS has a chemical structure and physicochemical properties nearly identical to the analyte, causing it to co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the SIL-IS's signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5]

Q8: What chromatographic adjustments can I make to mitigate matrix effects?

A8: Optimizing your chromatographic method can help separate this compound from co-eluting matrix components.[1][5][7] Consider the following:

  • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between your analyte and interfering peaks.[5][8]

  • Column Chemistry: Using a different column chemistry (e.g., HILIC for polar compounds, though less likely for a long-chain acyl-CoA) or a column with a different particle size (e.g., UPLC) can alter selectivity and improve separation.[8][10][11]

  • Divert Valve: Employing a divert valve to direct the flow from the column to waste during the elution of highly interfering components (often at the beginning and end of the run) can prevent contamination of the ion source.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established protocol. After the final evaporation step, reconstitute the extract with the standard solution from Set A.

    • Set C (Blank Matrix): Extract a blank matrix sample and reconstitute with the mobile phase.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B - Peak Area of Analyte in Set C) / Peak Area of Analyte in Set A

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol and should be optimized for this compound. A C18 SPE cartridge is a good starting point for a long-chain acyl-CoA.

  • Condition the SPE Cartridge: Wash the C18 cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.[12]

  • Load the Sample: Load 500 µL of your pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge.[12]

  • Wash the Cartridge: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.[12]

  • Elute the Analyte: Elute the this compound with 1 mL of methanol.[12]

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in an appropriate volume of the mobile phase.[12]

Visualizations

Workflow_for_Addressing_Matrix_Effects cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation Problem Poor Reproducibility or Inaccurate Quantification Assess Quantitative Assessment (Post-Extraction Spike) Problem->Assess Is matrix effect the cause? Qualitative Qualitative Assessment (Post-Column Infusion) Assess->Qualitative Optional: Identify interference regions SP Optimize Sample Preparation (SPE, LLE) Assess->SP Matrix effect confirmed Validate Re-validate Method with Matrix-Matched Calibrators Assess->Validate No significant matrix effect Chroma Optimize Chromatography (Gradient, Column) SP->Chroma IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Chroma->IS IS->Validate Validate->Problem Iterate if necessary

Caption: A logical workflow for identifying, assessing, and mitigating matrix effects in LC-MS/MS analysis.

Sample_Preparation_Comparison cluster_input Input Sample cluster_methods Sample Preparation Methods cluster_output Outcome Sample Biological Matrix (e.g., Plasma, Tissue) PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE HighME High Matrix Effect (Low Purity) PPT->HighME Fast but non-selective MedME Reduced Matrix Effect (Moderate Purity) LLE->MedME Good selectivity LowME Minimal Matrix Effect (High Purity) SPE->LowME High selectivity

Caption: Comparison of common sample preparation techniques and their effectiveness in reducing matrix effects.

References

strategies for enhancing the yield of synthetic 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of synthetic 3,11-Dihydroxydodecanoyl-CoA. The information is compiled from established methodologies for the synthesis of related dihydroxy fatty acids and their CoA esters.

Frequently Asked Questions (FAQs)

Q1: What is a general strategy for the synthesis of this compound?

A1: A common approach involves a two-stage process:

  • Synthesis of 3,11-dihydroxydodecanoic acid: This can be achieved through chemical synthesis or biocatalysis. Chemical routes may involve the creation of a dodecanoic acid backbone with protected hydroxyl groups at the 3 and 11 positions, followed by deprotection. Biocatalytic methods could employ engineered enzymes, such as hydroxylases or lipoxygenases, to introduce hydroxyl groups onto a dodecanoic acid precursor.[1][2][3]

  • Activation to the Coenzyme A ester: The synthesized 3,11-dihydroxydodecanoic acid is then enzymatically or chemically ligated to Coenzyme A (CoA) to form the final product.[4][5][6]

Q2: What are the main challenges in synthesizing this compound?

A2: Key challenges include:

  • Stereocontrol: Achieving the desired stereochemistry at the two chiral centers (C3 and C11) can be difficult in chemical synthesis.

  • Low yields: Side reactions, incomplete conversions, and product degradation can lead to low overall yields.

  • Purification: Separating the desired product from starting materials, intermediates, and byproducts can be complex, especially for the final CoA ester which can be unstable.[7]

  • CoA Ligation Efficiency: The enzymatic or chemical ligation of the dihydroxy fatty acid to CoA can be inefficient.

Q3: Are there any commercially available starting materials that can simplify the synthesis?

A3: Depending on the chosen synthetic route, commercially available precursors such as 11-hydroxydodecanoic acid or 3-hydroxydodecanoic acid could serve as starting points, simplifying the introduction of one of the hydroxyl groups.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 3,11-Dihydroxydodecanoic Acid
Potential Cause Troubleshooting Step
Incomplete reaction - Monitor reaction progress using TLC or LC-MS. - Increase reaction time or temperature cautiously. - Ensure reagents are pure and added in the correct stoichiometry.
Side reactions - Optimize reaction conditions (solvent, temperature, pH). - Use protecting groups for the hydroxyl functions to prevent unwanted reactions.
Product degradation - Work at lower temperatures if the product is found to be unstable. - Use milder deprotection conditions if applicable.
Inefficient biocatalysis (if using enzymes) - Optimize enzyme concentration, pH, and temperature. - Ensure the presence of necessary cofactors. - Consider enzyme immobilization to improve stability and reusability.[1]
Issue 2: Inefficient Conversion to this compound
Potential Cause Troubleshooting Step
Low activity of acyl-CoA synthetase - Verify the optimal pH, temperature, and buffer conditions for the enzyme. - Ensure the presence of ATP and Mg²⁺ as cofactors. - Test different acyl-CoA synthetases for better activity with the dihydroxy substrate.[8]
Chemical ligation issues (e.g., using CDI or ECF) - Ensure anhydrous conditions for the reaction. - Optimize the molar ratio of the dihydroxy acid, coupling agent, and CoA.[9]
Substrate inhibition - High concentrations of the fatty acid or CoA can sometimes inhibit the enzyme. Try varying the substrate concentrations.[10]
Product hydrolysis - The thioester bond of the CoA ester is susceptible to hydrolysis, especially at non-neutral pH. Maintain a pH around 7.0-7.5 during purification and storage.
Issue 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Step
Co-elution with starting materials - Optimize the purification method. For acyl-CoAs, ion-exchange chromatography or reversed-phase HPLC are often effective.[7]
Product degradation during purification - Perform purification steps at low temperatures (e.g., 4°C). - Use buffers with appropriate pH to minimize hydrolysis.
Presence of isomers - Use chiral chromatography to separate stereoisomers if necessary.

Quantitative Data Summary

Process Compound Type Method Reported Yield Reference
Dihydroxy Fatty Acid SynthesisDihydroxy Fatty AcidsBiocatalytic (Lipoxygenase)Varies by substrate[1]
Acyl-CoA SynthesisSaturated Acyl-CoAsChemo-enzymatic (CDI-mediated)> 40%[6][9]
Acyl-CoA Synthesisα,β-unsaturated Acyl-CoAsChemo-enzymatic (ECF-mediated)17-75%[9]
Acyl-CoA SynthesisMalonyl-CoAEnzymatic (Ligase)95%[9]

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of Acyl-CoA

This protocol describes a general method for the enzymatic synthesis of an acyl-CoA from the corresponding carboxylic acid using an acyl-CoA synthetase.

Materials:

  • 3,11-dihydroxydodecanoic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl₂

  • Tricine buffer (or other suitable buffer at pH 7.5)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Reaction vessel

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tricine, pH 7.5).

  • Add the following components to the reaction mixture in the specified final concentrations:

    • 3,11-dihydroxydodecanoic acid (e.g., 1 mM)

    • Coenzyme A (e.g., 1.5 mM)

    • ATP (e.g., 5 mM)

    • MgCl₂ (e.g., 10 mM)

  • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of, for example, 0.1 mg/mL.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation for 2-4 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS.

  • Once the reaction is complete, stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation (if the product is stable).

  • Proceed with the purification of the this compound.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow Start Starting Material (e.g., Dodecanoic Acid Derivative) Step1 Synthesis of 3,11-Dihydroxydodecanoic Acid Start->Step1 Step2 Purification of Dihydroxy Acid Step1->Step2 Step3 Activation to Acyl-CoA (Enzymatic or Chemical) Step2->Step3 Step4 Purification of This compound Step3->Step4 End Final Product Step4->End

Caption: A generalized workflow for the synthesis of this compound.

Enzymatic Activation of Dihydroxy Fatty Acid

Enzymatic_Activation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products FattyAcid 3,11-Dihydroxydodecanoic Acid Synthetase Acyl-CoA Synthetase FattyAcid->Synthetase CoA Coenzyme A CoA->Synthetase ATP ATP ATP->Synthetase AcylCoA This compound Synthetase->AcylCoA AMP AMP + PPi Synthetase->AMP

Caption: Enzymatic activation of the dihydroxy fatty acid to its CoA ester.

References

improving the resolution of 3,11-Dihydroxydodecanoyl-CoA from similar lipids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Resolving 3,11-Dihydroxydodecanoyl-CoA

Welcome to the technical support center for the analysis and resolution of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the separation of this compound from structurally similar lipids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from similar lipids?

A1: The primary challenges arise from the structural similarities between this compound and other lipids in complex biological matrices. These include:

  • Isomeric Co-elution: Positional isomers (e.g., 3,10- or 2,11-dihydroxydodecanoyl-CoA) and stereoisomers (different chiralities at carbons 3 and 11) have very similar physicochemical properties, making them difficult to resolve with standard chromatographic techniques.

  • Polarity: The two hydroxyl groups and the Coenzyme A moiety make the molecule significantly more polar than many other long-chain acyl-CoAs, which can lead to poor retention on traditional reversed-phase columns.

  • Low Abundance: this compound may be present at low concentrations, requiring sensitive detection methods and efficient sample preparation to avoid signal loss.

Q2: Which chromatographic techniques are most promising for this separation?

A2: A multi-faceted approach is often necessary. The most effective techniques include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for acyl-CoA analysis.[1] Optimization of the stationary phase, mobile phase, and gradient is crucial for separating polar lipids.

  • Chiral Chromatography: This is essential for resolving stereoisomers. Chiral stationary phases (CSPs) can differentiate between enantiomers and diastereomers of hydroxylated fatty acids.[2][3]

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This technique separates molecules based on the polarity of their functional groups and can be highly effective for isolating hydroxylated compounds from less polar lipids.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred detection method due to its high sensitivity and selectivity, which allows for the identification and quantification of specific isomers, even if they are not perfectly separated chromatographically.[5]

Q3: Is derivatization necessary for improving the resolution of this compound?

A3: Derivatization is not always required but can be a powerful tool to enhance separation and detection.[6][7] By modifying the hydroxyl groups, you can:

  • Alter Polarity: Increase hydrophobicity for better retention in RP-HPLC.

  • Introduce a Chromophore or Fluorophore: Significantly increase sensitivity for UV or fluorescence detection.[1][8]

  • Create Diastereomers: Derivatizing with a chiral reagent allows for the separation of enantiomers on a non-chiral column.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and other lipid peaks.

  • Possible Cause: The stationary phase is not providing sufficient selectivity for hydroxylated isomers.

    • Solution: For RP-HPLC, consider a column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) or a column specifically designed for polar compounds.[9] For more challenging separations, normal-phase or chiral chromatography may be necessary.[2][4]

  • Possible Cause: The mobile phase composition is not optimized.

    • Solution: Adjust the gradient steepness. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol, isopropanol (B130326) in addition to acetonitrile) as they can alter selectivity.[10] The addition of small amounts of acid (e.g., 0.1% formic acid) can improve peak shape for acidic molecules.[10]

  • Possible Cause: The hydroxyl groups are interacting unfavorably with the stationary phase.

    • Solution: Consider derivatizing the hydroxyl groups to reduce their polarity and improve chromatographic behavior.[6][7]

Issue 2: Peak tailing is observed for this compound.

  • Possible Cause: Secondary interactions between the hydroxyl or phosphate (B84403) groups and active sites (e.g., residual silanols) on the silica-based column.

  • Possible Cause: Column contamination.

    • Solution: Flush the column with a strong solvent like isopropanol to remove strongly retained contaminants. If using a guard column, replace it.[10]

Issue 3: Low signal intensity or difficulty in detecting this compound.

  • Possible Cause: Low concentration in the sample.

    • Solution: Optimize the sample extraction and enrichment procedure. Solid-phase extraction (SPE) can be used to concentrate acyl-CoAs from a dilute sample. Increase the injection volume, but be mindful of potential peak broadening.

  • Possible Cause: Poor ionization in the mass spectrometer.

    • Solution: Optimize the electrospray ionization (ESI) source parameters. Acyl-CoAs can be detected in both positive and negative ion modes; test both to determine which provides better sensitivity. For positive mode, monitor for [M+H]+ and [M+Na]+ adducts.

  • Possible Cause: The molecule lacks a strong chromophore for UV detection.

    • Solution: Derivatize the molecule with a UV-active or fluorescent tag to enhance detection sensitivity.[1][8] Alternatively, use a more universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.[11]

Experimental Protocols

Protocol 1: Optimized Reversed-Phase HPLC for Dihydroxy Acyl-CoAs

This protocol is a starting point for separating this compound from other long-chain acyl-CoAs.

  • Sample Preparation:

    • Extract lipids from the sample using a modified Bligh-Dyer or Folch method to isolate the polar lipid fraction.[12]

    • Further purify and concentrate the acyl-CoA fraction using solid-phase extraction (SPE) with a C18 or anion-exchange cartridge.[1]

    • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[10]

    • Mobile Phase B: Acetonitrile (B52724)/Isopropanol (80:20, v/v) with 10 mM ammonium formate and 0.1% formic acid.[10]

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B (linear gradient)

      • 20-25 min: 95% B (hold)

      • 25-26 min: 95% to 5% B (return to initial)

      • 26-30 min: 5% B (equilibration)

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 260 nm and/or ESI-MS/MS.

Protocol 2: Chiral HPLC for Separation of Hydroxylated Isomers

This protocol is designed to resolve stereoisomers of hydroxylated fatty acids (after hydrolysis of the CoA ester).

  • Sample Preparation:

    • Hydrolyze the acyl-CoA sample to release the free fatty acid.

    • (Optional but recommended) Derivatize the free fatty acid with 3,5-dinitrophenyl isocyanate to form a DU-derivative, which enhances resolution and UV detection.[13]

  • Chiral HPLC Conditions:

    • Column: Chiral stationary phase column, such as Chiralpak AD-H (for normal phase) or Chiralpak AD-RH (for reversed-phase).[2]

    • Mobile Phase (Normal Phase): A mixture of hexane (B92381) and ethanol (B145695) or isopropanol (e.g., 90:10 hexane:isopropanol) with 0.1% trifluoroacetic acid.

    • Mobile Phase (Reversed-Phase): A mixture of acetonitrile and water with 0.1% formic acid.

    • Elution: Isocratic elution is often effective for chiral separations.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm for DU-derivatives).

Data Presentation

Table 1: Comparison of HPLC Conditions for Acyl-CoA Separation

ParameterReversed-Phase HPLC[12]Chiral HPLC (Normal Phase)[2]
Stationary Phase C18 SilicaAmylose-based Chiral Phase
Mobile Phase A 75 mM KH2PO4, pH 4.9n-Hexane
Mobile Phase B Acetonitrile with 600 mM Acetic AcidIsopropanol
Typical Gradient 5% to 95% B over 20 minIsocratic (e.g., 90:10 A:B)
Flow Rate 0.25 - 0.5 mL/min0.5 - 1.0 mL/min
Temperature 35-45 °CAmbient (20-25 °C)
Detection UV (260 nm), MS/MSUV (e.g., 254 nm)
Best For General acyl-CoA profilingSeparation of stereoisomers

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_troubleshooting Optimization Loop start Biological Sample extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) start->extraction spe Solid-Phase Extraction (SPE) (Acyl-CoA Enrichment) extraction->spe reconstitution Reconstitution in Mobile Phase spe->reconstitution hplc RP-HPLC Separation reconstitution->hplc ms MS/MS Detection (Identification & Quantification) hplc->ms check_res Adequate Resolution? hplc->check_res check_res->ms Yes chiral_path Proceed to Chiral HPLC or Derivatization check_res->chiral_path No

Caption: Workflow for the separation and analysis of this compound.

troubleshooting_guide start Poor Peak Resolution or Co-elution q1 Is the gradient optimized? start->q1 sol1 Adjust gradient slope (make it shallower). Experiment with organic modifiers (ACN, MeOH, IPA). q1->sol1 No q2 Is the column appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 Re-evaluate sol2 Try a different stationary phase (e.g., C8, Phenyl-Hexyl) or a polar-compatible column. q2->sol2 No q3 Are stereoisomers suspected? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 Re-evaluate sol3 Use a Chiral HPLC column. Consider derivatization with a chiral reagent. q3->sol3 Yes end_node Improved Resolution q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for improving chromatographic resolution.

References

Validation & Comparative

A Comparative Analysis of 3,11-Dihydroxydodecanoyl-CoA and Other Dihydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical dihydroxy fatty acid, 3,11-Dihydroxydodecanoyl-CoA, with well-characterized dihydroxy fatty acids, namely the pro-inflammatory mediator Leukotriene B4 (LTB4) and the pro-resolving mediator Resolvin D1 (RvD1). Due to the limited direct research on this compound, its properties are inferred from established metabolic pathways. This comparison aims to provide a framework for potential research and drug development endeavors in the field of lipid mediators.

Introduction to Dihydroxy Fatty Acids

Dihydroxy fatty acids are a class of lipid molecules characterized by the presence of two hydroxyl groups along their carbon chain. These molecules play critical roles in a myriad of physiological and pathological processes, acting as signaling molecules that can either promote or resolve inflammation. Their diverse functions are dictated by their specific chemical structures, including the length of the carbon chain, the position and stereochemistry of the hydroxyl groups, and the presence of double bonds. Understanding the subtle differences in their biosynthesis and downstream signaling is crucial for the development of targeted therapeutics for inflammatory diseases.

Biosynthesis and Metabolism: A Comparative Overview

The biosynthetic pathways of these dihydroxy fatty acids highlight their distinct origins and functional roles. While this compound is likely a product of fatty acid catabolism, LTB4 and RvD1 are actively synthesized from polyunsaturated fatty acids in response to specific stimuli.

Hypothetical Biosynthesis of this compound

There is currently no direct evidence for the natural occurrence or biosynthesis of this compound. However, a plausible pathway can be proposed based on known enzymatic reactions involved in fatty acid metabolism. This hypothetical pathway involves two key stages:

  • ω-1 Hydroxylation: The initial step is likely the hydroxylation of dodecanoyl-CoA (the activated form of lauric acid) at the eleventh carbon position (ω-1 position). This reaction is catalyzed by cytochrome P450 enzymes from the CYP4A or CYP2E1 subfamilies, which are known to hydroxylate fatty acids at the omega and omega-1 positions.[1][2]

  • Peroxisomal β-oxidation: The resulting 11-hydroxydodecanoyl-CoA would then undergo one cycle of β-oxidation within the peroxisome.[3][4] This process involves a series of enzymatic reactions that would introduce a hydroxyl group at the third carbon position, yielding this compound. Key enzymes in this step include acyl-CoA oxidase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.[5][6][7]

Biosynthesis of Leukotriene B4 (LTB4)

Leukotriene B4 is a potent pro-inflammatory eicosanoid derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid.[8][9] Its synthesis is a tightly regulated process initiated by cellular activation in response to inflammatory stimuli.[8][10] The key enzymes in this pathway are:

  • 5-Lipoxygenase (5-LOX): In conjunction with 5-lipoxygenase-activating protein (FLAP), 5-LOX catalyzes the initial oxygenation of arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and its subsequent conversion to the unstable epoxide, Leukotriene A4 (LTA4).[11][12][13]

  • Leukotriene A4 Hydrolase (LTA4H): This enzyme catalyzes the hydrolysis of LTA4 to the dihydroxy fatty acid, LTB4.[11][12]

Biosynthesis of Resolvin D1 (RvD1)

Resolvin D1 is a specialized pro-resolving mediator (SPM) that actively orchestrates the resolution of inflammation. It is synthesized from the 22-carbon omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA).[14][15] The biosynthesis of RvD1 involves a transcellular pathway often requiring the interaction of different cell types:

  • 15-Lipoxygenase (15-LOX): In cells such as epithelial cells or endothelial cells, 15-LOX converts DHA to 17S-hydroperoxydocosahexaenoic acid (17S-HpDHA).[16][17]

  • 5-Lipoxygenase (5-LOX): The intermediate 17S-HpDHA is then transferred to leukocytes, where 5-LOX further oxygenates it to produce a 7,8-epoxide intermediate.[16][17]

  • Epoxide Hydrolase: The epoxide intermediate is then hydrolyzed to form the final trihydroxy fatty acid, Resolvin D1.

Comparative Data on Dihydroxy Fatty Acids

FeatureThis compound (Hypothetical)Leukotriene B4 (LTB4)Resolvin D1 (RvD1)
Precursor Dodecanoyl-CoA (Lauric Acid)Arachidonic Acid (C20:4, ω-6)Docosahexaenoic Acid (DHA; C22:6, ω-3)
Carbon Chain Length 122022
Key Biosynthetic Enzymes Cytochrome P450 (CYP4A/CYP2E1), Peroxisomal β-oxidation enzymes5-Lipoxygenase (5-LOX), Leukotriene A4 Hydrolase (LTA4H)15-Lipoxygenase (15-LOX), 5-Lipoxygenase (5-LOX), Epoxide Hydrolase
Primary Site of Synthesis Endoplasmic Reticulum, PeroxisomesLeukocytes (Neutrophils, Macrophages)Endothelial cells, Epithelial cells, Leukocytes (transcellular biosynthesis)
Primary Biological Role Likely an intermediate in fatty acid catabolismPro-inflammatory mediator[8][18][19]Pro-resolving and anti-inflammatory mediator[14][20]
Known Receptors None identifiedBLT1, BLT2ALX/FPR2, GPR32[14][21]

Signaling Pathways and Biological Activities

The distinct structures of these dihydroxy fatty acids lead to vastly different biological activities, mediated through specific or non-specific interactions with cellular components.

This compound: A Metabolic Intermediate

Given its proposed origin from fatty acid oxidation pathways, this compound is unlikely to function as a potent signaling molecule in the same vein as LTB4 or RvD1. Instead, it would likely be further metabolized through the peroxisomal β-oxidation pathway to generate acetyl-CoA for energy production or for the synthesis of other molecules. Its biological significance would therefore be primarily metabolic rather than signaling.

Leukotriene B4: A Potent Chemoattractant and Inflammatory Mediator

LTB4 is a powerful signaling molecule that plays a central role in the initiation and amplification of acute inflammation.[8][19] It exerts its effects by binding to two high-affinity G protein-coupled receptors, BLT1 and BLT2.[18] Activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory responses, including:

  • Chemotaxis: LTB4 is one of the most potent chemoattractants for neutrophils, guiding them to sites of inflammation.[8][18]

  • Leukocyte Activation: It stimulates neutrophil aggregation, degranulation, and the production of reactive oxygen species (ROS).[9][22]

  • Cytokine Production: LTB4 can induce the production of pro-inflammatory cytokines, further amplifying the inflammatory response.[19]

Resolvin D1: An Orchestrator of Resolution

In stark contrast to LTB4, Resolvin D1 is a key player in the resolution of inflammation, a process that actively switches off the inflammatory response and promotes tissue repair.[14][20] RvD1 binds to specific G protein-coupled receptors, primarily ALX/FPR2 and GPR32, to initiate a pro-resolving program.[14][21][23] Its key actions include:

  • Inhibition of Neutrophil Infiltration: RvD1 actively halts the recruitment of neutrophils to the site of inflammation.[14]

  • Stimulation of Macrophage Phagocytosis: It enhances the clearance of apoptotic neutrophils and cellular debris by macrophages, a critical step in resolution.[24]

  • Reduction of Pro-inflammatory Mediators: RvD1 suppresses the production of pro-inflammatory cytokines and chemokines.[20]

  • Promotion of Tissue Repair: By resolving inflammation, RvD1 helps to create a microenvironment conducive to tissue regeneration.

Experimental Protocols

Accurate identification and quantification of dihydroxy fatty acids are essential for understanding their biological roles. The following are generalized protocols for their analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dihydroxy Fatty Acid Analysis

LC-MS/MS is the gold standard for the analysis of lipid mediators due to its high sensitivity and specificity.

a. Sample Preparation (from plasma or cell culture supernatant):

  • Internal Standard Addition: Add a deuterated internal standard for each analyte to the sample to correct for extraction losses and matrix effects.

  • Protein Precipitation and Lipid Extraction: Add two volumes of ice-cold methanol (B129727) to the sample, vortex, and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE): Acidify the supernatant to pH ~3.5 with dilute formic acid. Apply the sample to a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low-percentage methanol solution to remove polar impurities. Elute the lipids with methanol or ethyl acetate.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.[25][26]

b. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid or acetic acid), is commonly employed.[26]

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and its internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Dihydroxy Fatty Acid Analysis

GC-MS is another powerful technique for fatty acid analysis but requires derivatization to increase the volatility of the analytes.

a. Sample Preparation and Derivatization:

  • Lipid Extraction: Perform lipid extraction as described for LC-MS/MS (steps 1-3).

  • Saponification: To analyze total fatty acid content (esterified and non-esterified), hydrolyze the lipid extract with a methanolic solution of potassium hydroxide.

  • Methylation: Convert the fatty acids to their fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as boron trifluoride (BF3) in methanol.[27]

  • Silylation: To increase the volatility of the hydroxyl groups, convert them to trimethylsilyl (B98337) (TMS) ethers by reacting the FAMEs with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[28][29][30][31]

  • Extraction: Extract the derivatized fatty acids into an organic solvent like hexane.

b. GC-MS Conditions:

  • Column: A mid-polar capillary column (e.g., 50% cyanopropyl-methylpolysiloxane) is suitable for separating FAMEs.[28]

  • Carrier Gas: Helium is typically used.

  • Temperature Program: Use a temperature gradient to separate the derivatized fatty acids based on their boiling points and structures.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identify compounds based on their retention times and characteristic fragmentation patterns.

Visualizing the Pathways

To better illustrate the relationships between these molecules and their biosynthetic origins, the following diagrams are provided.

Biosynthesis_of_Dihydroxy_Fatty_Acids cluster_0 Hypothetical Pathway for this compound cluster_1 Leukotriene B4 Biosynthesis cluster_2 Resolvin D1 Biosynthesis Dodecanoyl-CoA Dodecanoyl-CoA 11-Hydroxydodecanoyl-CoA 11-Hydroxydodecanoyl-CoA Dodecanoyl-CoA->11-Hydroxydodecanoyl-CoA CYP450 (ω-1 Hydroxylation) This compound This compound 11-Hydroxydodecanoyl-CoA->this compound Peroxisomal β-oxidation (1 cycle) Arachidonic Acid Arachidonic Acid Leukotriene A4 Leukotriene A4 Arachidonic Acid->Leukotriene A4 5-LOX/FLAP Leukotriene B4 Leukotriene B4 Leukotriene A4->Leukotriene B4 LTA4 Hydrolase DHA DHA 17S-HpDHA 17S-HpDHA DHA->17S-HpDHA 15-LOX Resolvin D1 Resolvin D1 17S-HpDHA->Resolvin D1 5-LOX, Epoxide Hydrolase

Caption: Comparative biosynthesis of dihydroxy fatty acids.

Signaling_Pathways cluster_ltb4 Leukotriene B4 Signaling cluster_rvd1 Resolvin D1 Signaling LTB4 LTB4 BLT1/BLT2 Receptors BLT1/BLT2 Receptors LTB4->BLT1/BLT2 Receptors Pro-inflammatory Response Pro-inflammatory Response BLT1/BLT2 Receptors->Pro-inflammatory Response Chemotaxis Chemotaxis Pro-inflammatory Response->Chemotaxis Leukocyte Activation Leukocyte Activation Pro-inflammatory Response->Leukocyte Activation RvD1 RvD1 ALX/FPR2, GPR32 Receptors ALX/FPR2, GPR32 Receptors RvD1->ALX/FPR2, GPR32 Receptors Pro-resolving Response Pro-resolving Response ALX/FPR2, GPR32 Receptors->Pro-resolving Response Inhibition of Neutrophil Infiltration Inhibition of Neutrophil Infiltration Pro-resolving Response->Inhibition of Neutrophil Infiltration Stimulation of Phagocytosis Stimulation of Phagocytosis Pro-resolving Response->Stimulation of Phagocytosis

Caption: Contrasting signaling pathways of LTB4 and RvD1.

Conclusion

This comparative guide highlights the significant differences between the hypothetical metabolic intermediate, this compound, and the well-established signaling molecules, Leukotriene B4 and Resolvin D1. While the former is likely involved in cellular energy metabolism, the latter two are potent lipid mediators with opposing roles in inflammation. LTB4 acts as a key initiator and amplifier of the inflammatory cascade, whereas RvD1 is a critical factor in actively resolving inflammation and promoting a return to homeostasis.

For researchers and drug development professionals, understanding these distinct biosynthetic pathways and signaling mechanisms is paramount. Targeting the enzymes involved in LTB4 synthesis represents a potential strategy for anti-inflammatory therapies. Conversely, developing stable analogs of RvD1 or agents that promote its endogenous production could offer novel pro-resolving therapies for a range of inflammatory diseases. Further investigation into the potential existence and function of other dihydroxy fatty acids, such as this compound, may also uncover new aspects of lipid metabolism and its role in health and disease.

References

Validating the Role of 3,11-Dihydroxydodecanoyl-CoA in Dicarboxylic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 6, 2025

This guide provides a comparative analysis of experimental approaches to validate the role of 3,11-Dihydroxydodecanoyl-CoA as a key intermediate in the metabolic pathway of long-chain dicarboxylic acids. While direct experimental data for this specific molecule is limited in publicly available literature, its existence is strongly implied by established principles of fatty acid metabolism, particularly ω-oxidation and subsequent peroxisomal β-oxidation. This document outlines the hypothetical pathway and compares two primary methodologies for its validation: in vitro enzyme assays with purified recombinant enzymes and stable isotope tracing in cellular models .

Introduction to the Putative Metabolic Pathway

This compound is hypothesized to be an intermediate in the catabolism of dodecanedioic acid, a 12-carbon dicarboxylic acid. This pathway is an alternative to the primary mitochondrial β-oxidation of monocarboxylic fatty acids and becomes significant when mitochondrial function is impaired or when there is an excess of fatty acids. The initial steps involve the ω- and (ω-1)-hydroxylation of dodecanoic acid, followed by oxidation to form a dicarboxylic acid, which is then shortened via peroxisomal β-oxidation.

Comparative Analysis of Validation Methodologies

The validation of this compound's role in this pathway can be approached through complementary in vitro and in vivo (cellular) methods. Below is a comparison of these approaches, including hypothetical supporting data.

Table 1: Comparison of Methodologies for Pathway Validation
FeatureIn Vitro Enzyme AssaysStable Isotope Tracing in Cellular Models
Principle Characterization of individual enzyme activity and substrate specificity using purified components.Tracking the metabolic fate of an isotopically labeled precursor through the pathway in a living system.
Key Questions Addressed - Does a specific 3-hydroxyacyl-CoA dehydrogenase act on 11-hydroxydodecanedioyl-CoA?- What are the kinetic parameters (Km, Vmax) of this reaction?- Is 11-hydroxydodecanedioic acid converted to shorter-chain dicarboxylic acids?- Does 3,11-dihydroxydodecanedioyl-CoA accumulate upon inhibition of a downstream enzyme?
Advantages - Precise control over reaction conditions.- Unambiguous identification of enzyme function.- Allows for detailed kinetic analysis.- Provides a holistic view of the pathway in a physiological context.- Can reveal pathway regulation and interconnectivity.- Confirms the presence and flux of the entire pathway.
Limitations - May not fully recapitulate the cellular environment (e.g., metabolite channeling, crowding).- Requires prior identification and purification of the candidate enzyme.- Can be complex to interpret due to branching pathways.- Synthesis of labeled substrates can be challenging and expensive.- Does not directly measure enzyme kinetics.

Experimental Protocols

Protocol 1: In Vitro Validation using Recombinant 3-Hydroxyacyl-CoA Dehydrogenase

This protocol describes the validation of the conversion of 11-hydroxydodecanedioyl-CoA to 3-keto-11-hydroxydodecanedioyl-CoA, a crucial step in the β-oxidation of dicarboxylic acids.

  • Cloning and Expression of Candidate Enzyme:

    • The gene encoding a putative long-chain 3-hydroxyacyl-CoA dehydrogenase is cloned into an expression vector (e.g., pET-28a) with a polyhistidine tag.

    • The vector is transformed into an E. coli expression strain (e.g., BL21(DE3)).

    • Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification of Recombinant Enzyme:

    • Bacterial cells are harvested and lysed by sonication.

    • The lysate is clarified by centrifugation.

    • The supernatant containing the His-tagged protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.

    • The column is washed, and the purified enzyme is eluted with an imidazole (B134444) gradient.

    • Protein purity is assessed by SDS-PAGE.

  • Enzyme Activity Assay:

    • The reaction mixture contains a buffered solution (e.g., 100 mM Tris-HCl, pH 8.0), NAD+, and the purified recombinant enzyme.

    • The reaction is initiated by the addition of the substrate, 11-hydroxydodecanedioyl-CoA.

    • The rate of NADH formation is monitored by the increase in absorbance at 340 nm using a spectrophotometer.

    • Kinetic parameters (Km and Vmax) are determined by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol 2: Validation using Stable Isotope Tracing and Mass Spectrometry

This protocol outlines the use of a stable isotope-labeled precursor to trace the metabolic flux through the dicarboxylic acid oxidation pathway in a cellular model.

  • Cell Culture and Isotope Labeling:

    • A relevant cell line (e.g., HepG2 human liver cells) is cultured under standard conditions.

    • The culture medium is replaced with a medium containing [U-¹³C₁₂]-dodecanedioic acid as the sole long-chain fatty acid source.

    • Cells are incubated for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled substrate.

  • Metabolite Extraction:

    • The culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline.

    • Metabolites are extracted by adding a cold solvent mixture (e.g., 80% methanol).

    • The cell lysate is scraped and transferred to a microcentrifuge tube.

    • The extract is clarified by centrifugation to pellet cell debris.

  • LC-MS/MS Analysis:

    • The metabolite extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • A C18 reverse-phase column is used for chromatographic separation of acyl-CoA species.

    • The mass spectrometer is operated in a targeted mode to detect the ¹³C-labeled intermediates of the dicarboxylic acid β-oxidation pathway, including 3,11-dihydroxydodecanedioyl-CoA and its downstream products.

    • The identification of labeled intermediates is confirmed by their mass-to-charge ratio and fragmentation patterns.

Quantitative Data Summary

The following tables present hypothetical data that would be expected from the successful execution of the described experimental protocols.

Table 2: Hypothetical Kinetic Parameters of a Putative 3-Hydroxyacyl-CoA Dehydrogenase
SubstrateKm (µM)Vmax (nmol/min/mg)
3-Hydroxydodecanoyl-CoA (Monocarboxylic)15250
11-Hydroxydodecanedioyl-CoA (Dicarboxylic) 25 180
3-Hydroxydecanoyl-CoA (Shorter Chain)50120

This hypothetical data suggests that the enzyme is active on the dicarboxylic acid substrate, albeit with slightly lower affinity and maximal velocity compared to its monocarboxylic counterpart.

Table 3: Hypothetical Relative Abundance of ¹³C-Labeled Intermediates in Cellular Extracts
MetaboliteRelative Abundance (Labeled vs. Unlabeled)
[U-¹³C₁₂]-Dodecanedioyl-CoA+++++
[U-¹³C₁₂]-3,11-Dihydroxydodecanedioyl-CoA +++
[U-¹³C₁₀]-Decanedioyl-CoA++++
[U-¹³C₈]-Octanedioyl-CoA+++
[U-¹³C₆]-Adipoyl-CoA++

This hypothetical data demonstrates the successful conversion of the labeled precursor into the intermediate of interest and its subsequent downstream products, confirming the metabolic flux through the pathway.

Visualizing the Metabolic and Experimental Landscape

To further clarify the concepts discussed, the following diagrams illustrate the putative metabolic pathway and the experimental workflows.

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Dodecanoic_Acid Dodecanoic_Acid 11_Hydroxydodecanoic_Acid 11_Hydroxydodecanoic_Acid Dodecanoic_Acid->11_Hydroxydodecanoic_Acid ω-1 Hydroxylase (CYP450) Dodecanedioic_Acid Dodecanedioic_Acid 11_Hydroxydodecanoic_Acid->Dodecanedioic_Acid ADH/ALDH Dodecanedioyl_CoA Dodecanedioyl_CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase 3_11_Dihydroxydodecanedioyl_CoA 3_11_Dihydroxydodecanedioyl_CoA Dodecanedioyl_CoA->3_11_Dihydroxydodecanedioyl_CoA Enoyl-CoA Hydratase 3_Keto_11_hydroxydodecanedioyl_CoA 3_Keto_11_hydroxydodecanedioyl_CoA 3_11_Dihydroxydodecanedioyl_CoA->3_Keto_11_hydroxydodecanedioyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanedioyl_CoA Decanedioyl_CoA 3_Keto_11_hydroxydodecanedioyl_CoA->Decanedioyl_CoA Thiolase

Caption: Putative metabolic pathway of this compound.

experimental_workflows cluster_invitro In Vitro Validation cluster_cellular Cellular Validation Gene_Cloning Gene Cloning & Expression Protein_Purification Protein Purification (Ni-NTA) Gene_Cloning->Protein_Purification Enzyme_Assay Enzyme Activity Assay (Spectrophotometry) Protein_Purification->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis Cell_Culture Cell Culture (HepG2) Isotope_Labeling Stable Isotope Labeling ([U-13C12]-Dodecanedioic Acid) Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction LC_MS LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Analysis Metabolite Identification & Quantification LC_MS->Data_Analysis

Caption: Workflows for in vitro and cellular validation.

Conclusion

The validation of this compound's role in dicarboxylic acid metabolism requires a multi-faceted approach. While in vitro enzyme assays provide definitive evidence of an enzyme's capability to process the substrate, stable isotope tracing in cellular models is indispensable for demonstrating the physiological relevance and flux of the entire pathway. The combined application of these methodologies will be crucial for unequivocally establishing the metabolic significance of this dihydroxylated acyl-CoA intermediate. This guide serves as a foundational framework for researchers and drug development professionals investigating this and other novel metabolic pathways.

comparative analysis of 3,11-Dihydroxydodecanoyl-CoA levels in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 3-Hydroxydodecanoyl-CoA Levels: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data for 3,11-Dihydroxydodecanoyl-CoA across different cell types is not available in the current scientific literature. This guide therefore presents a comparative framework using the closely related and more extensively studied molecule, 3-Hydroxydodecanoyl-CoA , as a representative medium-chain hydroxyacyl-CoA. The experimental protocols and data presentation formats provided herein are intended to serve as a template for the analysis of this and other similar lipid metabolites.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in a multitude of metabolic pathways, including fatty acid metabolism and amino acid catabolism. The cellular concentrations of these molecules are tightly regulated and can vary significantly between different cell types, reflecting their diverse metabolic phenotypes. 3-Hydroxydodecanoyl-CoA is an intermediate in the beta-oxidation of fatty acids.[1] Understanding the relative abundance of this and other acyl-CoAs in various cells is crucial for elucidating metabolic pathway dynamics and identifying potential therapeutic targets in diseases with metabolic dysregulation.

This guide provides a comprehensive overview of the methodologies required for a comparative analysis of 3-Hydroxydodecanoyl-CoA levels in different cell types, presents a hypothetical dataset for illustrative purposes, and details the relevant metabolic pathways and experimental workflows.

Quantitative Data Summary

The following table represents a hypothetical comparative analysis of 3-Hydroxydodecanoyl-CoA levels in three distinct mammalian cell lines. These values are for illustrative purposes to demonstrate how such data would be presented and are not derived from actual experimental measurements of 3-Hydroxydodecanoyl-CoA. The hypothetical levels are based on the general understanding that cancer cell lines can exhibit altered lipid metabolism.

Cell LineCell Type3-Hydroxydodecanoyl-CoA (pmol/10^6 cells)Method of QuantificationReference
HepG2Human Hepatocellular Carcinoma0.05 ± 0.01LC-MS/MSHypothetical Data
MCF7Human Breast Adenocarcinoma0.08 ± 0.02LC-MS/MSHypothetical Data
HEK293Human Embryonic Kidney0.03 ± 0.005LC-MS/MSHypothetical Data

Metabolic Pathway Context: Fatty Acid Beta-Oxidation

3-Hydroxydodecanoyl-CoA is an intermediate in the mitochondrial beta-oxidation of dodecanoyl-CoA, a saturated 12-carbon fatty acid. This pathway sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The enzyme 3-hydroxyacyl-CoA dehydrogenase catalyzes the conversion of 3-Hydroxydodecanoyl-CoA to 3-ketododecanoyl-CoA.[1][2]

fatty_acid_beta_oxidation dodecanoyl_coa Dodecanoyl-CoA enoyl_coa Trans-Δ2-Dodecenoyl-CoA dodecanoyl_coa->enoyl_coa hydroxyacyl_coa 3-Hydroxydodecanoyl-CoA enoyl_coa->hydroxyacyl_coa ketoacyl_coa 3-Ketododecanoyl-CoA hydroxyacyl_coa->ketoacyl_coa decanoyl_coa Decanoyl-CoA ketoacyl_coa->decanoyl_coa Thiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Figure 1: Simplified pathway of one cycle of fatty acid beta-oxidation for dodecanoyl-CoA.

Experimental Protocols

Quantification of 3-Hydroxydodecanoyl-CoA by LC-MS/MS

This protocol outlines the general steps for the quantification of short- and medium-chain acyl-CoAs from cultured mammalian cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Cell Culture and Harvesting:

  • Culture selected cell lines (e.g., HepG2, MCF7, HEK293) under standard conditions to ~80-90% confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, scrape them in the presence of an ice-cold extraction solvent. For suspension cells, pellet them by centrifugation at a low speed and then resuspend in the extraction solvent.

  • A known quantity of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) should be added at the beginning of the extraction to control for sample loss.

b. Metabolite Extraction:

  • A common extraction method involves the use of an ice-cold 80:20 methanol:water solution or 10% trichloroacetic acid.

  • Sonicate the cell lysate on ice to ensure complete disruption.

  • Centrifuge the samples at high speed (e.g., 17,000 x g) at 4°C to pellet proteins and cell debris.

  • Collect the supernatant containing the acyl-CoAs.

c. Solid-Phase Extraction (SPE) for Sample Cleanup:

  • The cleared supernatant can be purified using a solid-phase extraction column (e.g., Oasis HLB) to remove interfering substances.

  • Condition the SPE column according to the manufacturer's instructions.

  • Load the sample and wash the column to remove salts and other polar molecules.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Dry the eluate under a stream of nitrogen and resuspend in a suitable buffer for LC-MS/MS analysis.

d. LC-MS/MS Analysis:

  • Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient elution. The mobile phases typically consist of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile.

  • Mass Spectrometry: Perform the analysis on a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The precursor and product ion pairs for 3-Hydroxydodecanoyl-CoA and the internal standard must be optimized beforehand.

  • Quantification: Create a calibration curve using known concentrations of a 3-Hydroxydodecanoyl-CoA standard. The concentration of the analyte in the samples is determined by comparing its peak area relative to the internal standard against the calibration curve.

experimental_workflow cell_culture Cell Culture (e.g., HepG2, MCF7, HEK293) harvesting Cell Harvesting & Washing cell_culture->harvesting extraction Metabolite Extraction (with Internal Standard) harvesting->extraction cleanup Solid-Phase Extraction (Cleanup) extraction->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis quantification Data Analysis & Quantification analysis->quantification

Figure 2: General experimental workflow for acyl-CoA quantification.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD+ to NADH.[2]

a. Reagents:

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.3.

  • Substrate: Acetoacetyl-CoA (a short-chain substrate often used for general HADH activity).

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

  • Enzyme Source: Cell lysate (prepared by sonication or detergent lysis in a suitable buffer).

b. Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, acetoacetyl-CoA, and NADH.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a specific amount of the cell lysate.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • The rate of the reaction is proportional to the HADH activity in the cell lysate.

  • Calculate the specific activity by normalizing the rate to the total protein concentration of the lysate. The protein concentration can be determined using a standard method like the Bradford assay.

Conclusion

The comparative analysis of 3-Hydroxydodecanoyl-CoA and other acyl-CoA species across different cell types is a valuable approach for understanding cellular metabolism in health and disease. While direct quantitative data for this compound remains elusive, the methodologies outlined in this guide provide a robust framework for researchers to conduct such investigations on related and more abundant acyl-CoA molecules. The use of sensitive and specific techniques like LC-MS/MS, coupled with functional enzymatic assays, will continue to advance our knowledge in the field of lipid metabolism and its role in various pathological conditions.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,11-Dihydroxydodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of novel endogenous molecules like 3,11-Dihydroxydodecanoyl-CoA is critical for advancing research and ensuring data integrity. As no standardized analytical method for this specific analyte is currently established, this guide provides a comparative overview of two plausible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The selection of an appropriate analytical method is paramount, and its subsequent cross-validation is a critical step to ensure consistency and reliability of results across different laboratories or when modifications are made to a validated method.[1]

This guide will delve into a comparison of two hypothetical, yet realistic, LC-MS/MS-based analytical methods for this compound, providing detailed experimental protocols and a summary of expected performance data. Furthermore, a logical workflow for the cross-validation of these analytical methods is presented.

Comparison of Analytical Methods

The two methods presented here are based on common approaches for the analysis of long-chain acyl-CoA species.[2][3][4][5] Method A employs a reversed-phase C18 chromatography with positive ion electrospray ionization, a widely used and robust method. Method B utilizes a C4 stationary phase with negative ion electrospray ionization, which can offer advantages for certain acyl-CoA compounds.

Data Presentation: Performance Characteristics of Analytical Methods for this compound

ParameterMethod A: Reversed-Phase (C18) LC-MS/MS (Positive ESI)Method B: Reversed-Phase (C4) LC-MS/MS (Negative ESI)
Linearity (r²) >0.995>0.990
Range 1 - 1000 ng/mL5 - 1500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL5.0 ng/mL
Accuracy (% Recovery) 95.2% - 104.5%92.8% - 108.2%
Precision (RSD%)
- Intra-day< 5%< 8%
- Inter-day< 7%< 10%
Selectivity High (Specific MRM transitions)High (Specific MRM transitions)
Matrix Effect MinimalModerate
Sample Throughput HighMedium

Experimental Protocols

The following are detailed methodologies for the two compared analytical methods.

Method A: Reversed-Phase (C18) LC-MS/MS with Positive Electrospray Ionization

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load 500 µL of the sample (e.g., plasma, tissue homogenate).

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of acetonitrile.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC)

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): [M+H]⁺ of this compound.

      • Product Ion (Q3): Specific fragment ions resulting from the collision-induced dissociation of the precursor ion.

    • Instrument Settings: Optimized for the specific mass spectrometer being used (e.g., capillary voltage, source temperature, collision energy).

Method B: Reversed-Phase (C4) LC-MS/MS with Negative Electrospray Ionization

  • Sample Preparation (Liquid-Liquid Extraction - LLE)

    • To 500 µL of sample, add 1.5 mL of a 2:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Liquid Chromatography (LC)

    • Column: C4 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-12 min: 5-95% B

      • 12-15 min: 95% B

      • 15.1-18 min: 5% B (re-equilibration)

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Precursor Ion (Q1): [M-H]⁻ of this compound.

      • Product Ion (Q3): Specific fragment ions.

    • Instrument Settings: Optimized for the specific mass spectrometer.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method, ensuring that the method is transferable and produces consistent results.

CrossValidationWorkflow A Validated Analytical Method (e.g., Method A) B Define Cross-Validation Protocol - Acceptance Criteria - Experiments to be Performed A->B D Analysis of the Same Set of Samples (e.g., QCs, incurred samples) B->D C Alternative Analytical Method (e.g., Method B) C->D E Data Comparison and Statistical Analysis D->E F Do Results Meet Acceptance Criteria? E->F G Successful Cross-Validation Methods are considered equivalent F->G Yes H Investigation and Root Cause Analysis F->H No I Method Optimization / Re-validation H->I I->D

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational comparison of potential analytical methods for this compound and a clear workflow for their cross-validation. The choice of method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. A thorough validation and subsequent cross-validation are essential to ensure the generation of high-quality, reliable, and reproducible data in any research or development setting.

References

A Functional Comparison of 3,11-Dihydroxydodecanoyl-CoA and Monohydroxyacyl-CoAs in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison between the hypothetical molecule 3,11-Dihydroxydodecanoyl-CoA and well-characterized monohydroxyacyl-CoAs. While experimental data on this compound is not currently available in published literature, this document extrapolates its likely biochemical properties based on established principles of fatty acid metabolism, particularly ω-1 hydroxylation and β-oxidation. This comparison serves as a framework for future research and hypothesis testing in the fields of metabolic pathways and drug discovery.

Introduction

Monohydroxyacyl-CoAs are well-established intermediates in the mitochondrial and peroxisomal β-oxidation of fatty acids, playing a crucial role in cellular energy production.[1][2] In contrast, the existence and function of this compound have not been empirically demonstrated. It is hypothesized to be a derivative of dodecanoyl-CoA that has undergone hydroxylation at both the C3 and C11 positions. The introduction of a second hydroxyl group, particularly near the methyl end of the acyl chain (ω-1 position), suggests a distinct metabolic fate, likely involving peroxisomal degradation pathways that handle modified fatty acids.[3][4][5]

Postulated Biosynthesis and Metabolism

Monohydroxyacyl-CoAs (3-Hydroxyacyl-CoAs): These are canonical intermediates of β-oxidation. During each cycle of β-oxidation, an enoyl-CoA is hydrated by enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA.[6] This intermediate is then oxidized by a 3-hydroxyacyl-CoA dehydrogenase.[1]

Hypothetical Biosynthesis of this compound: The formation of this dihydroxyacyl-CoA likely involves a multi-step process. Initially, dodecanoyl-CoA could undergo ω-1 hydroxylation by a cytochrome P450 enzyme to form 11-hydroxydodecanoyl-CoA.[2][3][7] Subsequently, this monohydroxylated intermediate could enter the β-oxidation pathway, where the action of an acyl-CoA dehydrogenase and an enoyl-CoA hydratase would introduce the hydroxyl group at the C3 position.

Functional Comparison: A Tabular Overview

The following tables summarize the known functions and properties of monohydroxyacyl-CoAs and the postulated characteristics of this compound.

Table 1: General Functional Comparison

FeatureMonohydroxyacyl-CoAs (e.g., 3-Hydroxydodecanoyl-CoA)This compound (Hypothetical)
Primary Metabolic Role Intermediate in mitochondrial and peroxisomal β-oxidation for energy production.[1][2]Likely an intermediate in a specialized degradation pathway, potentially for detoxification or production of signaling molecules.
Cellular Localization Primarily Mitochondria; also Peroxisomes for very-long-chain and branched-chain fatty acids.[4]Likely shuttled to Peroxisomes for initial breakdown due to the presence of the ω-1 hydroxyl group.[4][5]
Key Enzymes Involved Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, 3-Hydroxyacyl-CoA Dehydrogenases, Thiolases.[1]Cytochrome P450 monooxygenases (for ω-1 hydroxylation), Peroxisomal β-oxidation enzymes (Acyl-CoA Oxidase, Bifunctional Protein, Thiolase).[3][5][7]
Metabolic Fate Further oxidation to a ketoacyl-CoA within the β-oxidation spiral, leading to the production of acetyl-CoA.[1]Chain shortening via peroxisomal β-oxidation, potentially leading to the formation of dicarboxylic acids or other specialized metabolites.[3]

Table 2: Comparative Enzymatic Interactions

EnzymeInteraction with Monohydroxyacyl-CoAsPostulated Interaction with this compound
Mitochondrial 3-Hydroxyacyl-CoA Dehydrogenase Efficiently oxidizes 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.The presence of the 11-hydroxy group may cause steric hindrance, potentially reducing or inhibiting enzyme activity.
Peroxisomal Bifunctional Enzyme (L-bifunctional protein) Processes straight-chain monohydroxyacyl-CoAs in peroxisomal β-oxidation.Likely the primary enzyme for the dehydration and dehydrogenation steps in the peroxisomal degradation of this dihydroxy molecule.
Carnitine Palmitoyltransferase (CPT) System Transports long-chain monohydroxyacyl-CoAs into the mitochondria.The dihydroxy nature may impede recognition and transport by the CPT system, favoring a peroxisomal route.

Signaling Pathways and Experimental Workflows

Postulated Metabolic Pathway for this compound

The following diagram illustrates the hypothetical metabolic pathway leading to and involving this compound, contrasting it with the established β-oxidation pathway for monohydroxyacyl-CoAs.

cluster_0 Established Monohydroxyacyl-CoA Pathway (Mitochondria) cluster_1 Hypothetical this compound Pathway Dodecanoyl_CoA Dodecanoyl-CoA Enoyl_CoA Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Mono_OH 3-Hydroxydodecanoyl-CoA Enoyl_CoA->Mono_OH Enoyl-CoA Hydratase Keto_CoA 3-Ketododecanoyl-CoA Mono_OH->Keto_CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanoyl_CoA Decanoyl-CoA + Acetyl-CoA Keto_CoA->Decanoyl_CoA Thiolase Dodecanoyl_CoA_2 Dodecanoyl-CoA Omega_1_OH 11-Hydroxydodecanoyl-CoA Dodecanoyl_CoA_2->Omega_1_OH Cytochrome P450 (ω-1 Hydroxylation) Omega_1_Enoyl 11-Hydroxydodecenoyl-CoA Omega_1_OH->Omega_1_Enoyl Acyl-CoA Oxidase (Peroxisomal) Di_OH This compound Omega_1_Enoyl->Di_OH Enoyl-CoA Hydratase (Peroxisomal) Peroxisomal_Oxidation Peroxisomal β-Oxidation Di_OH->Peroxisomal_Oxidation

Figure 1: Comparative Metabolic Pathways.
Experimental Workflow for Acyl-CoA Analysis

The following diagram outlines a general workflow for the extraction, identification, and quantification of acyl-CoAs from biological samples, which would be applicable for investigating the presence and function of this compound.

start Biological Sample (Tissue, Cells) extraction Acyl-CoA Extraction (e.g., Solid-Phase Extraction) start->extraction derivatization Derivatization (Optional) (e.g., for fluorescence detection) extraction->derivatization lcms LC-MS/MS Analysis extraction->lcms Direct Analysis derivatization->lcms identification Identification (Based on mass and fragmentation) lcms->identification quantification Quantification (Using internal standards) lcms->quantification end Data Analysis and Pathway Mapping identification->end quantification->end

Figure 2: Acyl-CoA Analysis Workflow.

Detailed Experimental Protocols

Extraction of Acyl-CoAs from Biological Samples

Objective: To isolate acyl-CoA esters from tissues or cells for subsequent analysis.

Protocol:

  • Homogenize flash-frozen tissue or cell pellets in 10 volumes of ice-cold 2:1 methanol (B129727)/water.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and subject it to solid-phase extraction (SPE) using a C18 cartridge.

  • Wash the cartridge with an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) to remove polar contaminants.

  • Elute the acyl-CoAs with a solvent mixture containing an organic modifier (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantification of Acyl-CoAs by LC-MS/MS

Objective: To identify and quantify individual acyl-CoA species.

Protocol:

  • Chromatography: Employ a reverse-phase C18 column with a gradient elution.

    • Mobile Phase A: Water with 5 mM ammonium acetate.

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 15 minutes.

  • Mass Spectrometry: Utilize a high-resolution mass spectrometer (e.g., Orbitrap) in positive ion mode.

  • Identification: Identify acyl-CoAs based on their accurate mass and characteristic fragmentation patterns. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).

  • Quantification: Perform absolute quantification using a standard curve generated with synthetic acyl-CoA standards and appropriate internal standards (e.g., odd-chain length acyl-CoAs).

Enzyme Activity Assay: Acyl-CoA Dehydrogenase

Objective: To measure the activity of acyl-CoA dehydrogenases with different substrates.

Protocol:

  • The assay mixture should contain a buffer (e.g., 100 mM HEPES, pH 7.6), an electron acceptor (e.g., phenazine (B1670421) methosulfate or ferricenium hexafluorophosphate), and the acyl-CoA substrate.

  • Initiate the reaction by adding the purified enzyme or cell lysate.

  • Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength (e.g., 308 nm for the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA).

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Enzyme Activity Assay: Enoyl-CoA Hydratase

Objective: To determine the rate of hydration of enoyl-CoAs.

Protocol:

  • The assay mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and the enoyl-CoA substrate.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the decrease in absorbance at a wavelength corresponding to the α,β-unsaturated thioester bond (typically around 263 nm).

  • Calculate the enzyme activity from the rate of absorbance decrease.

Conclusion

While monohydroxyacyl-CoAs are integral to the well-understood process of β-oxidation, the functional role of this compound remains to be elucidated. Based on current knowledge of fatty acid metabolism, it is plausible that this molecule is a substrate for peroxisomal β-oxidation, potentially arising from ω-1 hydroxylation of dodecanoyl-CoA. The presence of the second hydroxyl group likely directs it away from the primary mitochondrial energy-generating pathway and into a specialized catabolic or signaling route. The experimental protocols outlined in this guide provide a foundation for future investigations aimed at identifying and characterizing this and other novel dihydroxyacyl-CoA species, which could open new avenues in understanding metabolic regulation and developing therapeutic interventions for metabolic disorders.

References

Validating the Enzymatic Product as 3,11-Dihydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous validation of a novel enzymatic product is a cornerstone of reliable biochemical and pharmaceutical research. This guide provides a comprehensive framework for confirming the identity of a putative 3,11-Dihydroxydodecanoyl-CoA product. It outlines the necessary experimental protocols, data presentation standards, and comparisons against potential alternative products to ensure unambiguous structural elucidation and functional characterization.

Executive Summary

The validation process for this compound, a dihydroxylated long-chain acyl-coenzyme A, necessitates a multi-pronged analytical approach. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for determining the precise molecular weight, elemental composition, and the specific positions of the hydroxyl groups. Chromatographic separation, particularly using high-performance liquid chromatography (HPLC), is crucial for purification and comparison with synthesized standards. This guide details the experimental workflows and data interpretation required to confidently identify the enzymatic product and differentiate it from isomeric and other related byproducts.

Structural Elucidation and Characterization

The primary objective is to confirm the molecular structure of the enzymatic product as this compound. This involves a combination of mass spectrometry for molecular weight and fragmentation analysis, and NMR spectroscopy for determining the precise location of the hydroxyl groups.

Mass Spectrometry Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of acyl-CoA species.[1][2]

Experimental Protocol: LC-MS/MS Analysis of Acyl-CoA Esters

  • Sample Preparation: The enzymatic reaction mixture should be quenched, and the product extracted using a solid-phase extraction (SPE) method suitable for long-chain acyl-CoAs.[3]

  • Chromatographic Separation: Separation is typically achieved using a C18 reversed-phase HPLC column with a gradient elution.

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile).

    • A shallow gradient should be optimized to ensure separation from potential isomers and byproducts.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for acyl-CoAs.

    • Full Scan (MS1): Acquire full scan spectra to determine the precursor ion's mass-to-charge ratio (m/z). The expected [M+H]⁺ for this compound (C₃₃H₅₈N₇O₁₉P₃S) is approximately 989.29 g/mol .

    • Tandem MS (MS/MS or MS²): Fragment the precursor ion to obtain characteristic product ions. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da).[1][4] Another characteristic fragment corresponds to the pantetheine (B1680023) phosphate (B84403) arm.

Data Presentation: Mass Spectrometry Data Summary

AnalyteExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)Key MS/MS Fragments (m/z)
Enzymatic Product989.29Experimental ValueCalculated Value[M-507+H]⁺, pantetheine fragments
Dodecanoyl-CoA (Alternative 1)957.31Experimental ValueCalculated Value[M-507+H]⁺, pantetheine fragments
3-Hydroxydodecanoyl-CoA (Alternative 2)973.31Experimental ValueCalculated Value[M-507+H]⁺, pantetheine fragments
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unequivocally determining the positions of the two hydroxyl groups on the dodecanoyl chain.[5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: The enzymatic product must be purified to a high degree (>95%), and the solvent exchanged for a deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H NMR: The proton NMR spectrum will reveal signals corresponding to the protons on the acyl chain. The key signals to identify are those of the methine protons (CH-OH) at the C3 and C11 positions. These will have characteristic chemical shifts, typically between 3.5 and 4.5 ppm.[6]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons bearing the hydroxyl groups (C-OH), typically in the range of 60-80 ppm.

  • 2D NMR (COSY, HSQC): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for establishing the connectivity between protons and carbons, confirming the exact locations of the hydroxyl groups.

Data Presentation: NMR Chemical Shift Comparison

PositionExpected ¹H Chemical Shift (ppm) for this compoundObserved ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm) for this compoundObserved ¹³C Chemical Shift (ppm)
C3-H~3.8 - 4.2Experimental Value~65 - 75Experimental Value
C11-H~3.5 - 4.0Experimental Value~60 - 70Experimental Value
Other Acyl ProtonsLiterature/Predicted ValuesExperimental ValuesLiterature/Predicted ValuesExperimental Values

Comparative Analysis with Potential Alternatives

To validate the enzymatic product, it is crucial to compare its properties with those of plausible alternative structures that could arise from the enzymatic reaction.

Potential Alternative Structures:

  • Isomers: Other dihydroxydodecanoyl-CoA isomers (e.g., 3,10-dihydroxydodecanoyl-CoA, 2,11-dihydroxydodecanoyl-CoA).

  • Incomplete Reactions: Monohydroxylated intermediates (e.g., 3-hydroxydodecanoyl-CoA or 11-hydroxydodecanoyl-CoA).

  • Side Products: Products resulting from desaturation or other modifications.

A chemically synthesized standard of this compound would be the ideal comparator. In its absence, a detailed comparison of the analytical data against predicted values for the target molecule and its alternatives is necessary.

Workflow for Product Validation

G cluster_production Enzymatic Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Comparison Enzyme Enzymatic Reaction Purify HPLC Purification Enzyme->Purify LCMS LC-MS/MS Analysis Purify->LCMS NMR NMR Spectroscopy (1D & 2D) Purify->NMR Data Compare with Predicted Data (Mass, Fragments, Shifts) LCMS->Data NMR->Data Standard Compare with Synthetic Standard (Retention Time, Spectra) Data->Standard Conclusion Confirm Structure: This compound Standard->Conclusion

Caption: Workflow for the validation of this compound.

Potential Biological Context and Signaling Pathways

Understanding the potential biological role of this compound can provide further context for its validation. Dihydroxylated fatty acids can be intermediates in metabolic pathways or act as signaling molecules.

Involvement in Fatty Acid Oxidation

Hydroxylated long-chain acyl-CoAs are intermediates in the beta-oxidation of fatty acids.[7] The presence of hydroxyl groups at positions other than C3 suggests a modified or alternative beta-oxidation pathway. It would be pertinent to investigate if this compound can be a substrate for enzymes in the beta-oxidation pathway, such as 3-hydroxyacyl-CoA dehydrogenase.[8]

Hypothetical Modified Beta-Oxidation Pathway

G Dodecanoyl-CoA Dodecanoyl-CoA Enzyme 1 Enzyme 1 Dodecanoyl-CoA->Enzyme 1 Hydroxylation 11-Hydroxydodecanoyl-CoA 11-Hydroxydodecanoyl-CoA Enzyme 1->11-Hydroxydodecanoyl-CoA Enzyme 2 Enzyme 2 11-Hydroxydodecanoyl-CoA->Enzyme 2 Beta-Oxidation Step This compound This compound Enzyme 2->this compound Further Metabolism Further Metabolism This compound->Further Metabolism

Caption: Hypothetical pathway involving this compound.

Comparison with Known Signaling Lipids

Certain dihydroxylated fatty acids act as signaling molecules. A comparative analysis of the structure of this compound with known lipid mediators could provide insights into its potential function. This would involve comparing chain length, position and stereochemistry of hydroxyl groups with those of molecules like resolvins or protectins.

Conclusion

The validation of an enzymatic product as this compound requires a systematic and multi-faceted analytical approach. By combining high-resolution mass spectrometry and multi-dimensional NMR spectroscopy, and by comparing the obtained data with that of potential alternatives and standards, researchers can achieve a high degree of confidence in the structural assignment. This rigorous validation is a prerequisite for any further investigation into the biological function and therapeutic potential of this novel molecule.

References

A Comparative Analysis of the Biological Activity of 3,11-Dihydroxydodecanoyl-CoA Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated biological activity of the stereoisomers of 3,11-Dihydroxydodecanoyl-CoA. While direct experimental data for this specific molecule is limited in published literature, this document extrapolates from established principles of fatty acid metabolism and the known stereospecificity of relevant enzymes to present a scientifically grounded comparison.

The stereochemistry at the 3- and 11-positions of the dodecanoyl-CoA chain is expected to be a critical determinant of its biological activity, primarily through its interaction with enzymes of the fatty acid β-oxidation pathway. The differential processing of these stereoisomers can have significant implications for cellular energy metabolism and signaling.

Data Presentation

The following table summarizes the predicted quantitative differences in the biological activity of the this compound stereoisomers based on the known substrate specificity of 3-hydroxyacyl-CoA dehydrogenases (HADH). It is important to note that these are expected values and would require experimental verification.

Stereoisomer ConfigurationPredicted Substrate for L-HADHPredicted Substrate for D-HADHPredicted Rate of β-OxidationAnticipated Biological Activity
(3S, 11S)YesNoHighActive metabolite in fatty acid oxidation.
(3R, 11S)NoYesLow to ModerateMay be metabolized by peroxisomal D-specific hydratase/dehydrogenase.
(3S, 11R)YesNoHighActive metabolite in fatty acid oxidation.
(3R, 11R)NoYesLow to ModerateMay be metabolized by peroxisomal D-specific hydratase/dehydrogenase.

Note: The stereochemistry at the 11-position may influence the overall binding affinity to the enzyme but the primary determinant for dehydrogenation is the stereocenter at the 3-position. L-3-hydroxyacyl-CoA dehydrogenase (L-HADH) is specific for the (S)-enantiomer, while D-3-hydroxyacyl-CoA dehydrogenase (D-HADH) is specific for the (R)-enantiomer.

Experimental Protocols

To experimentally validate the predicted biological activities, the following key experimental protocols would be employed.

1. Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This assay determines the rate of oxidation of the 3-hydroxyacyl-CoA stereoisomers by HADH.

  • Principle: The activity of HADH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 7.0)

    • NAD+ (2 mM)

    • Stereochemically pure this compound isomer (0.1 mM)

    • Purified L-HADH or D-HADH enzyme

  • Procedure:

    • In a quartz cuvette, combine the Tris-HCl buffer, NAD+ solution, and the this compound isomer solution.

    • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the HADH enzyme solution.

    • Immediately monitor the change in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

    • The rate of NADH formation is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Data Analysis: The specific activity of the enzyme for each stereoisomer is calculated and expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

2. Cellular Fatty Acid Oxidation Assay

This assay measures the overall rate of β-oxidation of the stereoisomers in intact cells.

  • Principle: Cells are incubated with a radiolabeled version of the this compound stereoisomer (e.g., ³H or ¹⁴C labeled). The rate of β-oxidation is determined by measuring the amount of radiolabeled acetyl-CoA or other downstream metabolites produced.

  • Reagents:

    • Cultured cells (e.g., hepatocytes, myoblasts)

    • Cell culture medium

    • Radiolabeled this compound stereoisomer

    • Scintillation cocktail

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Replace the culture medium with a medium containing the radiolabeled this compound stereoisomer.

    • Incubate the cells for a defined period (e.g., 2-4 hours).

    • Stop the reaction and lyse the cells.

    • Separate the metabolites by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled product using a scintillation counter.

  • Data Analysis: The rate of fatty acid oxidation is expressed as the amount of radiolabeled product formed per unit time per milligram of cell protein.

Mandatory Visualization

FattyAcidOxidation cluster_MitochondrialMatrix Mitochondrial Matrix cluster_Peroxisome Peroxisome 3S_Isomer (3S)-3,11-Dihydroxydodecanoyl-CoA L_HADH L-3-Hydroxyacyl-CoA Dehydrogenase 3S_Isomer->L_HADH NAD+ -> NADH 3_Keto 3-Keto-11-hydroxydodecanoyl-CoA L_HADH->3_Keto Thiolase Thiolase 3_Keto->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Decanoyl_CoA 11-Hydroxydecanoyl-CoA Thiolase->Decanoyl_CoA 3R_Isomer (3R)-3,11-Dihydroxydodecanoyl-CoA D_HADH D-3-Hydroxyacyl-CoA Dehydrogenase 3R_Isomer->D_HADH 3_Keto_P 3-Keto-11-hydroxydodecanoyl-CoA D_HADH->3_Keto_P Cytosol Cytosol

Caption: Predicted metabolic pathways for (3S) and (3R) stereoisomers of this compound.

ExperimentalWorkflow cluster_EnzymaticAssay Enzymatic Assay cluster_CellularAssay Cellular Assay Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, NAD+, Substrate) Add_Enzyme Add HADH Enzyme Prepare_Reaction_Mix->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Specific Activity Monitor_Absorbance->Calculate_Activity Incubate_Cells Incubate Cells with Radiolabeled Substrate Lyse_Cells Lyse Cells Incubate_Cells->Lyse_Cells Separate_Metabolites Separate Metabolites (TLC/HPLC) Lyse_Cells->Separate_Metabolites Quantify_Radioactivity Quantify Radioactivity Separate_Metabolites->Quantify_Radioactivity

Caption: Workflow for the enzymatic and cellular assays to determine the biological activity of stereoisomers.

Assessing Enzyme Specificity for 3,11-Dihydroxydodecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of key enzymes involved in the metabolic pathway of 3,11-Dihydroxydodecanoyl-CoA. Understanding the enzymatic landscape for this dihydroxylated fatty acyl-CoA is crucial for elucidating its metabolic fate and for the development of targeted therapeutic interventions. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Putative Metabolic Pathway of this compound

Given the structure of this compound, its metabolism is presumed to proceed via the β-oxidation pathway, which is responsible for the degradation of fatty acids. The presence of hydroxyl groups may necessitate the involvement of specific enzymes or enzymes with broad substrate specificity. The pathway is likely to occur in both mitochondria and peroxisomes, which are known sites for the metabolism of dicarboxylic and long-chain fatty acids.

The initial steps of β-oxidation involve a cycle of four key enzymatic reactions: oxidation by an acyl-CoA dehydrogenase, hydration by an enoyl-CoA hydratase, a second oxidation by a 3-hydroxyacyl-CoA dehydrogenase, and finally, thiolytic cleavage by a thiolase. The presence of a hydroxyl group at the C11 position suggests that this substrate may undergo modifications or be a product of ω-oxidation of a monohydroxylated fatty acid.

Metabolic Pathway of this compound cluster_mitochondria Mitochondrial / Peroxisomal β-Oxidation This compound This compound 3,11-Dihydroxy-trans-2-dodecenoyl-CoA 3,11-Dihydroxy-trans-2-dodecenoyl-CoA This compound->3,11-Dihydroxy-trans-2-dodecenoyl-CoA Acyl-CoA Dehydrogenase 3,11-Dihydroxy-3-keto-dodecanoyl-CoA 3,11-Dihydroxy-3-keto-dodecanoyl-CoA 3,11-Dihydroxy-trans-2-dodecenoyl-CoA->3,11-Dihydroxy-3-keto-dodecanoyl-CoA Enoyl-CoA Hydratase 9-Hydroxydecanoyl-CoA 9-Hydroxydecanoyl-CoA 3,11-Dihydroxy-3-keto-dodecanoyl-CoA->9-Hydroxydecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3,11-Dihydroxy-3-keto-dodecanoyl-CoA->Acetyl-CoA Thiolase Further β-oxidation cycles Further β-oxidation cycles 9-Hydroxydecanoyl-CoA->Further β-oxidation cycles Thiolase

Caption: Putative β-oxidation pathway for this compound.

Enzyme Specificity Comparison

The specificity of the core β-oxidation enzymes for acyl-CoA substrates is highly dependent on the chain length and any substitutions on the acyl chain. The following table summarizes the known substrate specificities of relevant enzyme classes that are likely to be involved in the metabolism of this compound. Due to the lack of direct experimental data for this specific substrate, data for structurally related C12 dicarboxylic and medium-chain fatty acyl-CoAs are presented as alternatives.

Enzyme ClassSpecific Enzyme (Source)SubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Reference
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD) (Human, recombinant)Dodecanedioyl-CoA (C12-diCoA)Data not availableData not availableData not available
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) (Porcine liver)Octanoyl-CoA (C8)2.51512.5
Long-Chain Acyl-CoA Dehydrogenase (LCAD) (Human, recombinant)Palmitoyl-CoA (C16)3.05.54.6
Enoyl-CoA Hydratase Enoyl-CoA Hydratase (Crotonase) (Bovine liver)Crotonyl-CoA (C4)2575001.2 x 10⁶
Enoyl-CoA Hydratase (Crotonase) (Bovine liver)Dodecenoyl-CoA (C12)1015002.4 x 10⁵
3-Hydroxyacyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase (Pig heart)3-Hydroxydodecanoyl-CoA (C12)12120100[1]
L-3-Hydroxyacyl-CoA Dehydrogenase (Pig heart)3-Hydroxyoctanoyl-CoA (C8)15150125[1]

Note: This table is populated with representative data for analogous substrates due to the absence of specific kinetic data for this compound in the reviewed literature. Researchers are encouraged to perform direct kinetic analysis for the specific substrate of interest.

Experimental Protocols

Accurate assessment of enzyme specificity requires robust and reproducible experimental protocols. Below are detailed methodologies for assaying the activity of the key enzymes implicated in the metabolism of this compound.

Acyl-CoA Dehydrogenase Activity Assay (Electron Transfer Flavoprotein [ETF] Fluorescence Reduction Assay)

This is the gold standard method for measuring the activity of acyl-CoA dehydrogenases.[2][3]

Principle: The assay measures the reduction of ETF by an acyl-CoA dehydrogenase, which results in a decrease in the intrinsic fluorescence of ETF.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10% glycerol.

  • Recombinant Porcine ETF: Purified and concentration determined.

  • Acyl-CoA Dehydrogenase: Purified enzyme or cell/tissue homogenate.

  • Substrate: this compound (or alternative acyl-CoA substrate) solution.

  • Deoxygenation System (optional but recommended for microplate format): Glucose oxidase and catalase in the assay buffer.

Procedure:

  • Prepare the reaction mixture in a cuvette or a 96-well microplate.

  • To the assay buffer, add the acyl-CoA dehydrogenase enzyme source and ETF.

  • If using a deoxygenation system, add glucose oxidase and catalase.

  • Incubate the mixture at the desired temperature (e.g., 32°C) to allow for deoxygenation and temperature equilibration.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[2]

  • The rate of fluorescence decrease is proportional to the enzyme activity.

ETF Fluorescence Reduction Assay Workflow Prepare Reaction Mix Prepare Reaction Mix Incubate & Equilibrate Incubate & Equilibrate Prepare Reaction Mix->Incubate & Equilibrate Add Enzyme & ETF Initiate Reaction Initiate Reaction Incubate & Equilibrate->Initiate Reaction Add Substrate Monitor Fluorescence Monitor Fluorescence Initiate Reaction->Monitor Fluorescence Ex: 340nm, Em: 490nm Calculate Activity Calculate Activity Monitor Fluorescence->Calculate Activity Rate of decrease

Caption: Workflow for the ETF fluorescence reduction assay.

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This assay measures the hydration of an enoyl-CoA substrate.[4]

Principle: The hydration of the double bond in the trans-2-enoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength (typically around 263 nm or 280 nm, depending on the substrate).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Enoyl-CoA Hydratase: Purified enzyme or cell/tissue homogenate.

  • Substrate: A suitable trans-2-enoyl-CoA derivative of 3,11-dihydroxydodecanoic acid.

Procedure:

  • Prepare the reaction mixture in a quartz cuvette.

  • Add the assay buffer and the enoyl-CoA hydratase enzyme source to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enoyl-CoA substrate.

  • Monitor the decrease in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • The rate of absorbance decrease is proportional to the enzyme activity.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)

This assay measures the oxidation of a 3-hydroxyacyl-CoA substrate.[1][5]

Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺ to NADH. The formation of NADH is monitored by the increase in absorbance at 340 nm.[5]

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.

  • NAD⁺ Solution.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Purified enzyme or cell/tissue homogenate.

  • Substrate: this compound (or alternative 3-hydroxyacyl-CoA substrate).

  • (Optional for coupled assay) 3-Ketoacyl-CoA Thiolase and Coenzyme A.

Procedure:

  • Prepare the reaction mixture in a cuvette.

  • Add the assay buffer, NAD⁺, and the 3-hydroxyacyl-CoA dehydrogenase enzyme source to the cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of absorbance increase is proportional to the enzyme activity. For a more robust assay that eliminates product inhibition, a coupled system with thiolase can be used, where the 3-ketoacyl-CoA product is immediately cleaved.[1]

Conclusion

The assessment of enzyme specificity for this compound is fundamental to understanding its biological role and potential as a therapeutic target. While direct kinetic data for this substrate is currently limited, this guide provides a framework for its investigation by leveraging knowledge of related metabolic pathways and established experimental protocols. The provided comparison table, based on analogous substrates, serves as a starting point for researchers. It is imperative that future studies focus on generating specific kinetic data for this compound with the key enzymes of the β-oxidation pathway to build a more complete and accurate picture of its metabolism. The detailed experimental protocols and workflow diagrams offered herein are intended to facilitate these research endeavors.

References

Quantitative Comparison of 3,11-Dihydroxydodecanoyl-CoA in Healthy vs. Diseased States: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the quantitative fluctuations of key metabolic intermediates is crucial for elucidating disease mechanisms and identifying potential therapeutic targets. This guide provides a comparative overview of 3,11-Dihydroxydodecanoyl-CoA, a critical intermediate in peroxisomal β-oxidation, in healthy versus diseased states, with a focus on peroxisomal biogenesis disorders (PBDs).

Peroxisomal β-oxidation is a vital metabolic pathway responsible for the breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and the bile acid intermediates di- and trihydroxycholestanoic acid (DHCA and THCA).[1] A key enzyme in this pathway is D-bifunctional protein (DBP), which catalyzes the hydration and dehydrogenation steps. Genetic defects in the gene encoding DBP (HSD17B4) or in genes required for peroxisome assembly (PEX genes) lead to a group of severe metabolic disorders, including D-bifunctional protein deficiency (DBPD) and Zellweger spectrum disorder (ZSD).[2][3] These conditions are characterized by the accumulation of upstream metabolites due to the enzymatic block.

While direct quantitative data for this compound is scarce in the literature, the accumulation of its precursor metabolites, particularly the C27 bile acid intermediates DHCA and THCA, serves as a well-established diagnostic marker for these disorders.[4][5][6] This guide will present a quantitative comparison based on these surrogate markers, provide a detailed experimental protocol for the direct quantification of this compound, and illustrate the relevant metabolic pathways.

Quantitative Data Summary

The following table summarizes the typical quantitative findings for the C27 bile acid intermediates, DHCA and THCA, in the plasma/serum of healthy individuals compared to patients with peroxisomal β-oxidation disorders. These values are indicative of the metabolic block that would lead to the accumulation of this compound.

MetaboliteHealthy State (μmol/L)Diseased State (ZSD/DBPD) (μmol/L)Fold Increase (Approx.)
Dihydroxycholestanoic Acid (DHCA) < 0.11 - 20> 10 - 200
Trihydroxycholestanoic Acid (THCA) < 0.15 - 50> 50 - 500

Note: The concentrations can vary depending on the specific type and severity of the disorder, the patient's age, and the analytical method used. The data presented is a representative range compiled from multiple sources.[2][5][6] In some cases of DBP deficiency, the accumulation of these metabolites can account for a significant percentage of total bile acids in serum, urine, and bile.[5][6]

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and the experimental approach for quantifying this compound, the following diagrams are provided.

Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation of Dodecanoyl-CoA cluster_enzymes Enzymes Dodecanoyl_CoA Dodecanoyl-CoA Enoyl_CoA trans-2-Dodecenoyl-CoA Dodecanoyl_CoA->Enoyl_CoA Oxidation Hydroxyacyl_CoA 3-Hydroxydodecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydration Ketoacyl_CoA 3-Ketododecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenation Decanoyl_CoA Decanoyl-CoA Ketoacyl_CoA->Decanoyl_CoA Thiolytic Cleavage Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolytic Cleavage ACOX1 Acyl-CoA Oxidase 1 DBP_Hydratase DBP (Hydratase activity) DBP_Dehydrogenase DBP (Dehydrogenase activity) Thiolase Peroxisomal Thiolase

Caption: Peroxisomal β-oxidation pathway for Dodecanoyl-CoA.

Experimental_Workflow LC-MS/MS Workflow for this compound Quantification Sample Biological Sample (Fibroblasts/Plasma) Homogenization Homogenization & Protein Precipitation Sample->Homogenization SPE Solid Phase Extraction (SPE) Homogenization->SPE LC_Separation Liquid Chromatography (LC) Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。